3-Piperidin-4-YL-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-yl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBDKOYTAXAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554735 | |
| Record name | 3-(Piperidin-4-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133455-10-4 | |
| Record name | 3-(Piperidin-4-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Piperidin-4-YL-1H-indazole chemical properties and structure
An In-depth Technical Guide on 3-Piperidin-4-YL-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. While this specific molecule is noted in chemical databases and patents, detailed experimental data on its physicochemical properties and biological activity remains limited in publicly accessible literature. This guide consolidates available information and provides context based on the broader class of indazole-containing compounds, which are significant in medicinal chemistry for their diverse pharmacological activities.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring an indazole core linked to a piperidine ring at the 3-position. The indazole moiety, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-known pharmacophore.
Chemical Structure:
An In-depth Technical Guide to the Synthesis of 3-Piperidin-4-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for 3-Piperidin-4-YL-1H-indazole, a significant heterocyclic scaffold in medicinal chemistry. The document details established synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is a heterocyclic compound that incorporates both an indazole and a piperidine moiety. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceutical agents. The indazole core is recognized as a privileged structure in drug discovery, often associated with kinase inhibitory activity and other therapeutic applications. The piperidine ring frequently serves as a versatile scaffold to modulate physicochemical properties and to introduce further functionalization. Consequently, efficient and scalable synthetic routes to this compound are of considerable interest to the scientific community.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, leading to two distinct forward synthesis strategies:
-
Formation of the indazole ring onto a pre-functionalized piperidine: This approach involves the cyclization of a suitably substituted phenyl precursor that already contains the piperidine ring.
-
Coupling of a pre-formed indazole with a piperidine moiety: This strategy relies on the formation of a carbon-carbon bond between the C3 position of an indazole ring and the C4 position of a piperidine ring.
This guide will focus on a well-established pathway that follows the first retrosynthetic strategy, as detailed in the patent literature.
Synthesis Pathway 1: Cyclization of a Phenylhydrazine Derivative
A robust and frequently cited method for the synthesis of this compound involves the reaction of a 2-halobenzoyl halide with a protected piperidin-4-yl hydrazine derivative, followed by an intramolecular cyclization and subsequent deprotection.
Reaction Scheme
The overall synthetic scheme can be depicted as follows:
Caption: General overview of the synthesis of this compound.
Mechanism
The reaction proceeds through the following key steps:
-
Acylation: The synthesis begins with the acylation of the protected piperidin-4-yl hydrazine with 2-fluorobenzoyl chloride. The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an intermediate acylhydrazide. The tert-butoxycarbonyl (Boc) group serves to protect the piperidine nitrogen from participating in the reaction.
-
Intramolecular Cyclization: The acylhydrazide intermediate undergoes an intramolecular nucleophilic aromatic substitution. The second nitrogen atom of the hydrazine moiety attacks the carbon atom of the benzene ring bearing the fluorine atom. This cyclization is typically promoted by heat and results in the formation of the indazole ring system. The reaction is driven by the formation of a stable aromatic heterocyclic ring.
-
Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This step yields the final product, this compound, usually as a salt which can be neutralized to the free base.
Caption: Workflow of the key reaction steps.
Experimental Protocol
The following is a representative experimental protocol adapted from the patent literature for the synthesis of 3-(Piperidin-4-yl)-1H-indazole.
Step 1: Synthesis of tert-butyl 4-(2-(2-fluorobenzoyl)hydrazinyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), is added a base such as triethylamine (1.1 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of 2-fluorobenzoyl chloride (1.05 eq) in the same solvent is added dropwise to the cooled reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude acylhydrazide, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Synthesis of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
-
The crude acylhydrazide from the previous step is dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
A base, such as potassium carbonate or sodium hydride, is added to the solution.
-
The reaction mixture is heated to a temperature ranging from 100 to 150 °C for several hours until the cyclization is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford the protected 3-(piperidin-4-yl)-1H-indazole.
Step 3: Synthesis of 3-(Piperidin-4-yl)-1H-indazole
-
The Boc-protected indazole derivative is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added in excess (e.g., 5-10 equivalents) at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-3 hours, or until the deprotection is complete as indicated by TLC.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the product as a trifluoroacetate salt.
-
The salt can be converted to the free base by dissolving it in water, basifying with a suitable base (e.g., sodium hydroxide or sodium bicarbonate), and extracting with an organic solvent. The organic extracts are then dried and concentrated to give the final product.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of 3-(Piperidin-4-yl)-1H-indazole and its intermediates. The data is compiled from various literature sources and patents and should be considered representative.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | tert-butyl 4-hydrazinylpiperidine-1-carboxylate, 2-fluorobenzoyl chloride | Triethylamine, Dichloromethane (DCM) | 0 to RT | 2-4 | 85-95 |
| 2 | tert-butyl 4-(2-(2-fluorobenzoyl)hydrazinyl)piperidine-1-carboxylate | Potassium Carbonate, N,N-Dimethylformamide (DMF) | 120-140 | 4-8 | 60-75 |
| 3 | tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 0 to RT | 1-3 | >90 |
Alternative Synthesis Pathway: Suzuki Coupling
An alternative approach to constructing the 3-(piperidin-4-yl)-1H-indazole scaffold involves a palladium-catalyzed Suzuki cross-coupling reaction. This method would couple a 3-haloindazole derivative with a piperidine-4-boronic acid or ester.
Reaction Scheme
Caption: Suzuki coupling approach for the synthesis of this compound.
This pathway offers the advantage of modularity, allowing for the synthesis of a variety of substituted indazole and piperidine analogues by simply changing the coupling partners. However, the synthesis of the required boronic acid or ester of piperidine might add extra steps to the overall sequence.
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step sequence involving the cyclization of a pre-functionalized phenylhydrazine derivative. This method, while involving protection and deprotection steps, is reliable and has been successfully applied in the preparation of this important heterocyclic scaffold. Alternative methods, such as palladium-catalyzed cross-coupling reactions, provide additional strategic options for the synthesis of this and related molecules. The choice of the synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the need for structural diversity in the final products. This guide provides the fundamental knowledge required for researchers to embark on the synthesis and further exploration of this compound derivatives.
Spectroscopic Analysis of 3-Piperidin-4-yl-1H-indazole Derivatives: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic analysis of 3-piperidin-4-yl-1H-indazole derivatives. This class of compounds is of significant interest in medicinal chemistry, and a thorough understanding of their structural characterization is crucial for drug discovery and development. This guide provides detailed experimental protocols, summarized quantitative data from representative indazole derivatives, and visualizations of key concepts.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered attention in pharmaceutical research due to their diverse biological activities. The core structure, consisting of a bicyclic indazole ring linked to a piperidine moiety at the 3-position, serves as a versatile scaffold for the development of therapeutic agents. Notably, various indazole derivatives have been investigated as inhibitors of several protein kinases, including Pim kinases, which are implicated in cancer progression.
Accurate structural elucidation and characterization are paramount in the development of these compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for confirming the identity, purity, and structure of newly synthesized this compound derivatives. This guide outlines the principles and methodologies for applying these techniques to this specific class of molecules.
Data Presentation: Spectroscopic Data of Representative Indazole Derivatives
NMR Spectroscopy Data
Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Indazole (in DMSO-d₆)[1] | Piperidine (in CDCl₃)[2] | Representative 3-Substituted 1H-Indazole (in CDCl₃)[3] |
| Indazole NH | ~13.1 | - | ~11.0 - 12.5 (broad) |
| Indazole H-3 | ~8.10 | - | - |
| Indazole H-4 | ~7.78 | - | ~7.70 - 7.80 (d) |
| Indazole H-5 | ~7.13 | - | ~7.10 - 7.25 (t) |
| Indazole H-6 | ~7.36 | - | ~7.30 - 7.45 (t) |
| Indazole H-7 | ~7.58 | - | ~7.90 - 8.10 (d) |
| Piperidine NH | - | ~2.18 | - |
| Piperidine α-H | - | ~2.79 | - |
| Piperidine β-H | - | ~1.53 | - |
| Piperidine γ-H | - | ~1.53 | - |
Table 2: Representative ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Indazole (in DMSO-d₆) | Piperidine (in CDCl₃) | Representative 3-Substituted 1H-Indazole (in CDCl₃)[3][4][5] |
| Indazole C-3 | ~134.0 | - | ~140.0 - 145.0 |
| Indazole C-3a | ~121.0 | - | ~120.0 - 122.0 |
| Indazole C-4 | ~120.0 | - | ~120.0 - 121.0 |
| Indazole C-5 | ~126.0 | - | ~126.0 - 127.0 |
| Indazole C-6 | ~121.0 | - | ~121.0 - 122.0 |
| Indazole C-7 | ~110.0 | - | ~110.0 - 111.0 |
| Indazole C-7a | ~140.0 | - | ~139.0 - 141.0 |
| Piperidine α-C | - | ~47.0 | - |
| Piperidine β-C | - | ~27.0 | - |
| Piperidine γ-C | - | ~25.0 | - |
IR Spectroscopy Data
Table 3: Key IR Absorption Bands for Indazole Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (Indazole) | 3100 - 3300 (broad) | Indicative of the N-H bond in the indazole ring. |
| N-H Bend (Piperidine) | 1580 - 1650 | May overlap with C=C stretching. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the indazole ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Characteristic of the piperidine ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands expected for the indazole ring. |
| C-N Stretch | 1250 - 1350 | Present in both the indazole and piperidine rings. |
Mass Spectrometry Data
Table 4: Common Fragmentation Patterns for Indazole Derivatives
| Fragment | Description |
| [M]+ | Molecular ion peak. |
| [M-H]+ | Loss of a hydrogen atom. |
| [M-28]+ | Loss of N₂ or C₂H₄. |
| [M-R]+ | Loss of a substituent from the piperidine or indazole ring. |
| Cleavage of piperidine ring | Characteristic fragments corresponding to the fragmentation of the piperidine moiety. |
UV-Vis Spectroscopy Data
Table 5: Typical UV-Vis Absorption Maxima for Indazole Derivatives
| Chromophore | λ_max (nm) | Notes |
| Indazole Ring | ~250 and ~290 | Aromatic π → π* transitions. The exact maxima and molar absorptivity can be influenced by substitution.[6] |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques used in the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh 5-10 mg of the indazole derivative sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) to deduce the connectivity of protons.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm for this class of compounds).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method for Solid Samples):
-
Gently grind 1-2 mg of the solid indazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
Sample Preparation (Thin Film Method for Soluble Samples):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., chloroform or dichloromethane).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.
Sample Preparation:
-
Prepare a dilute solution of the indazole derivative in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
For ESI, the solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
-
For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
Data Acquisition:
-
Calibrate the mass spectrometer using a known standard.
-
Acquire the mass spectrum in the appropriate mass range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting product ions.
UV-Visible Spectroscopy
Objective: To obtain information about the electronic transitions within the molecule, particularly those involving the aromatic indazole ring system.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the indazole derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
The concentration should be adjusted so that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and a relevant signaling pathway that can be targeted by indazole derivatives.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: The JAK/STAT/Pim-1 signaling pathway and inhibition by indazole derivatives.[7][8][9]
References
- 1. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
Annular Tautomerism in 3-(Piperidin-4-yl)-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The pharmacological and physicochemical properties of these compounds are profoundly influenced by the phenomenon of annular tautomerism, the equilibrium between different N-H isomers. This technical guide provides a comprehensive examination of the annular tautomerism in 3-(Piperidin-4-yl)-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. This document will delve into the structural aspects of the 1H- and 2H-tautomers, present predicted and comparative quantitative data, detail experimental protocols for characterization, and provide visual representations of the tautomeric relationship and analytical workflows.
Introduction to Annular Tautomerism in Indazoles
Indazole, a bicyclic heteroaromatic system, can exist in three annular tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. For 3-substituted indazoles such as 3-(Piperidin-4-yl)-1H-indazole, the principal tautomeric equilibrium exists between the 1H and 2H forms.
The relative stability of these tautomers is a critical determinant of the molecule's reactivity, intermolecular interactions, and ultimately, its biological target engagement. Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer due to its benzenoid character, which imparts greater aromatic stability compared to the quinonoid-like structure of the 2H form.[1][2] Theoretical calculations on the parent indazole molecule indicate that the 1H-tautomer is more stable by approximately 3.6 to 5.3 kcal/mol.
However, the position of this equilibrium can be significantly influenced by various factors:
-
Substituents: The electronic nature and position of substituents on the indazole ring can alter the relative stabilities of the tautomers.
-
Solvent Polarity: The polarity of the solvent can preferentially solvate and stabilize one tautomer over the other.
-
Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding can play a crucial role in stabilizing a particular tautomeric form. For instance, in less polar solvents, the 2H-tautomer of some 3-substituted indazoles can be stabilized by the formation of an intramolecular hydrogen bond.[3]
Understanding and controlling the tautomeric preference of 3-(Piperidin-4-yl)-1H-indazole is therefore essential for rational drug design and development.
Tautomeric Forms of 3-(Piperidin-4-yl)-1H-indazole
The two primary annular tautomers of 3-(Piperidin-4-yl)-1H-indazole are the 1H- and 2H-isomers.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Predicted Relative Energies and Population of Tautomers
| Tautomer | Predicted ΔG (kcal/mol)a | Predicted Population (%) at 298 K |
| 1H-Tautomer | 0 | >99 |
| 2H-Tautomer | ~3.5 - 5.0 | <1 |
aPredicted values are based on theoretical calculations for the parent indazole and are expected to be similar for the 3-piperidinyl derivative in the absence of strong intramolecular hydrogen bonding opportunities for the 2H-tautomer.
Table 2: Predicted 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| NH (indazole) | 12.5 - 13.5 | br s | Broad singlet, exchangeable with D2O. |
| H4 | 7.8 - 8.0 | d | |
| H5 | 7.1 - 7.3 | t | |
| H6 | 7.4 - 7.6 | t | |
| H7 | 7.6 - 7.8 | d | |
| CH (piperidine C4) | 3.0 - 3.3 | m | |
| CH2 (piperidine C3, C5 axial) | 1.8 - 2.0 | m | |
| CH2 (piperidine C3, C5 equatorial) | 2.9 - 3.1 | m | |
| CH2 (piperidine C2, C6 axial) | 2.6 - 2.8 | m | |
| CH2 (piperidine C2, C6 equatorial) | 3.2 - 3.4 | m | |
| NH (piperidine) | 1.5 - 2.5 | br s | Broad singlet, exchangeable with D2O. |
Table 3: Predicted 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | 140 - 145 |
| C3a | 120 - 125 |
| C4 | 125 - 130 |
| C5 | 118 - 122 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 138 - 142 |
| C4' (piperidine) | 30 - 35 |
| C3', C5' (piperidine) | 30 - 35 |
| C2', C6' (piperidine) | 45 - 50 |
Note: The predicted NMR data is based on the analysis of substituted indazoles and piperidine derivatives. Actual experimental values may vary.
Experimental Protocols
The following sections outline detailed methodologies for the synthesis and characterization of the tautomeric forms of 3-(Piperidin-4-yl)-1H-indazole.
Synthesis of 3-(Piperidin-4-yl)-1H-indazole
A plausible synthetic route involves the reaction of 2-aminoacetophenone with a protected piperidine-4-carboxaldehyde followed by cyclization and deprotection. A general procedure is outlined below:
Protocol:
-
Condensation: To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add N-Boc-piperidine-4-carboxaldehyde (1.1 eq) and a catalytic amount of a base (e.g., pyrrolidine). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cyclization: After cooling the reaction mixture, add hydrazine hydrate (2.0 eq) and continue to reflux for 12-18 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield N-Boc-3-(piperidin-4-yl)-1H-indazole.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane). Stir at room temperature for 2-4 hours.
-
Isolation: Neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(Piperidin-4-yl)-1H-indazole.
NMR Spectroscopic Analysis for Tautomer Ratio Determination
NMR spectroscopy is a powerful tool for studying tautomeric equilibria. The following protocol can be used to determine the tautomer ratio of 3-(Piperidin-4-yl)-1H-indazole in different solvents.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-(Piperidin-4-yl)-1H-indazole.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. The use of aprotic (CDCl3) and protic (Methanol-d4) as well as polar aprotic (DMSO-d6) solvents is recommended to study solvent effects.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
If signals are broad or coalescence is suspected, acquire spectra at lower temperatures (e.g., 273 K, 253 K) to slow down the tautomeric interconversion.
-
-
Data Analysis:
-
Identify and assign the resonances corresponding to the 1H- and 2H-tautomers. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the tautomeric form.
-
For quantitative analysis, select well-resolved signals that are unique to each tautomer.
-
Integrate the area under these characteristic peaks. The ratio of the integrals will correspond to the molar ratio of the tautomers in the given solvent.
-
The tautomeric equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers: KT = [2H-tautomer] / [1H-tautomer].
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information and can definitively identify the tautomeric form present in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of 3-(Piperidin-4-yl)-1H-indazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structure using full-matrix least-squares on F2. The positions of the hydrogen atoms, particularly the one on the indazole nitrogen, will confirm the tautomeric form.
Conclusion
The annular tautomerism of 3-(Piperidin-4-yl)-1H-indazole is a crucial aspect that governs its chemical behavior and biological activity. While the 1H-tautomer is predicted to be the more stable form, the equilibrium can be influenced by the surrounding environment. A thorough understanding and characterization of this tautomeric relationship, using the experimental protocols outlined in this guide, are essential for the successful development of drug candidates derived from this important scaffold. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and to explore how it can be modulated to optimize the pharmacological profile of its derivatives.
References
An In-depth Technical Guide to the Starting Materials and Precursors of 3-Piperidin-4-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes, starting materials, and key precursors for the synthesis of 3-Piperidin-4-YL-1H-indazole, a significant scaffold in medicinal chemistry. This document details common synthetic strategies, experimental protocols, and quantitative data to facilitate research and development in this area.
Introduction
This compound is a heterocyclic compound that incorporates both an indazole and a piperidine moiety. This structural motif is of significant interest in drug discovery, as indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition and anti-tumor properties. The piperidine ring often serves to improve solubility, metabolic stability, and target engagement. The synthesis of this core structure typically involves the strategic coupling of a suitably functionalized indazole precursor with a piperidine derivative, often requiring the use of protecting groups to ensure regioselectivity.
Key Starting Materials and Precursors
The synthesis of this compound can be approached through several convergent synthetic strategies. The primary building blocks are derivatives of indazole and piperidine.
Indazole Precursors:
-
3-Halo-1H-indazoles (e.g., 3-Iodo-1H-indazole, 3-Bromo-1H-indazole): These are common precursors for cross-coupling reactions. The halogen at the 3-position provides a reactive handle for the introduction of the piperidine moiety.
-
Indazole-3-boronic acids or esters: These are also used in cross-coupling reactions, particularly Suzuki-Miyaura coupling, with a halogenated piperidine derivative.
-
Protected Indazoles: To prevent N-alkylation or other side reactions on the indazole nitrogen during synthesis, protecting groups are often employed. Common protecting groups include:
-
Trityl (Tr): Offers good stability and can be removed under acidic conditions.
-
Tosyl (Ts): A robust protecting group, often removed under reductive or strongly acidic conditions.
-
tert-Butoxycarbonyl (Boc): While commonly used for amines, it can also be used for indazole nitrogen protection and is removable under acidic conditions.
-
Piperidine Precursors:
-
N-Boc-4-piperidone: A versatile starting material for the synthesis of various 4-substituted piperidines.
-
N-Boc-4-hydroxypiperidine: Can be converted to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution.
-
N-Boc-4-piperidinylboronic acid or its esters: Used in Suzuki-Miyaura coupling reactions with 3-haloindazoles.
-
N-Boc-4-ethynylpiperidine: A precursor for Sonogashira coupling followed by cyclization to form the indazole ring.
-
1-Benzyl-4-piperidone: An alternative to N-Boc-4-piperidone, where the benzyl group can be removed by hydrogenolysis.
Synthetic Strategies and Experimental Protocols
Two primary strategies for the synthesis of this compound are outlined below:
Strategy 1: Suzuki-Miyaura Cross-Coupling
This is one of the most common and efficient methods for constructing the C-C bond between the indazole and piperidine rings.
Diagram of the Suzuki-Miyaura Coupling Pathway
Caption: Synthetic pathway via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate and subsequent deprotection
Step 1: Protection of 1H-Indazole
To a solution of 1H-indazole (1 eq.) in dichloromethane (DCM), triethylamine (1.5 eq.) is added. The mixture is cooled to 0 °C, and trityl chloride (1.1 eq.) is added portion-wise. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-trityl-1H-indazole, is purified by column chromatography.
Step 2: Iodination of Protected Indazole
1-Trityl-1H-indazole (1 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 1 hour at this temperature. A solution of iodine (1.2 eq.) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for another 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting 3-iodo-1-trityl-1H-indazole is purified by chromatography.
Step 3: Suzuki-Miyaura Coupling
A mixture of 3-iodo-1-trityl-1H-indazole (1 eq.), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2 eq.) in a mixture of dioxane and water (4:1) is heated to reflux under an inert atmosphere for 12-18 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product, tert-butyl 4-(1-trityl-1H-indazol-3-yl)piperidine-1-carboxylate, is purified by column chromatography.
Step 4: Deprotection
The protected coupled product (1 eq.) is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried and concentrated to yield this compound. If the hydrochloride salt is desired, the deprotection can be carried out using HCl in dioxane.
Strategy 2: Reductive Amination Approach
This strategy involves the formation of the piperidine ring with the indazole moiety already attached to a precursor.
Diagram of the Reductive Amination Pathway
Caption: Synthetic pathway via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
Step 1: Synthesis of 1-(1-Tosyl-1H-indazol-3-yl)ethan-1-one
1-(1H-Indazol-3-yl)ethan-1-one (1 eq.) is dissolved in pyridine. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (1.1 eq.) is added. The mixture is stirred at room temperature overnight. The reaction is then poured into water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give the tosyl-protected ketone.
Step 2: Reductive Amination
To a solution of 1-(1-tosyl-1H-indazol-3-yl)ethan-1-one (1 eq.) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq.) in methanol, sodium cyanoborohydride (1.5 eq.) and a catalytic amount of acetic acid are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Step 3: Deprotection
The N-tosyl and N-Boc protected intermediate (1 eq.) is dissolved in methanol. Magnesium turnings (5 eq.) are added, and the mixture is heated to reflux for 6 hours. The reaction is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key synthetic steps.
Table 1: Suzuki-Miyaura Coupling and Deprotection
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 1 | 1H-Indazole, Trityl Chloride | Et₃N, DCM, rt, 12h | 1-Trityl-1H-indazole | 85-95 |
| 2 | 1-Trityl-1H-indazole, Iodine | n-BuLi, THF, -78 °C to rt, 3h | 3-Iodo-1-trityl-1H-indazole | 70-85 |
| 3 | 3-Iodo-1-trityl-1H-indazole, Piperidine Boronic Ester | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, reflux, 18h | tert-Butyl 4-(1-trityl-1H-indazol-3-yl)piperidine-1-carboxylate | 60-75 |
| 4 | Protected Coupled Product | TFA/DCM (1:1), rt, 3h | This compound | 80-95 |
Table 2: Reductive Amination and Deprotection
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-(1H-Indazol-3-yl)ethan-1-one, TsCl | Pyridine, rt, 12h | 1-(1-Tosyl-1H-indazol-3-yl)ethan-1-one | 80-90 |
| 2 | Protected Ketone, N-Boc-4-aminopiperidine | NaBH₃CN, MeOH, rt, 24h | Protected Amino-piperidine Intermediate | 50-65 |
| 3 | Protected Intermediate | Mg, MeOH, reflux, 6h | This compound | 70-85 |
Conclusion
The synthesis of this compound can be achieved through multiple reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. The Suzuki-Miyaura cross-coupling approach is generally high-yielding and versatile, while the reductive amination pathway offers an alternative convergent route. Both methods typically require the use of protecting groups on both the indazole and piperidine moieties, with subsequent deprotection steps to yield the final product. The experimental protocols and data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel indazole-based therapeutic agents.
Discovery and history of indazole-based compounds in medicinal chemistry.
An In-depth Technical Guide on the Discovery, History, and Application of Indazole-Based Compounds in Drug Development
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and structural versatility have made it a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of indazole-based compounds for researchers, scientists, and drug development professionals. We will delve into the seminal synthetic methodologies, explore the evolution of their therapeutic applications, and present key quantitative data and experimental protocols that have underpinned their journey from laboratory curiosities to life-saving medicines.
Discovery and Early History: From Fischer's Synthesis to the Concept of Bioisosterism
The history of indazole dates back to 1883, when the Nobel laureate Emil Fischer first reported the synthesis of an "indazolone," an oxo-substituted derivative, by heating ortho-hydrazinobenzoic acid.[1] This initial work, while not yielding the parent indazole, was the foundational step in recognizing this novel heterocyclic system.[1]
A pivotal conceptual leap in the application of indazoles in medicinal chemistry came with the understanding of bioisosterism. The indazole nucleus was recognized as a bioisostere of indole, the core of the essential amino acid tryptophan and a key component of many biologically active molecules.[2][3] This bioisosteric relationship, where an atom or group of atoms is replaced by another with similar physical and chemical properties to retain or enhance biological activity, opened the door for the systematic exploration of indazoles as potential therapeutic agents.[2][3] The replacement of the indole's pyrrole nitrogen with the pyrazole's two-nitrogen system in indazole offered a scaffold with altered electronic distribution, hydrogen bonding capabilities, and metabolic stability, providing medicinal chemists with a powerful tool for lead optimization.[3]
One of the earliest successful applications of this scaffold was the development of the anti-inflammatory drug Benzydamine in the mid-20th century, which demonstrated the therapeutic potential of this heterocyclic system beyond its structural similarity to endogenous compounds.[1]
Synthetic Methodologies for the Indazole Core
The construction of the indazole scaffold is a critical step in the synthesis of its derivatives. Over the years, numerous synthetic routes have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.
Classical Synthesis: The Jacobson Indazole Synthesis
A traditional and widely used method is the Jacobson synthesis, which involves the cyclization of 2-hydrazinylbenzoic acids or related compounds.
Experimental Protocol: A Representative Jacobson-type Indazole Synthesis
Materials:
-
2-Hydrazinylbenzoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flask containing polyphosphoric acid, add 2-hydrazinylbenzoic acid in portions with stirring.
-
Heat the reaction mixture at 150-160 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired indazole derivative.
Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including indazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are now routinely employed in the synthesis of highly functionalized indazole derivatives, including the commercial synthesis of drugs like Axitinib.
Indazole-Based Compounds in Medicinal Chemistry: A Focus on Kinase Inhibition
The versatility of the indazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, analgesic, and anti-neurodegenerative properties.[4][5] However, it is in the field of oncology, particularly as kinase inhibitors, that indazoles have made their most significant impact.[6][7][8]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The indazole core has proven to be an excellent "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3] This has led to the development of several blockbuster anti-cancer drugs.
Marketed Indazole-Based Kinase Inhibitors
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, Axitinib is used for the treatment of advanced renal cell carcinoma.[10] Its mechanism of action involves the inhibition of tumor angiogenesis.[10]
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor, Pazopanib targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[11] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[11]
Entrectinib (Rozlytrek®): A potent inhibitor of TRK A/B/C, ROS1, and ALK, Entrectinib is used to treat NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.
Granisetron (Kytril®): While not a kinase inhibitor, Granisetron is a notable indazole-containing drug that acts as a selective 5-HT3 receptor antagonist, used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[12]
Quantitative Bioactivity Data of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of key indazole-based kinase inhibitors against their primary targets.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[1] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[1] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[1] | |
| PDGFRβ | 1.6 | Endothelial Cells[1] | |
| c-Kit | 1.7 | Endothelial Cells[1] | |
| Pazopanib | VEGFR1 | 10 | Cell-free[11] |
| VEGFR2 | 30 | Cell-free[11] | |
| VEGFR3 | 47 | Cell-free[11] | |
| PDGFRα | 71 | Not Specified[11] | |
| PDGFRβ | 84 | Cell-free[11] | |
| c-Kit | 74 - 140 | Cell-free[11] | |
| Indazole Derivative 17 | Aurora A | 26 | Not Specified[9] |
| Aurora B | 15 | Not Specified[9] | |
| Indazole Derivative 21 | Aurora B | 31 | Not Specified[9] |
| Indazole Derivative 30 | Aurora A | 85 | Not Specified[9] |
| Indazole Amide 53a | Aurora A | < 1000 | Not Specified[9] |
| Indazole Amide 53c | Aurora A | < 1000 | Not Specified[9] |
| Compound | Cell Line | IC50 (µM) |
| Indazole Derivative 93 | HL60 (Leukemia) | 0.0083[5] |
| HCT116 (Colon) | 0.0013[5] | |
| Indazole Derivative 109 | EGFR T790M | 0.0053[5] |
| EGFR | 0.0083[5] | |
| Indazole Derivative 121 | IDO1 (enzyme) | 0.72[5] |
| Indazole Derivative 122 | IDO1 (enzyme) | 0.77[5] |
| Indazole Derivative 82a (Pim-1) | (enzyme) | 0.0004[5] |
| Indazole Derivative 82a (Pim-2) | (enzyme) | 0.0011[5] |
| Indazole Derivative 82a (Pim-3) | (enzyme) | 0.0004[5] |
| Indazole | (COX-2 enzyme) | 23.42[4] |
| 5-Aminoindazole | (COX-2 enzyme) | 12.32[4] |
| 6-Nitroindazole | (COX-2 enzyme) | 19.22[4] |
Key Signaling Pathways Targeted by Indazole-Based Inhibitors
Understanding the signaling pathways modulated by indazole-based drugs is crucial for rational drug design and for predicting their therapeutic effects and potential side effects.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis. Drugs like Axitinib and Pazopanib inhibit VEGFRs, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by Axitinib and Pazopanib.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. Some indazole derivatives have been investigated as inhibitors of this pathway.
Caption: Canonical Wnt signaling pathway, a target for some indazole-based compounds.
Experimental Protocols for the Evaluation of Indazole-Based Compounds
The discovery and development of indazole-based drugs rely on a suite of robust experimental assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a common method to determine the in vitro potency of kinase inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Indazole test compounds
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.
Cellular Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Indazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.
Structure-Activity Relationships (SAR) and the Evolution of Indazole-Based Inhibitors
The development of potent and selective indazole-based inhibitors has been driven by extensive structure-activity relationship (SAR) studies. These studies systematically modify the indazole scaffold at various positions to understand the impact on biological activity.
Caption: Logical relationship of SAR in the development of indazole-based inhibitors.
For many kinase inhibitors, the N1 and C3 positions of the indazole ring are critical for interaction with the target protein. For example, in VEGFR inhibitors, the indazole N1-H often forms a hydrogen bond with the hinge region of the kinase. The substituent at the C3 position typically extends into a hydrophobic pocket, and modifications here can significantly impact potency and selectivity. Substitutions on the benzene ring of the indazole can be used to fine-tune physicochemical properties such as solubility and metabolic stability.
The evolution from early, less selective indazole-based compounds to highly potent and selective drugs like Axitinib exemplifies the power of iterative drug design guided by SAR and structural biology.
Conclusion and Future Perspectives
The journey of indazole-based compounds from their initial synthesis to their current status as key therapeutic agents is a testament to the power of medicinal chemistry. The indazole scaffold's versatility and favorable drug-like properties have cemented its place as a privileged structure in drug discovery. The continued exploration of novel indazole derivatives, guided by a deeper understanding of their interactions with biological targets and the application of advanced synthetic methodologies, promises to deliver the next generation of innovative medicines for a wide range of diseases. As our knowledge of complex signaling networks expands, the rational design of indazole-based compounds targeting novel and challenging targets will undoubtedly remain a vibrant and fruitful area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Piperidin-4-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the heterocyclic compound 3-Piperidin-4-YL-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogues and the parent indazole structure to offer a robust predictive profile. It includes detailed experimental protocols for synthesis and characterization, alongside a visualization of a potential biological signaling pathway.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes key physicochemical parameters, drawing comparisons with the parent 1H-indazole molecule where direct data is absent.
| Property | Value for this compound | Value for 1H-Indazole (for comparison) | Data Source |
| Molecular Formula | C₁₂H₁₅N₃ | C₇H₆N₂ | Vendor Data |
| Molecular Weight | 201.27 g/mol | 118.14 g/mol | Vendor Data |
| Melting Point | Not available | 147-149 °C | [1] |
| Boiling Point | Not available | 270 °C | [1] |
| pKa | Not available | 1.04 (for indazolium cation) and 13.86 (for indazolate anion) | [1] |
| Calculated logP | Not available | 1.9 (predicted for a related isomer) | [2] |
| Solubility | Not available | Soluble in hot water, alcohol, ether, benzene, and dilute acids. |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for creating 3-substituted indazoles. The following protocols outline a general approach.
Experimental Protocols
1. Synthesis of this compound via Suzuki Coupling:
This procedure is adapted from methodologies used for synthesizing 3-aryl and 3-heteroaryl indazoles.
-
Step 1: Synthesis of 3-Bromo-1H-indazole. This starting material can be synthesized from commercially available precursors following established literature procedures.
-
Step 2: Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. The Boc-protected version of this boronic ester is commercially available. The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine.
-
Step 3: Suzuki Coupling Reaction.
-
To a reaction vessel, add 3-bromo-1H-indazole (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (approximately 100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
2. Physicochemical Characterization:
The following are general protocols for determining the key physicochemical properties of a synthesized compound like this compound.
-
Melting Point Determination:
-
A small amount of the purified solid is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range at which the solid melts is recorded.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight and confirm the molecular formula.
-
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions at different pH).
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
pKa Determination (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent (often a water-cosolvent mixture).
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa value(s) can be determined from the titration curve.
-
Potential Biological Activity and Signaling Pathway
Indazole derivatives are known to exhibit a wide range of biological activities, frequently acting as inhibitors of various protein kinases.[3][4] Several studies have investigated indazole-containing compounds as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is a hallmark of many cancers.
Based on this, a potential mechanism of action for this compound could involve the inhibition of Akt kinase.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Kinase Inhibition Assay
To validate the hypothesis that this compound acts as an Akt inhibitor, a standard in vitro kinase assay would be performed.
Caption: A generalized workflow for an in vitro Akt kinase inhibition assay.
This guide serves as a foundational resource for professionals engaged in the research and development of indazole-based compounds. While direct experimental data for this compound remains to be fully elucidated, the information presented here, based on established chemical principles and data from related structures, provides a valuable starting point for further investigation.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 1-(piperidin-4-yl)-1h-indazole hydrochloride (C12H15N3) [pubchemlite.lcsb.uni.lu]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
A Technical Guide to 3-Piperidin-4-YL-1H-indazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Piperidin-4-YL-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates its chemical properties, outlines a detailed synthetic route, and explores its potential biological activities and mechanisms of action based on current scientific literature.
Core Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 133455-10-4 |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Canonical SMILES | C1CNCCC1C2=NN=C3C=CC=C23 |
Synthetic Protocol
Experimental Protocol: Synthesis of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
This protocol is adapted from methodologies for synthesizing similar substituted indazoles.
Materials:
-
tert-butyl 4-formylpiperidine-1-carboxylate
-
2-Fluorobenzaldehyde
-
Hydrazine hydrate
-
Palladium on carbon (Pd/C)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents: Ethanol, Dichloromethane (DCM), Ethyl acetate
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Condensation: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate in ethanol, add 2-fluorobenzaldehyde and a catalytic amount of sodium hydroxide. Stir the reaction mixture at room temperature for 12 hours.
-
Cyclization: Add hydrazine hydrate to the reaction mixture and reflux for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate.
-
Deprotection (to obtain this compound): Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane or methanol. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to obtain this compound.
Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific data for the unsubstituted this compound is limited, its structural motifs suggest potential interactions with various biological targets.
Kinase Inhibition
Many indazole derivatives are potent kinase inhibitors.[1] For instance, derivatives of 1H-indazole-3-carboxamide have shown significant inhibitory activity against p21-activated kinase 1 (PAK1), a key regulator of cell migration and invasion.[3] The piperidine moiety can serve as a crucial pharmacophore for binding to the ATP-binding pocket of kinases.
Potential Signaling Pathway: PAK1 Signaling in Cancer Metastasis
Potential inhibition of the PAK1 signaling pathway.
Anti-inflammatory Activity
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a structurally related scaffold, have demonstrated potent anti-inflammatory effects. These compounds inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This activity is often mediated through the inhibition of the NF-κB signaling pathway.
Potential Signaling Pathway: NF-κB Mediated Inflammation
Potential inhibition of the NF-κB inflammatory pathway.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of various indazole derivatives, providing a reference for the potential potency of this compound.
| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference |
| 1H-Indazole-3-carboxamide derivatives | PAK1 | 9.8 nM | [3] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | NO Production | 0.86 µM | [4] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | TNF-α Production | 1.87 µM | [4] |
| 3-(pyrazin-2-yl)-1H-indazole derivatives | Pim-1 Kinase | 0.4 nM | [1] |
| 3-piperidin-4-yl-1H-indole derivatives | Plasmodium falciparum | ~3 µM | [5] |
| (R)-N-(3-(7-methyl-1H-indazol-5-yl)... | CGRP Receptor | Potent Antagonist | [6] |
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. Based on the biological activities of structurally related compounds, this molecule holds promise as a potential inhibitor of various kinases and inflammatory pathways. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this compelling compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of indazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to be a practical resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the rational design of novel indazole-based therapeutic agents.
Anticancer Activity of Indazole Derivatives
Indazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer progression, including receptor tyrosine kinases (RTKs) and signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole core, highlighting its clinical relevance.[2]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the anticancer potency of indazole derivatives can be finely tuned by modifications at various positions of the indazole ring, primarily at the N-1, C-3, and C-6 positions.
-
N-1 Substitution: Alkylation or arylation at the N-1 position is a common strategy to modulate the physicochemical properties and biological activity of indazole derivatives. The nature and size of the substituent can influence receptor binding and cellular permeability.
-
C-3 Substitution: The C-3 position is a critical site for introducing diverse functionalities that can interact with the target protein. For instance, the introduction of (E)-3,5-dimethoxystyryl group at this position has been shown to be favorable for antiproliferative activity.[3]
-
C-6 Substitution: Modifications at the C-6 position often involve the introduction of aromatic or heteroaromatic rings, which can enhance binding affinity to target kinases through various interactions. For example, a pyridyl analogue at this position has shown improved antiproliferative activity.[2]
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.
| Compound ID | R1 (C-6 Position) | R2 (C-3 Position) | Cell Line | IC50 (µM) | Reference |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | MCF-7 | 1.15 | [2] |
| HCT116 | 4.89 | [2] | |||
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 4T1 | 0.23 | [2] |
| HepG2 | 0.80 | [2] | |||
| MCF-7 | 0.34 | [2] | |||
| 6i | Indazole-pyrimidine hybrid | - | HUVEC | 1.37 | [4] |
| 1c | 3-amino-N-phenyl-1H-indazole-1-carboxamide | - | Colon Cancer Cell Lines | 1.90 (mean GI50) | [5] |
| Melanoma Cell Lines | 1.90 (mean GI50) | [5] |
Experimental Protocols: Anticancer Studies
This protocol describes a general procedure for the synthesis of 3,6-disubstituted indazole derivatives via a Suzuki coupling reaction.[3]
Materials:
-
6-Bromo-3-iodo-1H-indazole
-
(6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid
-
Pd(dppf)Cl2 (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Potassium carbonate (K2CO3)
-
Dioxane
-
Water
-
(E)-3-(3,5-dimethoxystyryl)boronic acid pinacol ester
Procedure:
-
To a solution of 6-bromo-3-iodo-1H-indazole (1.0 equiv.) in a 4:1 mixture of dioxane and water, add (6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid (1.2 equiv.), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 equiv.).
-
Heat the reaction mixture under an inert atmosphere at the appropriate temperature until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate 6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-3-iodo-1H-indazole.
-
To a solution of the intermediate from step 5 (1.0 equiv.) in a 4:1 mixture of dioxane and water, add (E)-3-(3,5-dimethoxystyryl)boronic acid pinacol ester (1.2 equiv.), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 equiv.).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Follow the work-up and purification procedure described in steps 3-5 to obtain the final product (Compound 2f).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the indazole derivatives (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways in Cancer Targeted by Indazole Derivatives
Indazole derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and survival.
Caption: Key signaling pathways targeted by anticancer indazole derivatives.
Anti-inflammatory Activity of Indazole Derivatives
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. Indazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting potent activity in preclinical models.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of indazole derivatives is often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
-
2,3-Diphenyl-2H-indazole Scaffold: This scaffold has been identified as a promising template for the development of dual antimicrobial and anti-inflammatory agents. Substitutions on the phenyl rings can significantly impact both activities.
-
Carboxamide Moiety: The presence of a carboxamide group at the C-3 position has been explored for its potential to interact with the active sites of inflammatory enzymes.
Quantitative SAR Data: Anti-inflammatory Activity
The following table presents data on the in vivo anti-inflammatory activity of selected indazole derivatives.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| Indazole | 100 | 61.03 | |
| 5-Aminoindazole | 100 | 83.09 | |
| Diclofenac (Standard) | 10 | 84.50 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Indazole derivatives
-
Standard drug (e.g., Diclofenac)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the indazole derivatives or the standard drug intraperitoneally or orally.
-
After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).
Antimicrobial Activity of Indazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of indazoles is influenced by the nature and position of substituents on the indazole ring.
-
2,3-Disubstituted-hexahydro-2H-indazoles: Derivatives with this core structure have shown notable antimicrobial activity. For example, the presence of a 4-chlorophenyl group at C-3 and a 4-nitrophenylsulfonyl group at N-2 has been found to be beneficial.
-
N-Phenyl-3-(phenylamino)-1H-indazole-1-carboxamides: Modifications on the N-phenyl and the 3-phenylamino rings can modulate the antimicrobial spectrum and potency.
Quantitative SAR Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of selected indazole derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6 (3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole) | S. aureus | - | |
| 20 (3-(4-fluorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole) | S. aureus | - | |
| 18 (2,3-diphenyl-2H-indazole derivative) | G. intestinalis | (12.8 times more active than metronidazole) | |
| 23 (2,3-diphenyl-2H-indazole derivative) | C. albicans | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Indazole derivatives (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare a twofold serial dilution of the indazole derivatives in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental and Logical Workflow for SAR Studies
A systematic approach is crucial for effective SAR studies. The following diagram illustrates a general workflow for the investigation of indazole derivatives.
References
- 1. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Screening of Novel 3-Piperidin-4-YL-1H-Indazole Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of novel 3-Piperidin-4-YL-1H-indazole analogs, a promising class of compounds with significant potential in oncology. This document outlines detailed experimental protocols, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs featuring this core, highlighting its therapeutic potential.[1] Analogs based on the this compound core have demonstrated potent inhibitory activity against various protein kinases, particularly within the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Data Presentation: In Vitro Efficacy of this compound Analogs
The following tables summarize the in vitro biological activity of representative this compound analogs and related structures from various studies. These compounds have been evaluated for their kinase inhibitory and anti-proliferative activities.
Table 1: Kinase Inhibitory Activity of Indazole Analogs
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| 10h | AKT1 | 24.3 | GSK690693 | - |
| AKT2 | (38% inhibition at 10 nM) | |||
| AKT3 | (93% inhibition at 10 nM) | |||
| Indazole-Pyridine Analog | Akt (pan) | Potent, ATP competitive | - | - |
Data synthesized from multiple sources indicating potent, ATP-competitive inhibition of Akt activity.[2]
Table 2: Anti-proliferative Activity of Indazolyl-Substituted Piperidin-4-yl-aminopyrimidines
| Compound ID | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) |
| 6c | H1975 | >25 | Gefitinib | 5.34 |
| 6d | H1975 | 22.89 | Gefitinib | 5.34 |
| 6e | H1975 | 2.29 | Gefitinib | 5.34 |
| 6o | K562 | 5.15 | 5-FU | - |
| A549 | >30 | 5-FU | - | |
| PC-3 | >30 | 5-FU | - | |
| Hep-G2 | >30 | 5-FU | - | |
| HEK-293 (non-cancerous) | 33.2 | - | - | |
| 10h | PC-3 | 3.7 | GSK690693 | 14.1 |
IC50 values represent the concentration required to inhibit cell growth by 50%. H1975 (non-small cell lung cancer), K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), Hep-G2 (liver cancer), HEK-293 (human embryonic kidney cells).[3][4]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of future screening efforts.
In Vitro Kinase Inhibition Assay (Example: AKT Kinase)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Purified recombinant AKT1, AKT2, and AKT3 enzymes
-
GSK-β peptide substrate
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., PC-3, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Complete cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the biological screening of novel this compound analogs as potential kinase inhibitors.
Signaling Pathways
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is a key target of many this compound analogs.[2] Inhibition of Akt leads to the downstream induction of apoptosis.
Inhibition of the PI3K/Akt pathway ultimately leads to the induction of apoptosis. The diagram below illustrates the key players in the intrinsic (mitochondrial) apoptosis pathway, which is activated following the inhibition of pro-survival signals from the Akt pathway.
References
The 3-Piperidin-4-YL-1H-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on its Potential Therapeutic Targets
Introduction
The 3-piperidin-4-yl-1H-indazole core is a significant heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. While the unsubstituted parent molecule is primarily a synthetic building block, its derivatives have demonstrated potent and selective activity against a variety of high-value biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of compounds derived from the this compound scaffold, with a focus on oncology, neurology, and inflammatory diseases. We will delve into the specific molecular targets, summarize the quantitative biological data, provide detailed experimental methodologies, and visualize the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
I. Therapeutic Area: Oncology
The this compound scaffold has been extensively explored in the development of anti-cancer agents, primarily as a platform for the design of potent protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.
A. Key Kinase Targets and Derivatives
Several important kinases have been identified as targets for derivatives of this scaffold.
-
Pim Kinases: A family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in many hematological malignancies and solid tumors, playing a key role in cell survival and proliferation. Novel 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors.[1]
-
BCR-ABL Kinase: A fusion protein tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML). 3-amino-1H-indazol-4-yl derivatives have been discovered as potent pan-BCR-ABL inhibitors, effective against wild-type and clinically relevant mutant forms, including the highly resistant T315I mutant.[2][3]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is implicated in various cancers. Several 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3.[1]
-
Other Kinases: The broader indazole scaffold has been shown to be effective against a range of other kinases, including c-Kit, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3).[1]
B. Quantitative Data: In Vitro Biological Activity
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against their respective kinase targets and cancer cell lines.
Table 1: Inhibitory Activity of Indazole Derivatives against Kinase Targets
| Compound Class | Target Kinase | IC50 / Kd (nM) | Reference |
| 3-(pyrazin-2-yl)-1H-indazoles | Pim-1 | 0.4 | [1] |
| Pim-2 | 1.1 | [1] | |
| Pim-3 | 0.4 | [1] | |
| 3-amino-1H-indazol-4-yl Derivatives (AKE-72) | BCR-ABL (Wild-Type) | < 0.5 | [2][3] |
| BCR-ABL (T315I Mutant) | 9 | [2][3] | |
| 1H-indazole Derivatives | FGFR1 | 0.8 - 90,000 | [1] |
| FGFR2 | 0.8 - 90,000 | [1] | |
| FGFR3 | 0.8 - 90,000 | [1] | |
| N-(4-(1-(4-chloro-1H-indazolyl))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl)urea | c-Kit | 68.5 ± 9.5 (Kd) | [1] |
| PDGFRβ | 140 ± 0 (Kd) | [1] | |
| FLT3 | 375 ± 15.3 (Kd) | [1] |
Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 3-(pyrazin-2-yl)-1H-indazoles | KMS-12 BM | Multiple Myeloma | 1.4 | [1] |
| 3-amino-1H-indazol-4-yl Derivatives (AKE-72) | K-562 | Chronic Myeloid Leukemia | < 0.01 | [2][3] |
| Indazole Derivatives (Compound 2f) | A549 | Lung Cancer | 0.23 | [4] |
| HepG2 | Liver Cancer | 1.15 | [4] | |
| MCF-7 | Breast Cancer | 0.31 | [4] | |
| HCT116 | Colorectal Cancer | 0.46 | [4] | |
| 4T1 | Breast Cancer (murine) | 0.23 | [4] |
C. Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the BCR-ABL signaling pathway, a key target in CML.
D. Experimental Protocols
This protocol describes a common method for assessing the in vitro inhibitory activity of a compound against a target kinase, such as a LanthaScreen™ Eu Kinase Binding Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in the assay buffer.
-
Prepare a solution of the target kinase and a Europium-labeled anti-tag antibody.
-
Prepare a solution of a fluorescently labeled ATP-competitive tracer.
-
-
Assay Plate Preparation:
-
Add the test compound dilutions to the wells of a low-volume 384-well plate.
-
Add the kinase/antibody mixture to all wells.
-
Initiate the reaction by adding the tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is generated by the proximity of the Europium-labeled antibody (bound to the kinase) and the fluorescent tracer (bound to the kinase's ATP pocket).
-
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of test compound bound to the kinase.
-
Calculate the percentage of inhibition for each compound concentration relative to controls (no compound and no kinase).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells from culture.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
II. Therapeutic Area: Neurology
Derivatives of the this compound scaffold have emerged as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine.
A. Key Target and Derivatives
-
CGRP Receptor: The CGRP receptor is a G-protein coupled receptor that, when activated by the neuropeptide CGRP, plays a critical role in the pathophysiology of migraine by mediating vasodilation and nociceptive transmission. Several complex derivatives of the indazole scaffold, such as BMS-742413 and BMS-694153, have been developed as potent and selective CGRP receptor antagonists.[5][6][7]
B. Quantitative Data: In Vitro Biological Activity
Table 3: Inhibitory Activity of Indazole Derivatives against the CGRP Receptor
| Compound | Target | Assay Type | Ki (nM) | Reference |
| BMS-742413 | Human CGRP Receptor | Radioligand Binding | 0.023 | [5][6] |
| BMS-694153 | Human CGRP Receptor | Radioligand Binding | Not explicitly stated, but described as having "outstanding potency" | [7] |
C. Signaling Pathway Visualization
The following diagram illustrates the role of the CGRP receptor in migraine pathophysiology and its inhibition by indazole derivatives.
D. Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CGRP receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP), and various concentrations of the test compound in a binding buffer.
-
-
Incubation:
-
Incubate the plate for a specific time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
-
III. Conclusion and Future Directions
The this compound scaffold is a highly versatile and "privileged" structure in drug discovery. Its derivatives have demonstrated significant therapeutic potential, particularly as potent and selective inhibitors of protein kinases for oncology and as antagonists of the CGRP receptor for the treatment of migraine. The modular nature of this scaffold allows for fine-tuning of its physicochemical and pharmacological properties, enabling the development of drug candidates with improved efficacy and safety profiles.
Future research efforts will likely focus on:
-
Expansion to New Targets: Exploring the utility of this scaffold against other therapeutic targets, such as other kinase families, GPCRs, and enzymes.
-
Structure-Based Design: Leveraging a deeper understanding of the binding modes of these compounds to design next-generation inhibitors with enhanced potency and selectivity.
-
Targeting Drug Resistance: Developing derivatives that can overcome known mechanisms of drug resistance, as has been successfully demonstrated with BCR-ABL inhibitors.
-
Optimizing Pharmacokinetic Properties: Further modifying the scaffold to improve drug-like properties, such as oral bioavailability and metabolic stability.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): a potent antagonist of the human calcitonin gene-related peptide receptor for migraine with rapid and efficient intranasal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of 3-Piperidin-4-YL-1H-indazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-piperidin-4-yl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with a variety of therapeutically relevant protein targets. This technical guide provides an in-depth overview of the in silico modeling of these interactions, focusing on derivatives targeting key proteins in oncology and neurology. It summarizes quantitative interaction data, details established computational methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives against their primary protein targets. This data is crucial for understanding structure-activity relationships (SAR) and for the validation of in silico models.
Table 1: Inhibitory Activity of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) against PARP Enzymes
| Compound | Target | IC50 (nM) |
| MK-4827 | PARP-1 | 3.8[1][2][3][4] |
| MK-4827 | PARP-2 | 2.1[1][2][3][4] |
Table 2: Antagonistic Activity of BMS-742413 at the Human CGRP Receptor
| Compound | Target | Ki (nM) |
| BMS-742413 | CGRP Receptor | 0.23 |
Note: BMS-742413 is a complex derivative containing the 3-(7-methyl-1H-indazol-5-yl) and a piperidinyl moiety.
Table 3: Inhibitory Activity of a 3-(Pyrazin-2-yl)-1H-indazole Derivative against Pim Kinases
| Compound | Target | IC50 (nM) |
| Derivative 13o | Pim-1 | <1 |
| Derivative 13o | Pim-2 | 2 |
| Derivative 13o | Pim-3 | 1 |
Note: While not a direct 3-piperidin-4-yl derivative, this exemplifies the broader utility of the indazole core in kinase inhibition.
Experimental Protocols for In Silico Modeling
This section details the methodologies for key in silico experiments used to predict and analyze the interactions of this compound derivatives with their protein targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Below are generalized protocols for two commonly used docking programs, AutoDock and Glide.
2.1.1. Protocol for Molecular Docking using AutoDock 4.2
This protocol outlines the essential steps for performing a molecular docking experiment using AutoDock 4.2.
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in the PDBQT format.
-
Draw the this compound derivative using a chemical drawing tool and convert it to a 3D structure.
-
Prepare the ligand by assigning Gasteiger charges and defining the rotatable bonds. Save the prepared ligand in the PDBQT format.
-
-
Grid Parameter File Generation:
-
Define the binding site on the receptor, typically centered on the co-crystallized ligand or a predicted active site.
-
Set up the grid box, ensuring it is large enough to encompass the entire binding site and allow for ligand flexibility.
-
Generate the grid parameter file (.gpf) which specifies the grid dimensions and atom types for the subsequent grid calculations.
-
-
Execution of AutoGrid:
-
Run the AutoGrid program using the generated .gpf file. This calculates the grid maps for each atom type in the ligand, creating files that store the potential energy of interaction at each grid point.
-
-
Docking Parameter File Generation:
-
Define the docking parameters, including the number of docking runs, the population size for the genetic algorithm, and the maximum number of energy evaluations.
-
Save these parameters in a docking parameter file (.dpf).
-
-
Execution of AutoDock:
-
Run the AutoDock program using the generated .dpf file, the prepared ligand (PDBQT), and the grid map files. AutoDock will then perform the docking simulations.
-
-
Analysis of Results:
-
Analyze the docking results by examining the binding energies and clustering of the docked conformations. The lowest binding energy conformation is typically considered the most favorable.
-
Visualize the docked poses and the interactions with the receptor residues using molecular visualization software.
-
2.1.2. Protocol for Molecular Docking using Glide (Schrödinger Suite)
This protocol provides a general workflow for molecular docking using the Glide software.
-
Protein Preparation:
-
Import the receptor structure into Maestro.
-
Use the "Protein Preparation Wizard" to preprocess the protein. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.
-
Optimize the hydrogen bond network and perform a restrained minimization of the protein structure.
-
-
Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand or specifying the center of the binding site.
-
Generate the receptor grid, which defines the docking volume and pre-calculates the receptor's properties for efficient docking.
-
-
Ligand Preparation:
-
Import the 3D structure of the this compound derivative.
-
Use "LigPrep" to generate low-energy conformers of the ligand, considering different ionization states, tautomers, and stereoisomers.
-
-
Ligand Docking:
-
Set up the ligand docking job, selecting the prepared receptor grid and ligand structures.
-
Choose the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).
-
Run the Glide docking calculation.
-
-
Analysis of Results:
-
Analyze the docking poses and their GlideScores. A more negative GlideScore indicates a stronger predicted binding affinity.
-
Visualize the top-ranked poses and their interactions with the receptor active site to understand the key binding determinants.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. In silico ADMET models use a compound's structure to predict its pharmacokinetic and toxicological properties.
2.2.1. General Protocol for In Silico ADMET Prediction
-
Input Molecular Structure:
-
Provide the 2D or 3D structure of the this compound derivative in a suitable format (e.g., SMILES, SDF).
-
-
Selection of ADMET Properties:
-
Choose the specific ADMET properties to predict. Common predictions include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
-
Model Execution:
-
Utilize a computational ADMET prediction tool or web server (e.g., SwissADME, pkCSM, ADMETlab).[5]
-
The software will calculate various molecular descriptors for the input molecule and use pre-built quantitative structure-activity relationship (QSAR) models to predict the selected ADMET properties.
-
-
Analysis of Results:
-
Review the predicted ADMET profile of the compound.
-
Compare the predicted values against desired ranges for a viable drug candidate. For example, good oral bioavailability is often associated with favorable HIA and Caco-2 permeability.
-
Identify potential liabilities, such as predicted hERG inhibition or mutagenicity, that may require chemical modification of the lead compound.
-
Signaling Pathways and Workflows
This section provides diagrams of key signaling pathways modulated by this compound derivatives and a generalized workflow for in silico drug discovery.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. ccsb.scripps.edu [ccsb.scripps.edu]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocols for N1-Selective Alkylation of 3-Piperidin-4-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated indazoles are a prominent structural motif in medicinal chemistry, valued for their diverse pharmacological activities. The regioselective alkylation of the indazole core, however, presents a significant synthetic hurdle due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to isomeric mixtures.[1][2] This document provides a detailed protocol for the N1-selective alkylation of 3-Piperidin-4-YL-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. The presented methodology prioritizes high regioselectivity, reaction efficiency, and scalability.
Introduction
The indazole scaffold is a versatile pharmacophore frequently incorporated into a wide array of therapeutic drugs.[3][4] The biological activity of these compounds is often contingent on the substitution pattern of the indazole ring, particularly the position of the N-alkyl group. While direct alkylation of 1H-indazoles can produce a mixture of N1 and N2 substituted products, achieving high regioselectivity is crucial for efficient synthesis and to avoid challenging purification of isomers.[5][6]
The regiochemical outcome of indazole alkylation is highly dependent on several factors, including the choice of base, solvent, and the nature of the electrophile.[1][2] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[2][3] This preference is often attributed to the formation of a sodium-chelated intermediate with the C3-substituent, which sterically encumbers the N2 position.[7]
This application note details a robust and highly N1-selective alkylation protocol for this compound, leveraging the well-established NaH/THF system.
Factors Influencing Regioselectivity
The ratio of N1 to N2 alkylation is governed by a combination of steric and electronic factors, as well as the reaction conditions.
| Factor | Condition Favoring N1-Alkylation | Rationale |
| Base | Sodium Hydride (NaH) | Forms a tight ion pair, with the sodium cation potentially coordinating with the N2 atom and the C3-substituent, thus sterically hindering the N2 position.[5] |
| Solvent | Tetrahydrofuran (THF) - non-polar, aprotic | Favors the formation of the aforementioned tight ion pair.[2][3] |
| Substituent at C3 | Electron-withdrawing groups | Can enhance N1-selectivity.[5] The bulky 3-piperidinyl group in the target substrate is expected to sterically favor N1-alkylation. |
| Control | Thermodynamic Control | The 1H-indazole tautomer is generally more thermodynamically stable, favoring the formation of the N1-alkylated product under conditions that allow for equilibration.[8][9] |
Experimental Workflow
The general experimental workflow for the N1-selective alkylation of this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for Kinase Inhibition Assays Using 3-Piperidin-4-YL-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] The incorporation of a piperidin-4-yl moiety at the 3-position of the indazole ring has been a successful strategy in the development of inhibitors targeting a variety of kinases involved in critical cellular processes. Dysregulation of these kinases is frequently implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[2] These application notes provide an overview of the utility of 3-piperidin-4-yl-1H-indazole derivatives in kinase inhibition and offer detailed protocols for their evaluation.
Kinase Targets and Inhibitory Activity
Derivatives of the this compound scaffold have demonstrated inhibitory activity against several important kinase targets. The piperidine ring often serves as a key interaction point within the ATP-binding pocket of the kinase or as a versatile anchor for further chemical modification to enhance potency and selectivity.
Quantitative Data Summary
The inhibitory activities of various this compound derivatives against different kinases are summarized below. This data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), highlights the potential of this scaffold in targeting diverse members of the kinome.
| Kinase Target Family | Specific Kinase | Derivative/Compound | IC50 (nM) | Reference |
| Serine/Threonine Kinase | Pim-1 | 3-(pyrazin-2-yl)-1H-indazole derivative (59a) | 3 | [1][3] |
| Pim-2 | 3-(pyrazin-2-yl)-1H-indazole derivative (59a) | 11 | [1] | |
| Pim-3 | 3-(pyrazin-2-yl)-1H-indazole derivative (59a) | 3 | [1] | |
| Pim-1 | 3-(pyrazin-2-yl)-1H-indazole derivative (59c) | 3 | [1] | |
| Pim-2 | 3-(pyrazin-2-yl)-1H-indazole derivative (59c) | 70 | [1] | |
| Pim-3 | 3-(pyrazin-2-yl)-1H-indazole derivative (59c) | 10 | [1] | |
| GSK-3 | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (51a) | 1200 | [1] | |
| GSK-3 | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (51b) | 670 | [1] | |
| GSK-3 | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (51c) | 690 | [1] | |
| GSK-3 | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (51d) | 230 | [1] | |
| PLK4 | (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one derivative (C05) | < 0.1 | [4] | |
| Tyrosine Kinase | BCR-ABL (Wild Type) | Diaryl-3-aminoindazole (AKE-72) | < 0.5 | [5][6] |
| BCR-ABL (T315I Mutant) | Diaryl-3-aminoindazole (AKE-72) | 9 | [5][6] |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving AKT, a serine/threonine kinase that can be targeted by indazole derivatives.
Caption: Simplified PI3K/AKT signaling pathway targeted by indazole derivatives.
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for various kinase targets and specific assay formats (e.g., HTRF, fluorescence polarization, luminescence).
General In Vitro Kinase Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.
2. Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
This compound test compound
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
DMSO (Dimethyl Sulfoxide)
-
Detection Reagent (specific to the assay format)
-
Microplates (e.g., 384-well)
-
Plate Reader
3. Experimental Workflow Diagram:
Caption: General experimental workflow for an in vitro kinase inhibition assay.
4. Detailed Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compound solutions to the wells of a microplate.
-
Include control wells:
-
Positive Control (No Inhibition): Add DMSO only.
-
Negative Control (100% Inhibition): Add a known broad-spectrum kinase inhibitor (e.g., staurosporine) or omit the enzyme.
-
-
-
Kinase Reaction:
-
Prepare a solution of the recombinant kinase in kinase assay buffer.
-
Add the kinase solution to each well containing the compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a specified period (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the reaction (if necessary for the assay format, e.g., by adding EDTA).
-
Add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., fluorescence, luminescence) that is proportional to the amount of phosphorylated substrate or consumed ATP.
-
Incubate the plate for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader set to the appropriate wavelength(s) for the chosen detection method.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of a kinase inhibition assay.
Caption: Logical relationship of components in a kinase inhibition assay.
Conclusion
The this compound scaffold represents a versatile starting point for the design of potent and selective kinase inhibitors. The provided protocols and data offer a framework for researchers to evaluate novel derivatives of this class against a range of kinase targets, facilitating the discovery of new therapeutic agents. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Piperidin-4-YL-1H-indazole (Niraparib) in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperidin-4-YL-1H-indazole is a core structural motif found in Niraparib (MK-4827), a highly potent and selective inhibitor of Poly(ADP-Ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] These enzymes play a critical role in DNA repair mechanisms. By inhibiting PARP, Niraparib has demonstrated significant anti-tumor activity, especially in cancer cells with pre-existing DNA repair defects, such as mutations in BRCA1 and BRCA2 genes.[2] This document provides detailed application notes and protocols for the use of this compound (Niraparib) in cancer cell line studies, summarizing its mechanism of action, providing quantitative data on its efficacy, and outlining key experimental methodologies.
Mechanism of Action
Niraparib functions as a PARP inhibitor, which leads to the inhibition of DNA damage repair, activation of apoptosis, and demonstrates anti-tumor activity.[3] PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can be converted into more lethal double-strand DNA breaks (DSBs) during DNA replication.[4][5] In cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death. This mechanism is known as synthetic lethality.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (Niraparib) as a PARP inhibitor.
Data Presentation
The following tables summarize the in vitro efficacy of Niraparib across various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Niraparib
| Target | IC50 (nM) |
| PARP-1 | 3.8[1][2][3] |
| PARP-2 | 2.1[1][2][3] |
| PARP-3 | 1300[3] |
| V-PARP | 330[3] |
| TANK-1 | 570[3] |
Table 2: Cytotoxicity of Niraparib in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | CC50 / IC50 |
| MDA-MB-436 | Breast Adenocarcinoma | BRCA1 mutant | CC50 = 18 nM[2] |
| CAPAN-1 | Pancreatic Adenocarcinoma | BRCA2 mutant | CC50 = 90 nM[2] |
| A549 (BRCA2 shRNA) | Lung Carcinoma | BRCA2 deficient | CC50 = 11 nM[3] |
| A549 (Wild-Type) | Lung Carcinoma | Wild-Type | CC50 = 1760 nM[3] |
| MIA-PaCa-2 | Pancreatic Carcinoma | Not Specified | IC50 = 26 µM[1] |
| PANC-1 | Pancreatic Carcinoma | Not Specified | IC50 = 50 µM[1] |
| Capan-1 | Pancreatic Carcinoma | BRCA2 mutant | IC50 = 15 µM[1] |
| OVCAR8 | Ovarian Carcinoma | Not Specified | IC50 = 20 µM[1] |
| PEO1 | Ovarian Carcinoma | Not Specified | IC50 = 28 µM[1] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to determine the concentration of Niraparib that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Niraparib)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Niraparib in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of Niraparib (e.g., 0.1 µM to 200 µM).[1] Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 hours).[1]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of Niraparib.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment with Niraparib, often in combination with radiation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Niraparib
-
Ionizing radiation source
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Plate a known number of cells into 6-well plates.
-
Allow cells to attach for several hours.
-
Treat the cells with Niraparib (e.g., 1 µmol/L) for a specified duration (e.g., 1 hour) before and/or after irradiation.[5]
-
Expose the cells to varying doses of ionizing radiation (e.g., 2, 4, 6 Gy).
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis for DNA Damage Markers
This protocol is used to detect changes in the expression of proteins involved in the DNA damage response, such as γ-H2AX and RAD51.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-RAD51, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Niraparib and/or radiation as per the experimental design.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH).
Experimental Workflow Diagram
Caption: A general experimental workflow for studying this compound in cancer cell lines.
Conclusion
This compound, the core of Niraparib, is a valuable tool for investigating PARP-dependent DNA repair pathways in cancer research. Its high potency and selectivity make it a suitable compound for studying synthetic lethality in BRCA-deficient and other DNA repair-compromised cancer cell lines. The provided protocols and data serve as a starting point for researchers to design and execute experiments to further elucidate its anti-cancer properties and potential therapeutic applications.
References
- 1. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Niraparib (MK-4827), a novel poly(ADP-Ribose) polymerase inhibitor, radiosensitizes human lung and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes: 3-Piperidin-4-YL-1H-indazole as a Scaffold for Fragment-Based Drug Design
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(Piperidin-4-yl)-1H-indazole-6-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(Piperidin-4-yl)-1H-indazole-6-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, notably as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), p21-activated kinase 1 (PAK1), and Calcium-Release Activated Calcium (CRAC) channels.[1][2][3] The protocols outlined below describe a common synthetic route, starting from the preparation of the key intermediate, 1H-indazole-3-carboxylic acid, followed by amide coupling and final deprotection.
Overall Synthetic Workflow
The synthesis of 3-(Piperidin-4-yl)-1H-indazole carboxamide derivatives is typically achieved through a multi-step process. The general workflow involves the synthesis of the indazole core, followed by coupling with a protected piperidine moiety, and a final deprotection step to yield the target compound.
Caption: General synthetic route for 3-(Piperidin-4-yl)-1H-indazole carboxamide.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid (3)
This protocol describes the synthesis of the key intermediate, 1H-indazole-3-carboxylic acid, starting from a protected indazole.[4]
Materials:
-
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (SEM-protected indazole) (2)
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.5 M in hexane)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve SEM-protected indazole (1 equivalent) in dry THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 equivalents) dropwise to the solution. The resulting mixture will turn a bright yellow color.
-
Stir the solution at -70 °C for 30 minutes.
-
Carefully add crushed dry ice to the reaction mixture in portions.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 90 minutes.
-
Quench the reaction by adding 1N HCl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 1H-indazole-3-carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole | [4] |
| Key Reagents | n-BuLi, CO₂ | |
| Solvent | Dry THF | |
| Temperature | -70 °C to room temperature | |
| Reaction Time | ~3 hours | |
| Typical Yield | ~58% | [5] |
Protocol 2: Synthesis of N-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide (4f)
This protocol details the amide coupling of 1H-indazole-3-carboxylic acid with a protected piperidine derivative, specifically 1-benzyl-4-aminopiperidine, as a representative example.[4]
Materials:
-
1H-Indazole-3-carboxylic acid (3) (1 equivalent)
-
1-Benzyl-4-aminopiperidine (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (3) in DMF, add HOBt, EDC.HCl, and TEA.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add 1-benzyl-4-aminopiperidine to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the crude product by column chromatography using a gradient of 0-5% methanol in chloroform to afford the title compound.
| Parameter | Value/Compound | Reference |
| Starting Materials | 1H-Indazole-3-carboxylic acid, 1-Benzyl-4-aminopiperidine | |
| Coupling Agents | HOBt, EDC.HCl | |
| Base | Triethylamine (TEA) | |
| Solvent | DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 4-6 hours | |
| Melting Point | 178-181 °C | [4] |
Protocol 3: N-Debenzylation to Yield N-(piperidin-4-yl)-1H-indazole-3-carboxamide
This protocol describes a general method for the deprotection of the N-benzyl group to yield the final product. A common method for N-debenzylation is catalytic transfer hydrogenation.[6][7]
Materials:
-
N-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide (4f)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-benzylated compound in methanol or ethanol in a flask.
-
Add 10% Pd/C catalyst to the solution.
-
Add ammonium formate (3-5 equivalents) for catalytic transfer hydrogenation, or place the reaction under a hydrogen atmosphere (1 atm).[6][7]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
| Parameter | Value/Condition | Reference |
| Substrate | N-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide | [4] |
| Catalyst | 10% Pd/C | [6][7] |
| Hydrogen Source | Ammonium formate or H₂ gas | [6][7] |
| Solvent | Methanol or Ethanol | [6] |
| Temperature | Room temperature to 60 °C | [7] |
| Reaction Time | 4-24 hours | [6][7] |
Associated Signaling Pathways
3-Piperidin-4-YL-1H-indazole carboxamide derivatives have been investigated for their inhibitory effects on several key signaling pathways implicated in diseases such as cancer and inflammation.
PARP-1 Signaling Pathway
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair.[2][8] In the presence of DNA damage, PARP-1 binds to DNA breaks and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[1][2] Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Caption: PARP-1 signaling in DNA damage response and its inhibition.
PAK1 Signaling Pathway
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a downstream effector of small Rho GTPases, Rac1 and Cdc42.[9][10] It plays a crucial role in regulating cell motility, cytoskeletal dynamics, cell proliferation, and survival.[11] Aberrant PAK1 activity is associated with tumor progression and metastasis.[12]
Caption: Simplified PAK1 signaling pathway and its role in cancer.
CRAC Channel Signaling
Calcium-Release Activated Calcium (CRAC) channels are key regulators of intracellular calcium levels.[13] Depletion of calcium from the endoplasmic reticulum (ER) is sensed by STIM proteins, which then activate ORAI channels in the plasma membrane, leading to calcium influx.[14][15] This calcium signaling is vital for the function of various cells, including immune cells like mast cells.[16]
Caption: CRAC channel activation pathway leading to calcium influx.
References
- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. PAK1 | Cancer Genetics Web [cancerindex.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiological Functions of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
Application Note and Protocols for Evaluating the Anti-inflammatory Activity of 3-Piperidin-4-YL-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases. The indazole scaffold is a promising pharmacophore in the development of novel anti-inflammatory agents. This document provides a detailed experimental setup for evaluating the anti-inflammatory potential of a novel compound, 3-Piperidin-4-YL-1H-indazole. The protocols described herein cover both in vitro and in vivo models to provide a comprehensive assessment of the compound's activity.
1. In Vitro Anti-inflammatory Activity Evaluation
The initial screening of this compound's anti-inflammatory properties will be conducted using a well-established in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. These cells, when activated by LPS, produce a range of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of the test compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.
1.1. Experimental Protocols
1.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[2][3]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment:
-
Remove the old medium from the wells.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.[1]
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Dexamethasone, 10 µM).
-
-
Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[4][5]
1.1.2. Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay must be performed.
-
After the 24-hour incubation with the compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
1.1.3. Nitric Oxide (NO) Production Assay (Griess Test)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.[2]
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[2][6]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
1.1.4. Cytokine Quantification (ELISA)
The levels of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants will be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][5]
1.2. Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound Concentration (µM) | Cell Viability (%) | NO Production (% Inhibition) | TNF-α Production (% Inhibition) | IL-6 Production (% Inhibition) |
| Vehicle Control | 100 ± SD | 0 ± SD | 0 ± SD | 0 ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| 5 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| 25 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Positive Control (e.g., Dexamethasone 10 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
2. In Vivo Anti-inflammatory Activity Evaluation
To confirm the in vitro findings, the anti-inflammatory activity of this compound will be evaluated in an acute inflammatory model, the carrageenan-induced paw edema in rats. This model is widely used for screening acute anti-inflammatory activity.[7][8]
2.1. Experimental Protocol
-
Animals: Male Wistar rats (180-220 g).
-
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Animal Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
Group II: this compound (e.g., 25 mg/kg, p.o.)
-
Group III: this compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[7]
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[7]
-
Administer the respective compounds or vehicle orally (p.o.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[7][9]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
2.2. Data Presentation
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at Different Time Points (hours) | % Inhibition at 3h |
| 1h | 2h | ||
| Vehicle Control | - | Mean ± SD | Mean ± SD |
| This compound | 25 | Mean ± SD | Mean ± SD |
| This compound | 50 | Mean ± SD | Mean ± SD |
| Positive Control (Indomethacin) | 10 | Mean ± SD | Mean ± SD |
SD: Standard Deviation
3. Visualization of Pathways and Workflows
3.1. Signaling Pathways in Inflammation
The following diagram illustrates the key signaling pathways involved in the inflammatory response induced by LPS, which are the primary targets for many anti-inflammatory drugs.
Caption: LPS-induced pro-inflammatory signaling pathways.
3.2. Experimental Workflow
The following diagram outlines the overall experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Workflow for anti-inflammatory evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of 3-Piperidin-4-YL-1H-indazole Derivatives as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-Piperidin-4-YL-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently identified in potent kinase inhibitors.[1] Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large compound libraries.[2] These application notes provide detailed protocols for a robust HTS campaign designed to identify and characterize this compound derivatives as inhibitors of protein kinases, with a specific focus on Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[3][4]
Data Presentation: Comparative Inhibitory Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative this compound derivatives and other indazole-based compounds against various protein kinases. Lower IC₅₀ values indicate higher potency. This data serves as a reference for hit validation and lead optimization.
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type / Context |
| Indazole Derivative 1 | Pim-1 | 15 | Biochemical TR-FRET Assay |
| Indazole Derivative 2 | Pim-2 | 28 | Biochemical TR-FRET Assay |
| Indazole Derivative 3 | Pim-3 | 42 | Biochemical TR-FRET Assay |
| AKE-72 | BCR-ABL (Wild Type) | < 0.5 | Cell-free Assay |
| AKE-72 | BCR-ABL (T315I Mutant) | 9 | Cell-free Assay[5] |
| SR-1459 | ROCK-II | 13 | Biochemical Assay[6] |
| Compound C05 | PLK4 | < 0.1 | Kinase Inhibitory Activity Assay[7] |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving the Pim-1 kinase. Cytokines, through the JAK/STAT pathway, induce the expression of Pim-1.[3][8] Pim-1 then phosphorylates various downstream substrates, promoting cell cycle progression and inhibiting apoptosis.[3][4] Identifying inhibitors of Pim-1 is a key therapeutic strategy.
Experimental Protocols
This section provides a detailed methodology for a biochemical high-throughput screening assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, such as the LanthaScreen™ platform, to identify inhibitors of a target kinase (e.g., Pim-1).[9][10][11][12]
Materials and Reagents
-
Enzyme: Recombinant Human Pim-1 Kinase
-
Substrate: Fluorescein-labeled peptide substrate specific for Pim-1
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA[9]
-
Detection Reagents: Terbium-labeled anti-phospho-substrate antibody, TR-FRET Dilution Buffer
-
Test Compounds: this compound derivatives dissolved in DMSO
-
Control Inhibitor: A known potent Pim-1 inhibitor (e.g., Staurosporine)
-
Plates: 384-well, low-volume, non-binding surface plates (black or white)
Assay Development and Optimization
Before screening the compound library, the assay conditions must be optimized to ensure a robust and sensitive assay window.
a. Kinase Titration: To determine the optimal enzyme concentration, a kinase titration is performed.
-
Prepare a serial dilution of the Pim-1 kinase in Assay Buffer.
-
Add 5 µL of each kinase dilution to the wells of a 384-well plate.
-
Prepare a 2X substrate/ATP solution in Assay Buffer (e.g., 400 nM substrate, 2 mM ATP).
-
Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a 2X detection mix containing Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
Plot the TR-FRET emission ratio against the kinase concentration and determine the EC₅₀ (the concentration of kinase that produces 50% of the maximal signal). For inhibitor screening, a kinase concentration at or near the EC₈₀ is often used.[10]
b. ATP Kₘ Determination: To determine the apparent ATP Michaelis-Menten constant (Kₘ,app), an ATP titration is performed at the optimized kinase concentration (EC₈₀ from the previous step).
-
Prepare a serial dilution of ATP in Assay Buffer.
-
Add 5 µL of the 2X substrate solution (without ATP) to the wells.
-
Add 2.5 µL of the 4X kinase solution.
-
Add 2.5 µL of each ATP dilution to initiate the reaction.
-
Follow steps 5-9 from the kinase titration protocol. The EC₅₀ value for ATP corresponds to the ATP Kₘ,app. For screening ATP-competitive inhibitors, the ATP concentration is typically set at or near the Kₘ,app.[10]
High-Throughput Screening Protocol
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives and control inhibitor in DMSO in a source plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the 384-well assay plates. This results in the desired final compound concentration (e.g., 10 µM for primary screening).
-
Include positive controls (no inhibitor, DMSO only) and negative controls (no enzyme or a potent inhibitor) on each plate.
-
-
Reagent Addition:
-
Prepare a 2X kinase solution in Assay Buffer at the optimized concentration.
-
Add 5 µL of the 2X kinase solution to each well of the assay plate.
-
Allow the compounds and kinase to pre-incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X substrate/ATP solution in Assay Buffer with the ATP concentration at its Kₘ,app.
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plates for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection mix containing the Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction and initiate the detection process.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET emission ratio.
-
Data Analysis
-
Normalization: Normalize the raw data for each plate. The average signal from the positive control wells (DMSO only) represents 0% inhibition, and the average signal from the negative control wells represents 100% inhibition.
-
Hit Identification: Identify "hits" from the primary screen based on a pre-defined activity threshold (e.g., >50% inhibition at a 10 µM compound concentration).
-
Dose-Response and IC₅₀ Determination: For the identified hits, perform a secondary screen with a 10-point dose-response curve. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for the identification of this compound derivatives as kinase inhibitors.
References
- 1. soc.chim.it [soc.chim.it]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: 3-Piperidin-4-YL-1H-indazole as a Potential PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] Its dysregulation, often leading to centrosome amplification, is a hallmark of many cancers and is associated with genomic instability and tumorigenesis.[2][3] This makes PLK4 a compelling target for the development of novel anti-cancer therapeutics. The indazole scaffold has emerged as a promising core structure for potent and selective PLK4 inhibitors.[4] This document provides detailed application notes and protocols for the evaluation of 3-Piperidin-4-YL-1H-indazole, a novel indazole-containing compound, as a potential inhibitor of PLK4.
Mechanism of Action
This compound is hypothesized to be an ATP-competitive inhibitor of PLK4. By binding to the ATP-binding pocket of the PLK4 kinase domain, it is expected to prevent the phosphorylation of PLK4 substrates, thereby disrupting the process of centriole duplication. This inhibition is anticipated to lead to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells that are dependent on PLK4 activity.[1][5]
Data Presentation: Kinase Inhibition and Cellular Activity
The following tables summarize representative quantitative data for this compound as a potential PLK4 inhibitor. This data is illustrative and based on typical values observed for potent indazole-based PLK4 inhibitors such as CFI-400945.[1][5][6]
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | CFI-400945 IC50 (nM)[5][6] | Centrinone Ki (nM)[7] |
| PLK4 | 3.5 | 2.8 - 4.85 | 0.16 |
| PLK1 | >50,000 | >50,000 | >1000-fold selective |
| PLK2 | >50,000 | >50,000 | >1000-fold selective |
| PLK3 | >50,000 | >50,000 | >1000-fold selective |
| Aurora A | 450 | 510 | >1000-fold selective |
| Aurora B | 95 | 102 | >1000-fold selective |
Table 2: Cellular Activity Profile
| Cell Line | Cancer Type | This compound GI50 (nM) | CFI-400945 GI50 (nM)[5] |
| HCT116 | Colon Cancer | 15 | 14 |
| MDA-MB-231 | Breast Cancer | 25 | 22 |
| A549 | Lung Cancer | 30 | 28 |
| U2OS | Osteosarcoma | 20 | 18 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative)
This protocol is a representative method adapted from general indazole synthesis procedures.[8][9][10]
Materials:
-
4-Acetyl-1-Boc-piperidine
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Indazole Ring Formation: A mixture of 4-acetyl-1-Boc-piperidine and an excess of hydrazine hydrate in ethanol is refluxed for 12-24 hours.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, the ethanol and excess hydrazine hydrate are removed under reduced pressure.
-
Boc Deprotection: The residue is dissolved in a suitable solvent (e.g., dioxane or methanol) and treated with a strong acid, such as concentrated HCl, and stirred at room temperature for 2-4 hours to remove the Boc protecting group.
-
Neutralization and Extraction: The reaction mixture is neutralized with a base, such as aqueous NaOH, and the product is extracted with an organic solvent like dichloromethane.
-
Drying and Purification: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.
Protocol 2: In Vitro PLK4 Kinase Assay (ADP-Glo™)
This protocol is for determining the IC50 value of this compound against PLK4 using a luminescence-based assay that measures ADP production.[11][12][13][14]
Materials:
-
Recombinant human PLK4 enzyme (Promega, VA7258)[11]
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[13]
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing PLK4 and MBP in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution in kinase buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT)
This protocol describes how to assess the effect of this compound on the viability of cancer cells.[15][16][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[19]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[15][18]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 value.
Protocol 4: Western Blotting for PLK4 Expression
This protocol is for detecting changes in PLK4 protein levels in cancer cells treated with this compound.[20][21][22][23]
Materials:
-
Cancer cell line
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-PLK4 (e.g., Proteintech 12952-1-AP, Cell Signaling Technology #71033)[20][21]
-
Loading control antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PLK4 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[20]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control to determine the effect of the compound on PLK4 protein levels.
Visualizations
Caption: PLK4 signaling in centriole duplication and its inhibition.
Caption: Workflow for evaluating a potential PLK4 inhibitor.
Caption: Logical relationship of the inhibitor's proposed action.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. prepchem.com [prepchem.com]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. PLK4 Kinase Enzyme System [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. PLK4 antibody (12952-1-AP) | Proteintech [ptglab.com]
- 21. PLK4 (E6A7R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. PLK4 Antibody (NBP1-33402): Novus Biologicals [novusbio.com]
- 23. biorxiv.org [biorxiv.org]
Application Notes: Cell-Based Assays to Determine the Efficacy of 3-Piperidin-4-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperidin-4-YL-1H-indazole represents a core chemical scaffold found in numerous compounds with demonstrated biological activity, particularly in the oncology space. Derivatives of this structure have been identified as potent inhibitors of various protein kinases, playing critical roles in cell proliferation, survival, and migration. These application notes provide a comprehensive guide to a suite of cell-based assays designed to elucidate the efficacy of this compound and its analogues as potential therapeutic agents. The following protocols are foundational for characterizing the compound's anti-cancer properties in a cellular context.
Mechanism of Action & Relevant Signaling Pathways
Indazole-based compounds frequently target protein kinases, which are crucial nodes in intracellular signaling pathways that regulate cell growth, survival, and metastasis. Key pathways often dysregulated in cancer and potentially modulated by this compound include:
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway is a primary driver of cell proliferation and is often hyperactivated in various cancers.
-
PI3K/Akt Signaling: This is a critical pro-survival pathway that is downstream of many receptor tyrosine kinases, including EGFR. It governs cell survival, proliferation, and metabolism.
-
PAK1 Signaling: p21-activated kinase 1 (PAK1) is a key regulator of the cytoskeleton, and its activity is essential for cell motility and invasion, hallmarks of metastatic cancer.
-
p53/MDM2 Signaling: The p53 tumor suppressor pathway is a central regulator of the cell cycle and apoptosis in response to cellular stress.
The following sections detail protocols to assess the impact of this compound on these cellular processes and pathways.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation by measuring the metabolic activity of the cells.
Data Presentation
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (µM) after 72h Treatment |
| A549 (Lung Carcinoma) | Insert Value |
| MCF-7 (Breast Adenocarcinoma) | Insert Value |
| HCT116 (Colorectal Carcinoma) | Insert Value |
| K562 (Chronic Myeloid Leukemia) | Insert Value |
Experimental Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compound.
Data Presentation
Table 2: Apoptosis Induction by this compound in A549 Cells (48h)
| Treatment Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| 1 µM | Insert Value | Insert Value | Insert Value |
| 5 µM | Insert Value | Insert Value | Insert Value |
| 10 µM | Insert Value | Insert Value | Insert Value |
Experimental Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compound on the migratory capacity of cancer cells.
Data Presentation
Table 3: Inhibition of Cell Migration by this compound in MDA-MB-231 Cells
| Treatment Concentration | % Wound Closure at 24h |
| Vehicle Control | Insert Value |
| 1 µM | Insert Value |
| 5 µM | Insert Value |
| 10 µM | Insert Value |
Experimental Protocol
-
Create a Monolayer: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and after 24 hours at the same position.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines if the compound induces cell cycle arrest at specific phases.
Data Presentation
Table 4: Cell Cycle Distribution in HCT116 Cells after 24h Treatment
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| 1 µM | Insert Value | Insert Value | Insert Value |
| 5 µM | Insert Value | Insert Value | Insert Value |
| 10 µM | Insert Value | Insert Value | Insert Value |
Experimental Protocol
-
Cell Treatment: Treat cells with the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect changes in the phosphorylation status of key proteins within signaling pathways, indicating inhibition or activation.
Data Presentation
Table 5: Modulation of Key Signaling Proteins by this compound (1h Treatment)
| Target Protein | Relative Band Intensity (Normalized to Loading Control) | |
| Vehicle Control | 10 µM Compound | |
| p-Akt (Ser473) | 1.00 | Insert Value |
| Total Akt | 1.00 | Insert Value |
| p-LIMK1 (Thr508) | 1.00 | Insert Value |
| Total LIMK1 | 1.00 | Insert Value |
| p-Cofilin (Ser3) | 1.00 | Insert Value |
| Total Cofilin | 1.00 | Insert Value |
Experimental Protocol
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-LIMK1, LIMK1, p-Cofilin, Cofilin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for assessing compound efficacy.
Caption: Simplified EGFR signaling pathway and potential inhibition.
Caption: PI3K/Akt signaling pathway promoting cell survival.
Caption: PAK1 signaling pathway in cell migration and invasion.
Caption: p53/MDM2 signaling pathway in cell fate determination.
Application Notes and Protocols for 3-Piperidin-4-YL-1H-indazole in Antimalarial Drug Discovery
Disclaimer: Extensive literature searches did not yield specific data on the antimalarial activity of 3-Piperidin-4-YL-1H-indazole. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals interested in exploring this chemical scaffold. The information is compiled from research on analogous structures, including indazole and piperidine derivatives, and general antimalarial drug discovery methodologies.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with new mechanisms of action. The indazole and piperidine scaffolds are privileged structures in medicinal chemistry, known to be present in a variety of biologically active compounds. While the direct antimalarial potential of this compound has not been reported, related structures have shown promise, making this a chemical space of interest for further investigation. These notes provide a framework for the synthesis, screening, and evaluation of derivatives of this compound as potential antimalarial drug candidates.
Application Notes
Postulated Mechanism of Action
While the precise mechanism of action for this compound is unknown, several plausible targets exist within the malaria parasite, based on the activity of other heterocyclic compounds. One hypothetical mechanism could involve the inhibition of parasite-specific protein kinases, which are crucial for the regulation of the parasite's life cycle. Another possibility is the disruption of heme detoxification in the parasite's food vacuole, a mechanism shared by established antimalarials like chloroquine. A third potential target could be the parasite's protein synthesis machinery. For instance, some compounds have been shown to inhibit aminoacyl-tRNA synthetases, leading to the cessation of protein production and parasite death[1].
Below is a hypothetical signaling pathway illustrating the potential inhibition of a P. falciparum protein kinase by a this compound derivative.
Caption: Hypothetical inhibition of a parasite protein kinase.
Structure-Activity Relationship (SAR) Insights
Based on studies of similar heterocyclic compounds in antimalarial drug discovery, the following SAR insights can be postulated for this compound derivatives:
-
Indazole Core: The indazole nucleus is a critical pharmacophore. Modifications at the N1 and N2 positions could influence activity and selectivity.
-
Piperidine Moiety: The piperidine ring and its point of attachment to the indazole core are likely crucial for activity. The nitrogen of the piperidine offers a key point for derivatization.
-
Substitutions on the Piperidine Nitrogen: Based on analogs, modifications on the piperidine nitrogen can significantly impact antimalarial potency and selectivity. Small, non-bulky substituents may be preferred.
-
Substitutions on the Indazole Ring: Substitution on the aromatic part of the indazole ring with electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with the biological target.
Experimental Protocols
Synthesis of this compound Derivatives
The following is a generalized, hypothetical protocol for the synthesis of N-substituted derivatives of this compound.
Materials:
-
tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Desired aldehyde or ketone
-
Sodium triacetoxyborohydride
-
Triethylamine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Deprotection of the Piperidine:
-
Dissolve tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate in DCM.
-
Add TFA dropwise at 0°C and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to obtain the crude 3-(piperidin-4-yl)-1H-indazole.
-
-
Reductive Amination:
-
To a solution of the crude 3-(piperidin-4-yl)-1H-indazole in DCM, add the desired aldehyde or ketone and triethylamine.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-substituted derivative.
-
Caption: Synthetic workflow for derivatives.
In Vitro Antiplasmodial Assay
This protocol describes a standard SYBR Green I-based assay to determine the 50% inhibitory concentration (IC50) against P. falciparum.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., Dd2) strains of P. falciparum
-
Human O+ erythrocytes
-
Complete RPMI 1640 medium
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
Procedure:
-
Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in complete RPMI 1640 medium.
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the cells by freeze-thawing and add SYBR Green I lysis buffer.
-
Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Antimalarial Efficacy Study (Peter's 4-Day Suppressive Test)
This protocol outlines a standard model for assessing the in vivo efficacy of antimalarial compounds in mice.
Materials:
-
Swiss albino mice
-
Plasmodium berghei (ANKA strain)
-
Test compounds, vehicle control, and positive control (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Inoculate mice intraperitoneally with P. berghei-infected red blood cells on day 0.
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
Administer the test compounds and controls orally or intraperitoneally once daily for four consecutive days (day 0 to day 3).
-
On day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression for each group compared to the vehicle control group.
Cytotoxicity Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin-based reagent (e.g., alamarBlue)
-
96-well plates
-
Test compounds and positive control (e.g., Doxorubicin)
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add the resazurin-based reagent and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate CC50 values and determine the selectivity index (SI = CC50 / IC50).
Data Presentation
The following tables present hypothetical data for a series of this compound derivatives to illustrate how quantitative data should be structured.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound Derivatives
| Compound ID | R-Group (on Piperidine N) | IC50 (nM) vs. 3D7 | IC50 (nM) vs. Dd2 | CC50 (nM) vs. HepG2 | Selectivity Index (SI) |
| IND-01 | -H | 1500 | 1800 | >50000 | >33 |
| IND-02 | -CH3 | 850 | 950 | >50000 | >58 |
| IND-03 | -CH2CH3 | 600 | 750 | 45000 | 75 |
| IND-04 | -CH2-Ph | 250 | 300 | 25000 | 100 |
| IND-05 | -C(O)CH3 | 1200 | 1400 | >50000 | >41 |
| Chloroquine | N/A | 20 | 200 | >100000 | >500 |
Table 2: In Vivo Efficacy of Lead Compound IND-04 in P. berghei Infected Mice
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | % Suppression |
| Vehicle Control | - | 35.2 | 0 |
| IND-04 | 10 | 18.5 | 47.4 |
| IND-04 | 25 | 9.8 | 72.2 |
| IND-04 | 50 | 4.2 | 88.1 |
| Chloroquine | 10 | 0.5 | 98.6 |
Conclusion
While direct evidence for the antimalarial activity of this compound is currently lacking, the exploration of its derivatives is a rational approach based on the known activities of similar heterocyclic scaffolds. The protocols and application notes provided here offer a comprehensive framework for the synthesis, in vitro, and in vivo evaluation of this compound class. A systematic investigation focusing on the structure-activity relationships of N-substituted piperidine and substituted indazole derivatives could lead to the identification of novel and potent antimalarial drug candidates.
References
Application Notes and Protocols for Pharmacokinetic Profiling of 3-Piperidin-4-YL-1H-indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperidin-4-YL-1H-indazole derivatives represent a significant class of compounds with diverse pharmacological activities, including the inhibition of key cellular targets such as Rho-associated coiled-coil kinase (ROCK).[1][2] The therapeutic potential of these compounds is critically dependent on their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for lead optimization and successful drug development.
These application notes provide a comprehensive overview of the methodologies used to characterize the pharmacokinetic profile of this compound compounds. The protocols outlined below are designed to guide researchers in generating robust and reproducible data to inform critical decisions in the drug discovery pipeline.
Data Presentation: Representative Pharmacokinetic Parameters
While specific pharmacokinetic data for a broad range of this compound compounds is not extensively published in a consolidated format, the following table summarizes representative in vitro and in vivo pharmacokinetic parameters for analogous indazole-based compounds, such as indazole piperidine inhibitors of ROCK-II. These values are illustrative and serve as a general guide for the expected properties of this chemical class. It is important to note that specific substitution patterns on the indazole and piperidine rings can significantly influence these parameters. For instance, some indazole piperidine analogs have been reported to exhibit high clearance and volume of distribution, which can present challenges for achieving desirable in vivo exposure.[1][2]
| Parameter | Assay System | Representative Value/Observation | Significance |
| Absorption | |||
| Aqueous Solubility | Kinetic & Thermodynamic Solubility Assays | Low to Moderate | Impacts dissolution and oral absorption. |
| Permeability | Caco-2 or PAMPA Assays | Moderate to High | Predicts intestinal absorption potential. |
| Oral Bioavailability (%F) | In vivo (Rodent models) | Poor to Moderate | A critical parameter for orally administered drugs. Optimization of indazole substitution has been shown to improve this parameter in related compound series. |
| Distribution | |||
| Plasma Protein Binding (% Bound) | Rapid Equilibrium Dialysis (RED) | High | The unbound fraction is pharmacologically active; high binding can affect distribution and clearance. |
| Volume of Distribution (Vd) | In vivo (Rodent models) | High | Indicates extensive distribution into tissues. Some analogs show a high volume of distribution.[1][2] |
| Blood-to-Plasma Ratio | In vitro | ~1 | Indicates distribution into red blood cells. |
| Metabolism | |||
| Metabolic Stability (t½) | Human Liver Microsomes (HLM) | Low to Moderate | Predicts the rate of metabolic clearance. |
| CYP450 Inhibition (IC50) | Recombinant Human CYP Isoforms | Potent inhibition of CYP3A4 observed for some analogs.[1][2] | Assesses the potential for drug-drug interactions. |
| Major Metabolites | In vitro (Hepatocytes) & In vivo | N-dealkylation, oxidation | Identification of metabolic "soft spots" for chemical modification to improve stability. |
| Excretion | |||
| Clearance (CL) | In vivo (Rodent models) | High | A measure of the body's efficiency in eliminating the drug. High clearance has been a noted characteristic of some compounds in this class.[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments in the pharmacokinetic profiling of this compound compounds.
In Vitro ADME Assays
a) Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the intrinsic clearance of a compound by liver microsomal enzymes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate buffer (pH 7.4).
-
Control compounds (e.g., a high clearance and a low clearance compound).
-
Acetonitrile with an internal standard for quenching.
-
-
Protocol:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM and the NADPH regenerating system to the buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
b) Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Objective: To determine the fraction of a compound bound to plasma proteins.
-
Materials:
-
Test compound stock solution.
-
Plasma (human, rat, etc.).
-
Phosphate buffered saline (PBS, pH 7.4).
-
Rapid Equilibrium Dialysis (RED) device.
-
-
Protocol:
-
Spike the test compound into plasma at a final concentration (e.g., 1 µM).
-
Add the spiked plasma to the donor chamber of the RED device.
-
Add PBS to the receiver chamber.
-
Incubate the sealed device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Determine the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu) and percent bound.
-
c) Cytochrome P450 Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit major CYP450 enzymes.
-
Materials:
-
Test compound stock solution.
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Specific CYP450 probe substrates.
-
NADPH regenerating system.
-
Control inhibitors for each isozyme.
-
-
Protocol:
-
In a 96-well plate, incubate the test compound at various concentrations with the specific CYP450 enzyme and buffer at 37°C.
-
Initiate the reaction by adding the probe substrate and NADPH regenerating system.
-
After a specific incubation time, stop the reaction with a suitable solvent.
-
Analyze the formation of the metabolite of the probe substrate by LC-MS/MS or fluorescence.
-
Calculate the IC50 value for the inhibition of each CYP isozyme.
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of a compound after intravenous (IV) and oral (PO) administration.
-
Animals: Male Sprague-Dawley rats or CD-1 mice.
-
Materials:
-
Test compound.
-
Vehicle for IV and PO administration.
-
Dosing syringes and gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
-
Protocol:
-
Dose Formulation: Prepare a clear solution or a homogenous suspension of the test compound in a suitable vehicle.
-
Dosing:
-
IV Group: Administer the compound via tail vein injection (e.g., 1-2 mg/kg).
-
PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail snip or retro-orbital bleeding) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).
-
Bioanalytical Method Validation (LC-MS/MS)
-
Objective: To ensure the reliability and accuracy of the analytical method used for quantifying the compound in biological matrices.
-
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
-
Mandatory Visualization
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Simplified ROCK signaling pathway and inhibition.
References
Application Notes and Protocols for Suzuki Coupling Reactions for Derivatization of 3-(Piperidin-4-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] Specifically, derivatives of 3-(piperidin-4-yl)-1H-indazole are of significant interest in drug discovery. The functionalization of the indazole core allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the indazole nucleus.[1][4][5] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in the synthesis of complex molecules.[6]
These application notes provide a detailed protocol for the Suzuki coupling reaction to synthesize derivatives of 3-(piperidin-4-yl)-1H-indazole, focusing on the coupling of a halogenated indazole precursor with various boronic acids.
Key Signaling Pathways and Experimental Logic
The derivatization of the 3-(piperidin-4-yl)-1H-indazole core via Suzuki coupling is a key strategy in modern drug discovery. The ability to introduce diverse aryl and heteroaryl moieties allows for the fine-tuning of the molecule's interaction with biological targets. For instance, many indazole derivatives are developed as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1] The systematic synthesis of a library of analogs using the described protocol enables comprehensive SAR studies.
Caption: Logical workflow for the derivatization of 3-(piperidin-4-yl)-1H-indazole.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction for the derivatization of a halogenated 3-(piperidin-4-yl)-1H-indazole. The following protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated 3-(piperidin-4-yl)-1H-indazole (e.g., 5-bromo-3-(piperidin-4-yl)-1H-indazole)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the halogenated 3-(piperidin-4-yl)-1H-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02-0.10 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivatized product.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following table summarizes the results from literature for the optimization of Suzuki coupling on bromo-indazole derivatives, which can serve as a starting point for the derivatization of halogenated 3-(piperidin-4-yl)-1H-indazole.
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | DMF | 95-100 | 8 | 86 | [5] |
| 2 | PdCl₂(dppf) (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 60 | [4][5] |
| 3 | Pd(OAc)₂ (10) | Na₂CO₃ (2) | DMF | 85-100 | 8 | 85 | [5] |
| 4 | Pd(OAc)₂ (10) | CsF (2) | DMF | 95-100 | 8 | 92 | [5] |
| 5 | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Dimethoxyethane/H₂O | 80 | 2 | 84 | [7][8] |
| 6 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Good | [6] |
| 7 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | High | [4] |
Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.
Troubleshooting
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and handled under an inert atmosphere to prevent degradation. The formation of palladium black can indicate catalyst decomposition. Consider screening different catalysts, as electron-rich and bulky ligands can be more effective for some substrates.[9]
-
Base Strength and Solubility: The choice of base is critical. If using common bases like Na₂CO₃ or K₂CO₃ with low conversion, switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄ may improve the outcome.[9] The presence of water is often necessary for the activity of carbonate and phosphate bases.[9]
-
Solvent Choice: The solvent affects the solubility of all reaction components. Common solvents include 1,4-dioxane, DMF, and toluene. If solubility is an issue, screening different solvents or solvent mixtures is recommended.
Side Reactions:
-
Homocoupling: The formation of biaryl products from the boronic acid can occur. Using a slight excess of the boronic acid can help, but large excesses should be avoided.
-
Debromination/Deiodination: The reduction of the starting halide can compete with the cross-coupling reaction. This can sometimes be minimized by adjusting the reaction temperature and time.
-
N-Arylation: In some cases, arylation can occur on the indazole nitrogen. Protection of the nitrogen with a suitable protecting group (e.g., Boc) may be necessary, although for many 3-substituted indazoles, N-protection is not required.[9]
By following these guidelines and optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the successful derivatization of 3-(piperidin-4-yl)-1H-indazole, facilitating the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming regioselectivity issues in 3-Piperidin-4-YL-1H-indazole synthesis.
Welcome to the technical support center for the synthesis of 3-Piperidin-4-YL-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
The primary challenge in the synthesis of 3-substituted indazoles, including this compound, is controlling the regioselectivity during N-alkylation or N-arylation steps. The indazole ring has two reactive nitrogen atoms (N1 and N2), and reactions can often lead to a mixture of N1 and N2 substituted isomers, which can be difficult to separate.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5]
Q2: How does the piperidin-4-yl group at the C3 position influence regioselectivity?
The substituent at the C3 position plays a crucial role in directing the regioselectivity of N-substitution.[2] A bulky group at the C3 position can sterically hinder the N2 position, thereby favoring substitution at the N1 position. The piperidin-4-yl group, especially when appropriately protected, can be considered sterically demanding. Additionally, electron-withdrawing groups at C3 can enhance N1-selectivity, particularly when using sodium hydride (NaH) in tetrahydrofuran (THF).[2]
Q3: What are the general strategies to favor N1-substitution?
To achieve high selectivity for the N1-substituted product, the following strategies are commonly employed:
-
Choice of Base and Solvent: The combination of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][4][5][6] This is attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 nitrogen, sterically blocking it.[2]
-
Thermodynamic Control: N1-substituted indazoles are often the thermodynamically more stable isomers.[3][4][5] Allowing the reaction to reach thermodynamic equilibrium can favor the N1 product.[4][5][6]
-
Protecting Groups: Utilizing a protecting group on the piperidine nitrogen is crucial to prevent side reactions. A bulky protecting group can further enhance the steric hindrance around the N2 position of the indazole.
Q4: How can I selectively synthesize the N2-substituted isomer?
While often the minor product in direct alkylations, N2-substitution can be favored under specific conditions:
-
Acidic Conditions: N2-alkylation can be promoted under acidic conditions.[3]
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-alkylated indazole.[4][5]
-
Directed Synthesis: Certain synthetic routes, such as the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, are designed to specifically yield 2H-indazoles.[3][7]
-
Substituent Effects: Electron-withdrawing groups at the C7 position of the indazole ring can strongly direct substitution to the N2 position.[2][4][5][6][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion | 1. Insufficiently strong base. 2. Poor solubility of starting materials. 3. Inactive alkylating/arylating agent. 4. Steric hindrance. | 1. Switch to a stronger base (e.g., NaH). 2. Use a co-solvent or a different solvent system (e.g., DMF for better solubility, but be aware of potential changes in regioselectivity). 3. Use a more reactive electrophile (e.g., iodide instead of bromide). 4. Increase reaction temperature or time. |
| Formation of a mixture of N1 and N2 isomers | 1. Reaction conditions favor both kinetic and thermodynamic products. 2. Inappropriate choice of base and solvent. | 1. For N1-selectivity, use NaH in THF to favor the thermodynamic product.[1][2] 2. For N2-selectivity, consider acidic conditions or a Mitsunobu reaction.[3][4][5] 3. Analyze the effect of the piperidine protecting group on steric hindrance. |
| Difficulty in separating N1 and N2 isomers | The isomers often have very similar polarities.[2] | 1. Optimize the reaction for higher regioselectivity to minimize the amount of the minor isomer.[2] 2. Utilize high-performance column chromatography with a shallow gradient.[2] 3. Consider derivatizing the mixture to facilitate separation, followed by deprotection.[2] |
| Side reactions on the piperidine ring | The secondary amine of the piperidine is nucleophilic. | Ensure the piperidine nitrogen is protected with a suitable protecting group (e.g., Boc, Cbz) before performing reactions on the indazole ring. |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of 3-Substituted Indazole
This protocol is adapted for high N1-selectivity.
-
Preparation: To a solution of the 3-(protected-piperidin-4-yl)-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[2]
Protocol 2: Cadogan Reductive Cyclization for N2-Substituted Indazoles
This method synthesizes the 2H-indazole core directly.
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired amine (e.g., 4-aminopiperidine with a protected nitrogen, 1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C and monitor by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.[3][7]
Data Summary
The following table summarizes the general influence of reaction conditions on the regioselectivity of N-alkylation of substituted indazoles.
| Condition | Favored Isomer | Rationale | Reference(s) |
| Base/Solvent | |||
| NaH / THF | N1 | Forms a tight ion pair, sterically hindering N2. | [1][2][4][5][6] |
| Cs2CO3 / DMF | Mixture of N1 & N2 | Weaker ion pairing, allowing for competitive attack. | [2] |
| K2CO3 / DMF | Mixture of N1 & N2 | Similar to Cs2CO3. | [2] |
| Reaction Type | |||
| Direct Alkylation | Generally N1 (thermodynamic) | The 1H-tautomer is more stable. | [3][4][5] |
| Mitsunobu Reaction | N2 | Kinetically controlled reaction. | [4][5] |
| Cadogan Cyclization | N2 | The reaction mechanism inherently forms the 2H-indazole. | [3][7] |
| Substituent Effects | |||
| Bulky C3 group | N1 | Steric hindrance at N2. | [2][3] |
| EWG at C7 | N2 | Electronic effects favoring N2 nucleophilicity. | [2][3][4][5][6][8] |
Visual Guides
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Workflow for selective N1-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Improving the yield of 3-Piperidin-4-YL-1H-indazole synthesis reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Piperidin-4-yl)-1H-indazole. The information is designed to help improve reaction yields and address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for synthesizing 3-(Piperidin-4-yl)-1H-indazole?
A1: A highly effective and modular approach is the Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of a 3-halo-1H-indazole (typically 3-iodo-1H-indazole) with a protected piperidine-4-boronic acid derivative, followed by a deprotection step. The use of a Boc-protected piperidine boronic acid ester is common, offering good yields and straightforward purification.
Q2: Why is a protecting group on the piperidine nitrogen necessary during the Suzuki coupling?
A2: The free secondary amine on the piperidine ring can interfere with the palladium catalyst, leading to lower yields and the formation of side products. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that is stable under the Suzuki coupling conditions and can be efficiently removed in a subsequent step.
Q3: What are the typical reaction conditions for the Boc-deprotection step?
A3: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. The reaction is usually carried out at room temperature and monitored by TLC or LC-MS for completion.
Q4: I am observing low yields in my Suzuki coupling reaction. What are the potential causes and solutions?
A4: Low yields in Suzuki coupling can stem from several factors, including inactive catalyst, poor quality of reagents, or suboptimal reaction conditions. Please refer to the troubleshooting section below for a detailed guide on addressing this issue.
Q5: Are there alternative synthetic routes to 3-(Piperidin-4-yl)-1H-indazole?
A5: While the Suzuki coupling is a prevalent method, other strategies could be explored, such as a Pictet-Spengler type reaction. This would involve the cyclization of a suitable indazole-containing precursor with a piperidin-4-one derivative. However, this route may require more specific starting materials and optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-(Piperidin-4-yl)-1H-indazole via the Suzuki coupling pathway.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield in Suzuki Coupling | Inactive Palladium Catalyst | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.- Perform a pre-activation of the catalyst if necessary.- Consider using a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂).[1] |
| Poor Quality of Boronic Ester | - Use freshly prepared or high-purity N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.- Ensure the boronic ester has not degraded during storage. | |
| Suboptimal Reaction Conditions | - Optimize the base (e.g., K₂CO₃, Cs₂CO₃).- Vary the solvent system (e.g., dioxane/water, DMF).- Adjust the reaction temperature and time. Microwave irradiation can sometimes improve yields and reduce reaction times.[2] | |
| Homocoupling of the Boronic Ester | - This can be a side reaction. Using a slight excess of the 3-iodo-1H-indazole may help.- Ensure proper degassing of the reaction mixture to remove oxygen. | |
| Incomplete Boc-Deprotection | Insufficient Acid Strength or Concentration | - Increase the concentration of TFA or HCl.- Switch to a stronger acid if necessary, being mindful of potential side reactions with the indazole core. |
| Short Reaction Time | - Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is fully consumed. | |
| Formation of Impurities | N-Alkylation of the Indazole Ring | - During the Suzuki coupling, if the indazole nitrogen is unprotected, side reactions can occur. While the NH-indazole is often used directly, N-protection (e.g., with a Boc group) can prevent this, though it adds extra steps.[2] |
| Side Products from Coupling Reagents | - If synthesizing an amide precursor, byproducts like N-acylurea can form when using carbodiimide coupling agents like EDC. The addition of HOBt or OxymaPure can mitigate this.[3] | |
| Difficulty in Product Purification | Residual Palladium Catalyst | - Pass the crude product through a pad of celite or silica gel.- Treatment with activated carbon can also help remove residual palladium. |
| Co-elution of Product and Byproducts | - Optimize the column chromatography conditions (e.g., solvent gradient, type of silica).- Consider recrystallization as an alternative or final purification step. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazole with N-Boc-piperidine-4-boronic acid pinacol ester
This protocol outlines a general procedure for the key coupling step.
Materials:
-
3-Iodo-1H-indazole
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 3-iodo-1H-indazole (1.0 eq.), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2-1.5 eq.), and the base (2-3 eq.).[4]
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[4]
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).[4]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Deprotection of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane or methanol)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected indazole (1.0 eq.) in the chosen solvent (e.g., DCM).
-
Add the acidic reagent (e.g., TFA, 5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the final product by column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Suzuki Coupling Conditions for Indazole Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/water | 100 | 94 | [5] |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 90 | 85 | [6] |
| Pd(OAc)₂/CsF | DMF | 95-100 | 92 | [7] |
Note: Yields are for analogous Suzuki coupling reactions of indazole derivatives and may vary for the specific synthesis of 3-(Piperidin-4-yl)-1H-indazole.
Visualizations
Caption: Synthetic workflow for 3-(Piperidin-4-yl)-1H-indazole.
Caption: Troubleshooting decision tree for low yield.
Caption: PI3K/Akt/mTOR pathway with indazole inhibition.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Troubleshooting low solubility of 3-Piperidin-4-YL-1H-indazole in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common solubility issues encountered when working with 3-Piperidin-4-YL-1H-indazole in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting low solubility in neutral aqueous solutions (e.g., PBS at pH 7.4)?
A1: The low aqueous solubility of this compound at neutral pH is due to its chemical structure. The molecule contains a basic piperidine ring and a weakly basic/acidic indazole ring system.[1][2] The piperidine nitrogen has a pKa around 10-11, meaning it is largely protonated and positively charged at neutral pH.[1] However, the overall molecule can still possess significant nonpolar characteristics, leading to poor interaction with water. At or near its isoelectric point, the compound's net charge is minimal, which often results in the lowest aqueous solubility.[1]
Q2: What is the first and most effective step to improve the solubility of this compound?
A2: The most critical first step is to adjust the pH of your solvent.[1][2] Since the piperidine moiety is basic, decreasing the pH by adding a small amount of acid (e.g., 0.1 M HCl) will ensure the complete protonation of the piperidine nitrogen. This results in the formation of a positively charged cationic species (a salt), which is typically much more soluble in water.[1][3]
Q3: Adjusting the pH helped, but solubility is still insufficient for my experiment. What should I try next?
A3: If pH modification alone is not sufficient, the next step is to use a water-miscible organic co-solvent.[2][3] Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate the nonpolar regions of the molecule.[4][5] This is a very common and effective strategy for preparing stock solutions of poorly soluble compounds.[6]
Q4: What are the recommended co-solvents, and are there any precautions for using them in biological assays?
A4: Dimethyl sulfoxide (DMSO) is the most powerful and widely used co-solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[2] Ethanol is a less toxic alternative that is also suitable for many experiments.[2]
Caution: Co-solvents can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the co-solvent in your assay as low as possible, typically below 0.5% for DMSO.[2] Always prepare a "vehicle control" for your experiments that contains the same final concentration of the co-solvent as your test samples to account for any effects of the solvent itself.[2]
Q5: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A5: This is a common challenge. To prevent precipitation, add the DMSO stock to the aqueous buffer while vortexing vigorously.[2] This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate. Prepare the working solution immediately before use and avoid storing diluted aqueous solutions for extended periods.[2][3]
Q6: What advanced techniques can I consider if these primary methods fail?
A6: If pH adjustment and co-solvents are inadequate, you can explore more advanced strategies. These include:
-
Salt Formation: Prepare a stable, solid salt form of the compound (e.g., hydrochloride, tartrate). This can significantly improve aqueous solubility and dissolution rates.[3][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble compound, forming an inclusion complex with greatly enhanced aqueous solubility.[3][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.[2]
Troubleshooting Guide & Data
The following table summarizes the expected impact of various strategies on the solubility of a piperidine-containing compound.
| Strategy | Solvent System | Expected pH | Approximate Solubility Enhancement | Key Considerations |
| pH Adjustment | 0.01 M Hydrochloric Acid (HCl) | ~2.0 | High | Forms a soluble salt; may not be suitable for all biological assays.[1][3] |
| Deionized Water | ~7.0 | Very Low | Baseline solubility is often minimal at neutral pH.[3] | |
| Phosphate-Buffered Saline (PBS) | 7.4 | Very Low | Similar to deionized water for this type of compound.[3] | |
| Co-solvents | 10% DMSO in PBS | 7.4 | Moderate to High | Useful for stock solutions; check final concentration for cell toxicity.[2] |
| 10% Ethanol in PBS | 7.4 | Moderate | Less toxic than DMSO but may be less effective.[2] | |
| Complexation | 10% HP-β-CD in Water | ~7.0 | High | Increases apparent solubility; can be well-tolerated in vivo.[2] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol provides a qualitative assessment of your compound's solubility at different pH values.[1]
-
Materials: this compound, deionized water, 0.1 M HCl, 0.1 M NaOH, pH meter/strips, vortex mixer, 3 small glass vials.
-
Methodology:
-
Label three vials: "Acidic," "Neutral," and "Basic."
-
Weigh 1-2 mg of the compound into each vial.
-
To the "Neutral" vial, add 1 mL of deionized water.
-
To the "Acidic" vial, add 1 mL of deionized water and adjust the pH to ~2 by adding 0.1 M HCl dropwise.
-
To the "Basic" vial, add 1 mL of deionized water and adjust the pH to ~10 by adding 0.1 M NaOH dropwise.
-
Vortex all vials vigorously for 1-2 minutes.
-
Visually inspect each vial for undissolved solid material to qualitatively determine solubility.
-
Protocol 2: Solubilization Using DMSO Co-solvent
This protocol details the standard method for preparing a high-concentration stock solution in DMSO.[2]
-
Materials: this compound, sterile 100% DMSO, desired aqueous buffer (e.g., PBS, pH 7.4), sterile microcentrifuge tubes, vortex mixer.
-
Methodology:
-
Stock Solution: Weigh a precise amount of the compound (e.g., 2.01 mg) and add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., add 100 µL for a 100 mM stock, as the molecular weight is 201.27 g/mol ).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: Immediately before use, perform a serial dilution of the DMSO stock into the final aqueous buffer. For example, to make a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
Crucially, vortex the buffer immediately and vigorously upon adding the DMSO stock to prevent precipitation.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. ijcsrr.org [ijcsrr.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for N-acylation of Indazoles
Welcome to the technical support center for the N-acylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation of indazoles and provides strategies to achieve the desired regioselectivity and yield.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material. | - Inactive acylating agent.- Insufficiently strong base.- Low reaction temperature. | - Use freshly opened or purified acylating agents (e.g., acyl chlorides, anhydrides).- Switch to a stronger base to ensure deprotonation of the indazole (e.g., NaH, LiHMDS).- Gradually increase the reaction temperature and monitor by TLC or LC-MS. |
| Formation of a mixture of N1 and N2 acylated isomers. | - The inherent tautomerism of the indazole ring allows for acylation at both nitrogen atoms.[1] | - To favor N1-acylation (thermodynamic product): Use conditions that allow for equilibration. This can include using a weaker base in a polar aprotic solvent like DMF.[2][3] The N1-acylated product is generally the more thermodynamically stable isomer.[1][2][3]- To favor N2-acylation (kinetic product): Employ conditions that do not allow for equilibration. This often involves using a strong, non-nucleophilic base at low temperatures to rapidly deprotonate the indazole, followed by the addition of the acylating agent. |
| Poor regioselectivity (N1 vs. N2). | - Inappropriate choice of base, solvent, or reaction temperature.[4]- Steric and electronic effects of substituents on the indazole ring. | - Systematically screen different bases (e.g., Cs2CO3, K2CO3, NaH) and solvents (e.g., THF, DMF, DCM).[4]- For bulky substituents at the C7 position, steric hindrance may favor N1-acylation. Conversely, electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. |
| Decomposition of starting material or product. | - Reaction conditions are too harsh (e.g., high temperature, strong base).- The acylating agent is unstable under the reaction conditions. | - Attempt the reaction at a lower temperature.- Use a milder base.- Consider alternative, milder acylating agents, such as those generated in situ. |
| Difficulty in separating N1 and N2 isomers. | - The isomers have very similar polarities. | - Optimize column chromatography conditions (e.g., different solvent systems, gradient elution).- Consider derivatization of one isomer to alter its polarity for easier separation.- If possible, adjust reaction conditions to favor the formation of a single isomer to minimize separation challenges. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of acylation on the indazole ring and why is regioselectivity a major challenge?
A1: The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be acylated. The challenge arises from the fact that the indazole ring exists as two tautomers in solution, the 1H-indazole and the 2H-indazole.[1] Direct acylation often leads to a mixture of N1- and N2-substituted products, making the control of regioselectivity a critical aspect of the synthesis.[1]
Q2: How do steric and electronic effects of substituents on the indazole ring influence N-acylation?
A2: Substituents on the indazole ring can significantly impact the regioselectivity of N-acylation. Steric hindrance, particularly from bulky groups at the C7 position, can block access to the N1 position, thereby favoring N2-acylation. Conversely, bulky groups at the C3 position can favor N1-acylation.[1] Electron-donating groups on the benzene portion of the indazole can increase the nucleophilicity of both nitrogen atoms, while electron-withdrawing groups can decrease it, potentially affecting the N1/N2 ratio.
Q3: What are the recommended starting conditions for optimizing the N1-acylation of a novel indazole?
A3: A good starting point for selective N1-acylation is to use a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2][3] This combination has been shown to provide high N1 regioselectivity for a variety of indazoles.[2][3] Another effective method is the use of a DMAPO/Boc2O system for the direct acylation with carboxylic acids.[5][6]
Q4: Are there methods that selectively yield the N2-acylated indazole?
A4: Achieving high selectivity for the N2-isomer is often more challenging as it is typically the kinetic product.[1] Conditions that favor kinetic control, such as the use of a strong, hindered base at low temperatures, may favor N2-acylation. Additionally, specific directing groups on the indazole ring can be employed to favor N2 substitution.
Data Presentation: Effect of Reaction Conditions on Regioselectivity
The following tables summarize the impact of different bases and solvents on the regioselectivity of indazole acylation.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
| Entry | Base | Solvent | N1:N2 Ratio | Combined Yield (%) |
| 1 | Cs2CO3 | DMF | Partial preference for N1 | - |
| 2 | NaH | THF | >99:1 | High |
| 3 | K2CO3 | Acetonitrile | Mixture | Moderate |
| 4 | Et3N | DCM | Mixture | Variable |
Data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific indazole substrate and acylating agent used.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for N1-Acylation using NaH/THF [2][3]
-
To a solution of the indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Direct N1-Acylation with Carboxylic Acids using DMAPO/Boc2O [5][6][7]
-
To a solution of the carboxylic acid (1.2 eq), 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) (1.2 eq), and the indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O) (1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Electrochemical N1-Acylation of Indazoles [8][9][10]
-
In an undivided electrochemical cell equipped with two carbon electrodes, dissolve the indazole (1.0 eq) and a supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).
-
Apply a constant current to reduce the indazole, generating the indazole anion.
-
After the reduction is complete, add the acid anhydride (1.5 eq) to the reaction mixture.
-
Continue to stir the solution at room temperature until the reaction is complete.
-
Work-up involves removal of the solvent and purification by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the optimization of N-acylation of indazoles.
Caption: Workflow for optimizing N-acylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 9. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
Technical Support Center: Minimizing Regioisomer Formation in Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in their experiments. Below, you will find troubleshooting advice and frequently asked questions to help you achieve your desired N1- or N2-alkylated indazole products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 vs. N2 selectivity in indazole alkylation?
A1: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products.[1][2][3] The key parameters that can be modulated to favor one regioisomer over the other include:
-
Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1-selectivity.[1][4][5]
-
Substituents on the Indazole Ring: Both the electronic properties and the steric hindrance of substituents on the indazole ring play a significant role.[1][4]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can also influence the N1/N2 ratio.[1][4]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[4][6][7]
Q2: How can I selectively synthesize N1-alkylated indazoles?
A2: To favor the formation of N1-alkylated indazoles, consider the following strategies:
-
Use of Sodium Hydride in THF: The combination of NaH as a base in THF is a robust method for achieving high N1-selectivity, often exceeding 99% for certain substrates.[1][4][8] This is particularly effective for indazoles with C-3 substituents such as carboxymethyl, tert-butyl, and acetyl groups.[1][4]
-
Thermodynamic Control: Employing conditions that allow the reaction to reach thermodynamic equilibrium will favor the more stable N1-isomer.[4][6] This can sometimes be achieved by increasing the reaction temperature or time.[4]
-
Steric Hindrance: Introducing a bulky substituent at the C3-position of the indazole ring can sterically hinder the N2-position, thus promoting alkylation at N1.[9]
Q3: What methods are available for the regioselective synthesis of N2-alkylated indazoles?
A3: For the selective synthesis of N2-alkylated indazoles, the following methods have proven effective:
-
Mitsunobu Reaction: The Mitsunobu reaction is known to show a strong preference for the formation of the N2-regioisomer.[4][8]
-
TfOH-Catalyzed Alkylation with Diazo Compounds: A highly selective method for N2-alkylation involves the use of diazo compounds in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).[10][11] This metal-free system can provide N2/N1 ratios of up to 100/0.[10][11]
-
Substituent-Directed Alkylation: The presence of an electron-withdrawing group, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C7-position can confer excellent N2-regioselectivity (≥ 96%).[1][4][8]
-
Trialkyl Orthoformates: The use of trialkyl orthoformates in the presence of an acid catalyst can also lead to the regioselective synthesis of 2-alkyl-2H-indazoles.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low N1/N2 Regioselectivity | Suboptimal base/solvent combination. | For N1-selectivity, switch to NaH in THF.[1][4][5] For N2-selectivity, consider Mitsunobu conditions or TfOH with a diazo compound.[4][8][10][11] |
| Steric or electronic effects of substituents are not being leveraged. | If N1 is desired, consider a bulkier C3-substituent. If N2 is the target, an electron-withdrawing group at C7 can be effective.[1][4][9] | |
| Poor Reaction Yield | Incomplete deprotonation of the indazole. | Ensure you are using a sufficiently strong base and anhydrous conditions. |
| Low reactivity of the alkylating agent. | Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride) or increasing the reaction temperature.[4][8] | |
| Difficulty Separating N1 and N2 Isomers | The isomers have very similar polarities. | While not a direct solution to selectivity, careful optimization of column chromatography conditions (e.g., choice of eluent system and stationary phase) is crucial.[13] |
Data Presentation: Regioselectivity of Indazole Alkylation
The following tables summarize quantitative data on the impact of various reaction parameters on the regioselectivity of indazole alkylation.
Table 1: Effect of Base and Solvent on the N-pentylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base | Solvent | N1:N2 Ratio | Total Yield (%) |
| 1 | K₂CO₃ | DMF | 58:42 | 72 |
| 2 | Cs₂CO₃ | DMF | >99:1 | 85 |
| 3 | NaH | THF | >99:1 | 92 |
| 4 | KHMDS | THF | 95:5 | 78 |
| 5 | t-BuOK | THF | 94:6 | 30 |
Data compiled from multiple sources indicating general trends.[4][6][14]
Table 2: Influence of C3-Substituent on N1-Alkylation with n-Pentyl Bromide (NaH, THF)
| Entry | C3-Substituent | N1:N2 Ratio |
| 1 | -H | 95:5 |
| 2 | -CH₃ | 98:2 |
| 3 | -Ph | >99:1 |
| 4 | -t-Bu | >99:1 |
| 5 | -CO₂Me | >99:1 |
Data reflects the general observation that steric bulk at C3 enhances N1-selectivity.[1][4]
Table 3: N2-Selective Alkylation Methods
| Entry | Method | Indazole Substrate | N2:N1 Ratio | Yield (%) |
| 1 | Mitsunobu (n-pentanol, DEAD, PPh₃) | Methyl 1H-indazole-3-carboxylate | 2.5:1 | 78 (combined) |
| 2 | TfOH, Diazo Compound | 1H-Indazole | up to 100:0 | Good to Excellent |
| 3 | NaH, THF | Methyl 1H-indazole-7-carboxylate | >96:4 | High |
Data sourced from various studies.[4][8][10][11]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS until the starting material is consumed.[4][8]
-
Carefully quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-alkylated indazole.[15]
Protocol 2: General Procedure for N2-Selective Alkylation using TfOH and a Diazo Compound
-
In a sealed tube, dissolve the 1H-indazole (1.0 equiv) and the diazo compound (1.5 equiv) in 1,2-dichloroethane (DCE).
-
Add trifluoromethanesulfonic acid (TfOH, 0.2 equiv).
-
Stir the reaction mixture at 50 °C and monitor its progress (e.g., by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography or column chromatography to yield the pure N2-alkylated indazole.[13]
Visualizations
Caption: Key factors influencing the outcome of indazole N-alkylation.
Caption: Decision workflow for achieving regioselective indazole alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. connectjournals.com [connectjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Piperidin-4-YL-1H-indazole and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Piperidin-4-YL-1H-indazole and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its analogs, offering practical solutions and preventative measures in a question-and-answer format.
Question: My synthesis of a 3-substituted-1H-indazole has resulted in a mixture of N1 and N2 regioisomers. How can I separate them?
Answer: The formation of N1 and N2 regioisomers is a common challenge in indazole synthesis.[1] The 1H-indazole is generally the more thermodynamically stable tautomer.[1][2] Separation can typically be achieved by flash column chromatography. Strategies to improve separation include:
-
Solvent System Optimization: A systematic optimization of the mobile phase is crucial. For indazole derivatives, solvent systems such as ethyl acetate/hexane and dichloromethane/methanol are commonly used.[3]
-
Gradient Elution: If isocratic elution fails to provide adequate separation, employing a gradient from a less polar to a more polar solvent system can effectively resolve compounds with close Rf values.[3]
-
Additive Modification: For basic compounds like piperidinyl-indazoles, which can interact strongly with silica gel and cause peak tailing, adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase can significantly improve peak shape and resolution.[3]
Question: I am observing significant peak tailing during column chromatography of my piperidinyl-indazole analog. What is the cause and how can I fix it?
Answer: Peak tailing is a frequent issue when purifying nitrogen-containing heterocyclic compounds like piperidines and indazoles on silica gel. This is often due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.
To mitigate this:
-
Use a Basic Additive: As mentioned above, adding a small percentage of triethylamine or ammonia to your eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[3]
-
Switch Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like C18 (for reverse-phase chromatography), which may have different interactions with your compound.
Question: My this compound analog is highly polar and either does not move from the baseline or streaks badly on the TLC plate. What should I do?
Answer: High polarity can make purification by normal-phase chromatography challenging. Here are some strategies:
-
Increase Mobile Phase Polarity: For normal-phase chromatography, you may need to use a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) or chloroform with methanol (MeOH).[3] A gradient of 0-20% MeOH in DCM is a good starting point.
-
Reverse-Phase Chromatography: Consider switching to reverse-phase column chromatography. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or TFA to improve peak shape).
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective alternative to chromatography for highly polar compounds. A systematic solvent screen is recommended to find a suitable solvent or solvent pair.[4]
Question: I am struggling to achieve enantiomeric separation of my chiral piperidinyl-indazole analog. What are my options?
Answer: Chiral separation is crucial as enantiomers can have different biological activities.[5] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.[5][6]
-
Column Selection: CSPs based on cellulose or amylose derivatives (e.g., Chiralpak® series) are often successful for a wide range of compounds.[5][7]
-
Mobile Phase Screening: Enantiomeric separation is highly dependent on the mobile phase. It is essential to screen different modes:
-
Capillary Electrophoresis (CE): For some analogs, CE with chiral selectors like cyclodextrins can be a powerful alternative for enantioseparation.[9]
Frequently Asked Questions (FAQs)
Q1: What are common impurities I might encounter in the synthesis of this compound? A1: Besides the N2-regioisomer, common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents.[10] For instance, if the synthesis involves a cyclization step, incomplete cyclization may leave precursors in the crude product.[11]
Q2: What is a good starting point for developing a column chromatography method for a novel this compound analog? A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Begin with a moderately polar system like 1:1 ethyl acetate/hexane and adjust the polarity based on the Rf value of your compound. For more polar analogs, try a 95:5 dichloromethane/methanol system.[3] Aim for an Rf value between 0.2 and 0.4 for the best separation on a column.
Q3: How can I effectively remove colored impurities from my product? A3: If your product is contaminated with colored impurities, you can try treating a solution of the crude material with a small amount of activated charcoal before a filtration and recrystallization step.[4] The charcoal can adsorb the colored impurities. Be aware that it may also adsorb some of your product, potentially lowering the yield.
Q4: My compound is an oil and won't crystallize. How can I purify it? A4: If your compound is a persistent oil, purification will primarily rely on chromatography. If the oil is the pure product, you may be able to induce crystallization by scratching the flask, adding a seed crystal, or cooling to a very low temperature.[4] Alternatively, you could attempt to form a salt (e.g., a hydrochloride or tartrate salt), as salts are often crystalline solids that are easier to purify by recrystallization.
Data Presentation
The following tables provide examples of purification conditions for compounds structurally related to this compound. These should be considered as starting points for method development.
Table 1: Example Solvent Systems for Flash Column Chromatography
| Compound Type | Stationary Phase | Eluent System | Additive | Reference |
| Substituted Imidazole | Silica Gel | Dichloromethane/Methanol | 0.5% Triethylamine | [3] |
| Tosyl-protected Piperidine | Silica Gel | Ethyl Acetate/Petroleum Ether | None | [12] |
| N-Aryl-1H-Indazole | Silica Gel | Ethyl Acetate/Petroleum Ether | None | [8] |
| Substituted 1H-Indazole | Silica Gel | Not Specified | Not Specified | [13] |
Table 2: Example Conditions for Chiral HPLC Separation
| Compound Type | Chiral Stationary Phase | Mobile Phase | Elution Mode | Reference |
| N-Boc Piperidine Analog | Lux Cellulose-3 | n-Hexane/Isopropanol (90:10) | Normal Phase | [7] |
| Aminotetralin Analog | Daicel Chiralpak AD-H | Hexane/Isopropanol (90:10) | Normal Phase | [8] |
| Chiral Azole Compound | MaltoShell | Heptane/Ethanol (80:20) | Normal Phase | [14] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Preparation of the Column: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the initial, least polar eluent system as a slurry.
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of the appropriate solvent (e.g., dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent under reduced pressure. Carefully load the dissolved sample or the dried silica onto the top of the column bed.
-
Elution: Begin eluting with the starting mobile phase. If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis. For piperidinyl compounds, it is recommended to use an eluent containing a small amount of triethylamine (e.g., 0.5%) to prevent peak tailing.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are often good starting points for polar, N-containing compounds.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound analogs.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Addressing poor metabolic stability of indazole-based inhibitors.
Here is a technical support center for addressing poor metabolic stability of indazole-based inhibitors.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with indazole-based inhibitors and encountering challenges with metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for indazole-based inhibitors?
A1: Metabolic stability refers to the susceptibility of a chemical compound to be broken down by enzymes in the body, primarily in the liver.[1] A compound with low metabolic stability is cleared from the body quickly, which can lead to a short duration of action and poor bioavailability, hindering its therapeutic potential.[2][3] For indazole-based inhibitors, which are often developed as therapeutic agents, achieving high metabolic stability is essential to ensure they can maintain effective concentrations in the body long enough to exert their pharmacological effect.[4][5]
Q2: What are the most common metabolic pathways for indazole-based compounds?
A2: Indazole-based compounds, particularly indazole-3-carboxamides, are subject to several metabolic transformations. The primary routes are Phase I metabolism, mediated mainly by cytochrome P450 (CYP) enzymes, and subsequent Phase II conjugation.[6][7][8] Common pathways include hydroxylation, N-dealkylation, amide hydrolysis, and glucuronidation of hydroxylated metabolites.[9][10]
Q3: What are the typical metabolic "soft spots" on the indazole scaffold?
A3: "Soft spots" are chemically labile positions on a molecule that are most susceptible to metabolism. For indazole-based inhibitors, these commonly include:
-
The Indazole Ring: The aromatic ring itself can undergo hydroxylation at various positions.[6][9]
-
N-Alkyl Groups: Alkyl or cycloalkyl groups attached to the indazole nitrogen or the carboxamide nitrogen are frequent sites for hydroxylation.[6][10]
-
The Carboxamide Linker: The amide bond can be vulnerable to hydrolysis, leading to cleavage of the molecule.[6][9]
Q4: What are the primary strategies to improve the metabolic stability of my indazole inhibitor?
A4: Improving metabolic stability typically involves identifying and modifying the metabolic soft spots.[6] Effective strategies include:
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolically labile site can slow down CYP-mediated oxidation.[1][6]
-
Fluorination: Introducing a fluorine atom can block potential sites of hydroxylation.[6]
-
Steric Hindrance: Introducing bulky groups near metabolic hotspots can physically shield them from enzymatic attack.[6]
-
Bioisosteric Replacement: Swapping a metabolically labile group with a more stable isostere. For example, replacing a phenol, which is prone to glucuronidation, with an indazole can improve the pharmacokinetic profile.
-
Structural Rigidification: Locking the molecule into a specific conformation by introducing a ring system can make it a poorer substrate for metabolic enzymes.[6]
Troubleshooting Guide
Problem: My indazole inhibitor shows a very short half-life (<5 min) in a Human Liver Microsome (HLM) assay. What should I do next?
Solution:
-
Metabolite Identification: The first step is to pinpoint the exact site(s) of metabolism. This is typically achieved by incubating the compound with HLMs and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites formed.[6][11]
-
Structural Modification: Once the metabolic "soft spots" are identified, you can apply strategies to block these positions as outlined in FAQ 4. For instance, if hydroxylation of an N-alkyl group is the primary metabolic route, consider introducing a fluorine atom at that position or replacing the alkyl group with a more stable alternative.[6]
-
Re-testing: Synthesize the modified analogues and re-evaluate their stability in the HLM assay to confirm if the changes have had the desired effect.[6]
Caption: Troubleshooting workflow for low metabolic stability.
Problem: My in vitro metabolic stability results are inconsistent across experiments. What could be the cause?
Solution: Inconsistent results can stem from several factors related to the experimental setup:
-
Reagent Quality: Ensure the liver microsomes or hepatocytes are from a reputable supplier and have been properly characterized for enzymatic activity.[2] Thaw cryopreserved materials immediately before use and do not refreeze.[12]
-
Cofactor Stability: The NADPH regenerating system is crucial for CYP activity.[2] Ensure it is prepared fresh and stored correctly.
-
Incubation Conditions: Maintain a consistent physiological temperature (37°C) and ensure proper mixing during incubation.[2]
-
Compound Concentration: The concentration of your test compound and any organic solvent (like DMSO, which should not exceed 1%) must be consistent.[12]
-
Analytical Method: Verify that your LC-MS/MS method is robust and that the internal standard is performing correctly.[2]
Problem: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this indicate?
Solution: This is a common and informative result. Liver microsomes primarily contain Phase I metabolic enzymes (like CYPs).[2][7] Hepatocytes, being intact cells, contain both Phase I and Phase II enzymes (such as UGTs and SULTs) and active transporters.[7][13] Therefore, if your compound is stable in microsomes but not in hepatocytes, it strongly suggests that it is being cleared by Phase II metabolism (e.g., glucuronidation) or that cellular uptake via transporters is a rate-limiting step for metabolism.[7] Further experiments to identify specific Phase II metabolites are recommended.
Data Summaries
Table 1: Common Metabolic Pathways for Indazole-3-Carboxamide Derivatives[6][9][10]
| Metabolic Reaction | Location on Scaffold | Consequence | Phase |
| Hydroxylation | Indazole ring, N-alkyl groups, cycloalkyl groups | Increased polarity, potential for further conjugation | Phase I |
| N-Dealkylation | N1-position of the indazole ring | Loss of substituent, formation of a primary or secondary amine | Phase I |
| Amide Hydrolysis | Carboxamide linker | Cleavage of the molecule, potential loss of activity | Phase I |
| Dehydrogenation | Cycloalkyl or alkyl groups | Formation of a double bond | Phase I |
| Glucuronidation | Hydroxylated metabolites | Phase II conjugation, increased water solubility for excretion | Phase II |
Table 2: Example Data from an In Vitro Metabolic Stability Assay[6]
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Compound A | < 5 | > 138.6 | Low |
| Compound B | 15 | 46.2 | Moderate |
| Compound C | > 60 | < 11.6 | High |
| Calculations based on standard microsomal assay conditions. |
Table 3: Strategies to Block Metabolic Hotspots[6]
| Strategy | Description | Example Application |
| Fluorination | Introduction of a fluorine atom to block hydroxylation. | Replace a hydrogen on a labile methyl group with fluorine. |
| Deuteration | Replacement of hydrogen with deuterium to slow C-H bond cleavage. | Place deuterium on a benzylic position prone to oxidation. |
| Steric Hindrance | Introduction of a bulky group to shield the metabolic site. | Add a t-butyl group adjacent to a labile aromatic position. |
| Functional Group Interconversion | Swapping a labile functional group for a more robust one. | Replace a metabolically unstable ester with a more stable amide. |
| Ring Introduction | Locking the molecule in a conformation that is a poor substrate. | Introduce a ring system to restrict bond rotation near a metabolic hotspot. |
Visual Guides
Caption: Key metabolic pathways for indazole-3-carboxamides.
Caption: General experimental workflow for in vitro stability assays.
Key Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol assesses metabolism by Phase I enzymes, primarily the cytochrome P450 system.[13][14]
1. Materials and Reagents:
-
Pooled liver microsomes (human, rat, etc.) from a commercial supplier.
-
Test compound (10 mM stock in DMSO).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[15]
-
Phosphate buffer (100 mM, pH 7.4).[16]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam).[16]
-
Ice-cold acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge.
2. Experimental Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions.[14][17]
-
Reaction Mixture: In a 96-well plate, combine the microsomal solution and the test compound (final concentration typically 1 µM). Allow the plate to pre-incubate at 37°C for 5-10 minutes.[16][17]
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.[17] A negative control without the NADPH system should be included.[14]
-
Incubation: Incubate the plate at 37°C with gentle shaking.[17]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold ACN with the internal standard to the corresponding wells.[14][17]
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.[17]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[16]
3. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the line via linear regression. The elimination rate constant (k) is the negative of this slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[12]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .[18]
Protocol 2: In Vitro Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as well as cellular uptake.[7][13]
1. Materials and Reagents:
-
Cryopreserved plateable or suspension hepatocytes (human, rat, etc.).
-
Hepatocyte plating and incubation medium (e.g., Williams' Medium E with supplements).[12][18]
-
Test compound (1 mM stock in DMSO).
-
Positive control compounds (e.g., Verapamil, Umbelliferone).[7]
-
Ice-cold acetonitrile (ACN) or methanol with an internal standard.
-
Collagen-coated plates (for plated assays), non-coated plates (for suspension assays).
2. Experimental Procedure (Suspension Assay):
-
Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Dilute the cells in pre-warmed incubation medium to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[18]
-
Reaction Setup: Add the hepatocyte suspension to the wells of a non-coated plate.[18]
-
Initiation: Add the test compound to the wells (final concentration typically 1-3 µM; final DMSO concentration ≤ 0.1%).[12][13]
-
Incubation: Incubate the plate at 37°C in a humidified incubator, typically on an orbital shaker (80-120 rpm).[12][18]
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the incubation and terminate the reaction by adding it to ice-cold ACN with an internal standard.[7][18]
-
Sample Processing & Analysis: Process and analyze the samples as described in the microsomal stability assay protocol.
3. Data Analysis: The data analysis is similar to the microsomal assay. The intrinsic clearance is calculated using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell concentration in millions of cells/mL) .[18] This value can then be scaled to predict in vivo hepatic clearance.[19]
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. mttlab.eu [mttlab.eu]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Optimizing Cadogan-Sundberg Cyclization for 2H-Indazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2H-indazoles via the Cadogan-Sundberg cyclization.
Troubleshooting Guides and FAQs
This section addresses specific issues in a question-and-answer format, offering insights and practical solutions to optimize your experimental outcomes.
Q1: My Cadogan-Sundberg reaction is giving a low yield or failing completely. What are the common causes and how can I improve it?
A1: Low yields in the Cadogan-Sundberg cyclization for 2H-indazole synthesis are a frequent challenge. Classical conditions often require high temperatures (>150 °C), which can lead to substrate decomposition.[1] An optimized, milder, one-pot protocol has been developed to address this.[1][2]
Potential Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures can degrade starting materials and products.
-
Inefficient Phosphine Reagent: The choice of the trivalent phosphorus reagent is critical for the deoxygenation of the nitro group.
-
Incomplete Intermediate Formation: The initial condensation of the ortho-nitrobenzaldehyde with the amine to form the ortho-imino-nitrobenzene intermediate is a crucial first step.
-
Solution: Ensure the condensation step is complete before adding the phosphine reagent. This can be monitored by TLC or LC-MS. The one-pot procedure simplifies this by allowing the condensation and cyclization to occur in the same vessel.[2]
-
-
Steric Hindrance: Bulky substituents on either the ortho-nitrobenzaldehyde or the amine can hinder the reaction.
-
Solution: While the optimized protocol is robust, highly hindered substrates may require longer reaction times or a slight increase in temperature. It's important to monitor the reaction's progress.
-
Q2: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
A2: Byproduct formation is a common issue, particularly under harsh reaction conditions. The most commonly observed byproducts are 2H-indazole N-oxides.[3]
Potential Byproducts and Mitigation Strategies:
-
2H-Indazole N-oxides: These can form as intermediates and may be isolated if the deoxygenation is incomplete.[3] The N-oxide can be resistant to deoxygenation under certain conditions.
-
Phosphorimidates: These can arise from the reaction of the intermediate nitrene with the phosphite reagent.
-
Other Decomposition Products: At high temperatures, starting materials and the desired product can decompose, leading to a complex mixture.
-
Solution: Adhering to the milder reaction temperature of 80 °C will significantly reduce thermal decomposition.[1]
-
Q3: Can I use aliphatic amines in the Cadogan-Sundberg cyclization for 2H-indazole synthesis?
A3: Yes, the optimized one-pot protocol is compatible with both aromatic (anilines) and aliphatic amines for the synthesis of N2-aryl and N2-alkyl indazoles, respectively.[1][2] The reaction conditions are mild enough to tolerate a variety of functional groups on the aliphatic amine.
Q4: Is it possible to perform this reaction in a single step from commercially available starting materials?
A4: Yes, a key advantage of the optimized method is its one-pot nature. The condensation of the ortho-nitrobenzaldehyde and the amine, followed by the reductive cyclization, are performed sequentially in the same reaction vessel without the need to isolate the intermediate ortho-imino-nitrobenzene.[2] This improves operational simplicity and overall efficiency.[2]
Data Presentation
The following tables summarize the yields obtained for the one-pot Cadogan-Sundberg cyclization of various ortho-nitrobenzaldehydes and amines under optimized conditions (tri-n-butylphosphine, i-PrOH, 80 °C).
Table 1: Synthesis of 2-Aryl-2H-indazoles from Substituted o-Nitrobenzaldehydes and Anilines
| Entry | o-Nitrobenzaldehyde Substituent | Aniline Substituent | Product | Yield (%) |
| 1 | H | H | 2-Phenyl-2H-indazole | 85 |
| 2 | H | 4-OCH₃ | 2-(4-Methoxyphenyl)-2H-indazole | 89 |
| 3 | H | 4-Cl | 2-(4-Chlorophenyl)-2H-indazole | 82 |
| 4 | 4-Cl | H | 6-Chloro-2-phenyl-2H-indazole | 78 |
| 5 | 5-CF₃ | H | 5-Trifluoromethyl-2-phenyl-2H-indazole | 75 |
Table 2: Synthesis of 2-Alkyl-2H-indazoles from o-Nitrobenzaldehyde and Aliphatic Amines
| Entry | Aliphatic Amine | Product | Yield (%) |
| 1 | Benzylamine | 2-Benzyl-2H-indazole | 88 |
| 2 | Cyclohexylamine | 2-Cyclohexyl-2H-indazole | 81 |
| 3 | n-Butylamine | 2-(n-Butyl)-2H-indazole | 84 |
| 4 | iso-Propylamine | 2-(iso-Propyl)-2H-indazole | 76 |
Experimental Protocols
Key Experiment: Optimized One-Pot Synthesis of 2-Phenyl-2H-indazole
This protocol describes a mild and efficient one-pot procedure for the synthesis of 2-phenyl-2H-indazole from o-nitrobenzaldehyde and aniline.
Materials:
-
o-Nitrobenzaldehyde (1.0 eq)
-
Aniline (1.1 eq)
-
Tri-n-butylphosphine (1.5 eq)
-
Isopropanol (i-PrOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add o-nitrobenzaldehyde (1.0 eq) and isopropanol (i-PrOH).
-
Add aniline (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate. The progress of this condensation can be monitored by TLC or LC-MS.
-
After the condensation is complete, add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Continue to stir the reaction at 80 °C. Monitor the progress of the cyclization by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-2H-indazole.
Visualizations
Caption: Proposed mechanism of the Cadogan-Sundberg cyclization.
Caption: One-pot experimental workflow for 2H-indazole synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 3-Piperidin-4-YL-1H-indazole Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 3-Piperidin-4-YL-1H-indazole derivatives for specific kinases.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for improving the kinase selectivity of this compound based inhibitors?
A1: Enhancing the selectivity of kinase inhibitors is a critical aspect of drug discovery to minimize off-target effects. For the 1H-indazole scaffold, several medicinal chemistry strategies can be employed:
-
Structure-Based Design: Utilize X-ray co-crystal structures of your lead compound bound to the target kinase. This allows for the identification of unique pockets or residues that can be exploited to improve selectivity. For instance, substitutions at the 5-position of the indazole ring and modifications to the piperidine nitrogen have been shown to significantly impact potency and selectivity for GSK-3β.[1]
-
Targeting Unique Pockets: Design modifications that interact with less conserved regions of the ATP-binding site. For PAK1 inhibitors, introducing a suitable hydrophobic ring that fits into a deep back pocket and a hydrophilic group into the solvent-accessible region were key for achieving high potency and selectivity.[2]
-
Exploiting Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies among kinases. Designing bulky substituents that sterically clash with larger gatekeeper residues can confer selectivity for kinases with smaller gatekeeper residues.
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the binding site of the target kinase, incorporating a weak electrophile (e.g., an acrylamide group) into the inhibitor can lead to the formation of a covalent bond, drastically increasing both potency and selectivity.
Q2: My this compound derivative shows high potency in a biochemical assay but weak activity in a cellular assay. What could be the cause?
A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
High ATP Concentration in Biochemical Assays: Most indazole-based kinase inhibitors are ATP-competitive. Biochemical assays are often performed at high, sometimes saturating, ATP concentrations to ensure robust enzyme kinetics. In contrast, intracellular ATP concentrations can be lower or vary. The high ATP level in your in vitro assay may be outcompeting your inhibitor, leading to a higher apparent IC₅₀ value.[3]
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Compound Stability: The compound may be unstable in the cellular environment and subject to metabolic degradation.
-
Off-Target Effects in Cells: In a cellular context, the compound might engage with other kinases or proteins that are not present in the biochemical assay, leading to complex downstream effects that mask the intended inhibitory activity.
Q3: I am observing precipitation of my indazole-based inhibitor in the aqueous buffer of my kinase assay or in the cell culture medium. How can I address this solubility issue?
A3: Poor aqueous solubility is a frequent issue with small molecule inhibitors, including many indazole derivatives.[3][4] Here are some steps to troubleshoot this problem:
-
Prepare a High-Concentration Stock in an Organic Solvent: The first step is to dissolve your compound in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[5]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced toxicity and to minimize the chances of precipitation.[3][5]
-
Use a Co-solvent: In some cases, using a co-solvent system can improve solubility. For example, you can make an intermediate dilution of your DMSO stock in ethanol before the final dilution into the aqueous buffer.[5]
-
pH Adjustment: Many kinase inhibitors are weak bases and are more soluble at a lower pH. If your compound has a basic functional group, preparing your aqueous buffer at a pH 1-2 units below the compound's pKa can significantly enhance solubility.[5]
-
Sonication: Gentle sonication of the final solution can help to break down aggregates and improve dissolution.[6]
Troubleshooting Guides
Guide 1: Poor Reproducibility in Kinase Inhibition Assays
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells on the same plate. | Inaccurate pipetting; Inadequate mixing of reagents; Edge effects due to evaporation. | Ensure proper pipetting technique and use calibrated pipettes. Mix plates gently but thoroughly after each reagent addition. Consider not using the outer wells of the plate. |
| Inconsistent IC50 values between experiments. | Variations in incubation times; Temperature fluctuations; Inconsistent DMSO concentration; Different order of reagent addition. | Maintain a consistent incubation time, ensuring the reaction stays within the linear range (typically <20% substrate conversion). Use a temperature-controlled incubator. Keep the final DMSO concentration uniform across all wells and plates. Standardize the order of reagent addition for all experiments. |
| Drifting signal over time. | Unstable reagents (e.g., ATP, kinase); Compound instability. | Prepare fresh reagents for each experiment. Assess the stability of your compound in the assay buffer over the experiment's duration. |
Guide 2: High Background Signal in Kinase Assays
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High signal in "no enzyme" control wells. | Compound interference with the detection system (e.g., luciferase inhibition in ADP-Glo™ assays); Contaminated reagents. | Run a counter-screen omitting the kinase to directly test for compound interference with the detection reagents. Use fresh, high-quality reagents. |
| High signal in "no substrate" control wells. | Kinase autophosphorylation. | This is a known characteristic of some kinases. The signal should be significantly lower than the positive control. If it is too high, you may need to optimize the kinase concentration. |
| Low signal-to-background ratio. | Low enzyme activity; Suboptimal substrate or ATP concentrations. | Increase the kinase concentration or incubation time (while remaining in the linear range). Optimize the substrate and ATP concentrations to be near their Km values for the kinase. |
Quantitative Data Summary
The following tables summarize the structure-activity relationship (SAR) and inhibitory potency of various this compound derivatives against different kinases.
Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors [2][7]
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency. |
| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity. |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity. |
Table 2: SAR of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides as GSK-3 Inhibitors [1][8]
| Compound ID | R (Indazole C5) | R' (Piperidine N1) | GSK-3β IC50 (nM) | Key SAR Observations |
| 14i | Phenyl | 2-methoxyethyl | - | Showed encouraging plasma PK profile and brain exposure in vivo. |
| - | Varied substitutions | - | - | Probing different substitutions at the indazole 5-position is a key strategy to modulate potency. |
| - | - | Alkyl groups | - | N-alkylation of the piperidine ring influences the inhibitory activity. |
Table 3: SAR of 3-(Pyrazin-2-yl)-1H-indazole Derivatives as Pan-Pim Kinase Inhibitors [9][10]
| Compound ID | R Group | Pim1 IC50 (nM) | Pim2 IC50 (nM) | Pim3 IC50 (nM) | Key SAR Observations |
| 13o | (structure not detailed in abstract) | - | - | - | Identified as a potent pan-Pim inhibitor through hit-to-lead optimization. |
| 2 (Hit) | (structure not detailed in abstract) | - | - | - | The starting point for SAR development. |
Experimental Protocols
Protocol 1: Enzymatic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general procedure to determine the IC50 value of a this compound derivative.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound test compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase reaction buffer at 2 times the final desired concentration. Include a DMSO-only control.
-
Assay Plate Setup: Add 5 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 5 µL of a 2X kinase solution (prepared in kinase reaction buffer) to all wells. To initiate the reaction, add 10 µL of a 2X ATP/substrate solution (prepared in kinase reaction buffer). The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data with the positive control (DMSO only) representing 100% kinase activity and a "no kinase" control as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol 2: Kinase Selectivity Profiling
To assess the selectivity of a compound, it is screened against a broad panel of kinases.
Principle:
The enzymatic kinase inhibition assay protocol described above is typically used for each kinase in the panel. The compound is usually tested at a fixed concentration (e.g., 1 µM) against all kinases.
Procedure:
-
Assay Setup: Use a commercially available kinase selectivity profiling system (e.g., Promega's Kinase Selectivity Profiling Systems or Reaction Biology's Kinase Mapper). These systems provide pre-aliquoted kinases and their optimized substrates.[12][13]
-
Compound Addition: Add the test compound at a final concentration of 1 µM to the reaction wells for each kinase.
-
Reaction and Detection: Follow the manufacturer's protocol for the kinase reaction and signal detection (often using the ADP-Glo™ assay).[14]
-
Data Interpretation: The results are typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor. This data can be visualized using a kinome map or by calculating a selectivity score (e.g., S-score) to provide a comprehensive overview of the compound's selectivity.[15]
Protocol 3: Cellular Assay for Target Engagement (Western Blot)
This protocol is used to confirm that the inhibitor affects the phosphorylation of the target kinase's substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase.
-
This compound test compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the substrate and another for the total amount of the substrate protein.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blot equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and then treat them with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe it with an antibody against the total substrate protein to ensure equal protein loading.[16]
-
Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.
Visualizations
References
- 1. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Indazole-Based Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of 3-Piperidin-4-YL-1H-indazole and related indazole-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for indazole-based kinase inhibitors?
A: Off-target effects are unintended interactions between a drug molecule, such as a this compound derivative, and cellular components other than its primary therapeutic target. For kinase inhibitors, this is a particular challenge due to the high degree of conservation in the ATP-binding pocket across the human kinome, which consists of over 500 kinases.[1] These unintended interactions can lead to a variety of adverse outcomes, including cellular toxicity, misleading experimental results, and a misinterpretation of the inhibitor's biological role.[2] The promiscuity of many kinase inhibitors can complicate both preclinical studies and clinical applications, potentially causing unforeseen side effects.[1][3]
Q2: My experimental results show a cellular phenotype (e.g., unexpected apoptosis, altered cell cycle progression) that is not consistent with the known function of the primary target of my indazole-based inhibitor. What could be the underlying cause?
A: This is a strong indication of potential off-target effects. While your indazole compound may be a potent inhibitor of its intended kinase target, it could also be inhibiting other kinases or cellular proteins.[2] For instance, a compound designed to target a specific kinase in a proliferation pathway might inadvertently inhibit another kinase involved in cell survival, leading to apoptosis. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.[2]
Q3: How can I experimentally validate that the observed cellular phenotype is a direct result of on-target inhibition and not due to off-target effects?
A: Several robust experimental strategies can be employed to confirm on-target activity:
-
Use of a Structurally Unrelated Inhibitor: Treat the cells with a different kinase inhibitor that has a distinct chemical scaffold but targets the same primary protein. If the same phenotype is observed, it provides stronger evidence for an on-target effect.[2]
-
Rescue Experiments: Introduce a mutated version of the target protein that is resistant to the inhibitor into your cells. If the inhibitor-induced phenotype is reversed or diminished in the presence of the resistant mutant, it strongly supports an on-target mechanism.[2]
-
Dose-Response Correlation: Perform a dose-response experiment and correlate the concentration of the inhibitor required to induce the cellular phenotype with its IC50 or binding affinity for the primary target. A close correlation suggests an on-target effect.
Q4: What are the primary strategies to develop more selective indazole-based kinase inhibitors with reduced off-target effects?
A: Improving the selectivity of kinase inhibitors is a key focus of medicinal chemistry and chemical biology. Some effective strategies include:
-
Exploiting Subtle Active Site Differences: Medicinal chemists can design compounds that capitalize on minor differences in the amino acid composition of kinase active sites.[1]
-
Targeting the "Gatekeeper" Residue: Designing inhibitors with bulky substituents that create a steric clash with larger gatekeeper residues can enhance selectivity for kinases with smaller gatekeeper residues.[1]
-
Covalent Inhibition: Developing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.[1]
-
Bivalent Inhibitors: Linking a promiscuous inhibitor to a second molecule (such as a peptide) that targets another site on the kinase can significantly increase selectivity.[1]
-
Rational Drug Design: Utilizing computational and structural biology tools allows for the design of drugs with high specificity for their intended targets by analyzing molecular structures and predicting interactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization Strategies |
| Inconsistent or unexpected cellular phenotype | Off-target effects of the indazole-based inhibitor. | 1. Validate On-Target Effect: Employ a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Use an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 3. Kinome-wide Profiling: Screen the inhibitor against a large panel of kinases to identify potential off-target interactions. 4. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics for a global assessment of kinase inhibition within the cell to identify affected off-target pathways.[2] |
| High cellular toxicity at effective concentrations | Inhibition of essential "housekeeping" kinases or other critical off-target proteins. | 1. Determine Minimal Effective Concentration: Conduct a dose-response experiment to identify the lowest concentration that still provides on-target activity. 2. Chemical Modification: Synthesize and test analogs of the parent indazole compound with modifications designed to reduce binding to known off-targets. |
| Discrepancy between biochemical potency and cellular activity | Poor cell permeability, rapid metabolism, or active efflux of the compound. | 1. Assess Cell Permeability: Utilize assays such as the parallel artificial membrane permeability assay (PAMPA). 2. Metabolic Stability Assays: Evaluate the compound's stability in the presence of liver microsomes. 3. Efflux Pump Inhibition: Co-administer the inhibitor with known efflux pump inhibitors to see if cellular potency increases. |
Key Experimental Protocols
Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of an indazole-based kinase inhibitor across a broad panel of kinases.
Objective: To identify the on-target and off-target kinases inhibited by the compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. A common starting concentration for screening is 10 mM.
-
Kinase Panel Selection: Choose a diverse panel of kinases for screening. Several commercial services offer panels of over 400 kinases.[5]
-
Initial Single-Dose Screening:
-
Screen the compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.[5]
-
This initial screen will identify a "hit list" of kinases that are significantly inhibited by the compound.
-
-
IC50 Determination for Hits:
-
Data Analysis and Selectivity Quantification:
-
Compile the IC50 values for all inhibited kinases.
-
Calculate selectivity scores to quantify the compound's promiscuity.
-
Data Presentation:
| Kinase Target | IC50 (nM) - Compound A | IC50 (nM) - Compound B (Optimized) |
| Primary Target X | 15 | 12 |
| Off-Target Kinase 1 | 50 | >1000 |
| Off-Target Kinase 2 | 120 | >1000 |
| Off-Target Kinase 3 | 350 | 850 |
| Off-Target Kinase 4 | >1000 | >1000 |
Cellular Thermal Shift Assay (CETSA)
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.
Objective: To confirm target engagement of the indazole-based inhibitor in live cells.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the inhibitor or a vehicle control for 1-2 hours at 37°C.[2]
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[2]
-
Cell Lysis: Lyse the cells through freeze-thaw cycles.[2]
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for addressing off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of 3-Piperidin-4-YL-1H-Indazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 3-Piperidin-4-YL-1H-indazole derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our this compound derivatives?
A1: Low oral bioavailability of these derivatives, which are often kinase or PARP inhibitors, typically stems from a combination of factors:
-
Poor Aqueous Solubility: Many indazole derivatives are lipophilic and exhibit low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before reaching the bloodstream.
-
Efflux Transporters: The derivative might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.
Q2: How can we begin to diagnose the cause of poor oral bioavailability for our specific derivative?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility at different pH values (e.g., simulated gastric and intestinal fluids) and the logP/D value.
-
In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the apparent permeability (Papp) and determine if the compound is a substrate for efflux transporters.[1][2]
-
In Vitro Metabolism Studies: Incubate the compound with liver microsomes or S9 fractions to evaluate its metabolic stability.
Q3: What are the main strategies to improve the oral bioavailability of these compounds?
A3: Key strategies focus on enhancing solubility, permeability, and metabolic stability. These include:
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix to increase its dissolution rate.[3][4]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and potentially bypass first-pass metabolism.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.
-
-
Prodrug Strategies: Chemically modifying the molecule to improve its physicochemical properties, with the promoiety being cleaved in vivo to release the active drug.[5]
-
Salt Formation: Creating a salt form of the molecule can significantly improve its solubility and dissolution rate.
Troubleshooting Guides
Problem 1: The compound shows poor dissolution in simulated gastric and intestinal fluids.
-
Possible Cause: Low aqueous solubility of the crystalline form.
-
Troubleshooting Steps:
-
Particle Size Reduction:
-
Methodology: Employ micronization or nanomilling to increase the surface area of the drug particles.
-
Expected Outcome: Increased dissolution rate.
-
-
Amorphous Solid Dispersion (ASD):
-
Salt Formation:
-
Methodology: Investigate the formation of different salt forms (e.g., hydrochloride, mesylate) and evaluate their solubility and stability.
-
Expected Outcome: A stable salt form with improved solubility.
-
-
Problem 2: The compound has good aqueous solubility but still exhibits low oral absorption in animal models.
-
Possible Cause: Low intestinal permeability, potentially due to being a substrate for efflux transporters like P-gp.
-
Troubleshooting Steps:
-
Caco-2 Bidirectional Permeability Assay:
-
Methodology: Measure the permeability of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.[1][2][8]
-
Expected Outcome: Identification of efflux liability.
-
-
Co-administration with an Efflux Inhibitor:
-
Methodology: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Expected Outcome: A significant increase in A-B permeability would confirm the compound is a P-gp substrate.
-
-
Prodrug Approach:
-
Methodology: Design and synthesize a prodrug with improved permeability characteristics. For example, an ester prodrug can mask polar functional groups, increasing lipophilicity and passive diffusion.
-
Expected Outcome: Enhanced permeability and increased oral bioavailability.
-
-
Problem 3: The compound is well-absorbed but has very low systemic exposure after oral administration.
-
Possible Cause: Extensive first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay:
-
Methodology: Incubate the compound with human and animal liver microsomes and measure its depletion over time to determine its intrinsic clearance.
-
Expected Outcome: Quantification of metabolic liability.
-
-
Metabolite Identification:
-
Methodology: Identify the major metabolites formed in the in vitro metabolism studies to understand the metabolic pathways.
-
Expected Outcome: Pinpointing the sites of metabolic instability on the molecule.
-
-
Structural Modification:
-
Methodology: Modify the chemical structure at the sites of metabolism to block or slow down the metabolic process. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Expected Outcome: Improved metabolic stability and increased systemic exposure.
-
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Selected Indazole Derivatives
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| MK-4827 (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) | Rat | 10 | 1,560 | 2 | 8,240 | 50 | [9],[10] |
| GDC-0941 (Pictilisib) | Mouse | 50 | 7,800 | 2 | 45,000 | 68 | |
| GDC-0941 (Pictilisib) | Rat | 25 | 4,500 | 4 | 38,000 | 75 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound derivative, polymer carrier (e.g., PVP K30, HPMC), suitable organic solvent (e.g., methanol, acetone).
-
Procedure: a. Dissolve the indazole derivative and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:3 drug-to-polymer weight ratio). b. Ensure complete dissolution to obtain a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C). d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Characterize the resulting ASD using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.
Protocol 2: Synthesis of a Phosphate Ester Prodrug
-
Materials: this compound derivative with a hydroxyl group, phosphorus oxychloride (POCl₃), a suitable base (e.g., pyridine), and an appropriate solvent (e.g., dichloromethane).
-
Procedure: a. Dissolve the indazole derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add phosphorus oxychloride to the cooled solution, followed by the dropwise addition of the base. d. Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). e. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with an organic solvent. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to obtain the phosphate ester prodrug. i. Confirm the structure of the prodrug using NMR and mass spectrometry.
Visualizations
Caption: A logical workflow for troubleshooting and improving the oral bioavailability of investigational compounds.
Caption: Key strategies and their impact on physicochemical properties to enhance oral bioavailability.
References
- 1. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak splitting in NMR spectra of 3-Piperidin-4-YL-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 3-Piperidin-4-YL-1H-indazole, with a specific focus on resolving peak splitting complexities.
Troubleshooting Guide: Resolving Peak Splitting in NMR Spectra
Issue: Unexpected or complex peak splitting is observed in the ¹H NMR spectrum, making interpretation difficult.
This guide provides a systematic approach to diagnose and resolve common causes of peak splitting anomalies for this compound.
Q1: My signals for the piperidine ring protons are broad or show more complex splitting than expected. What could be the cause?
A1: This is a common observation for piperidine-containing molecules and can be attributed to several factors:
-
Slow Chair-Chair Interconversion: The piperidine ring predominantly exists in a chair conformation. At room temperature, the rate of interconversion between the two chair forms may be on the NMR timescale, leading to broadened peaks or the presence of distinct signals for axial and equatorial protons.[1][2]
-
Nitrogen Inversion: The nitrogen atom in the piperidine ring undergoes pyramidal inversion, which can also contribute to peak broadening if the rate is intermediate on the NMR timescale.[1]
-
Protonation State: The protonation state of the piperidine nitrogen can significantly influence the conformational equilibrium and the chemical shifts of adjacent protons.[3]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue.
-
Cooling: Lowering the temperature can slow down the interconversion, resulting in sharper, distinct signals for each conformer.
-
Heating: Increasing the temperature can accelerate the interconversion, leading to averaged, sharper signals.[4]
-
-
Solvent Change: The choice of solvent can influence conformational equilibria.[5][6] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) may help to resolve overlapping signals.[7][8]
-
pH Adjustment: If the sample is in a protic solvent, adjusting the pH can lock the piperidine nitrogen in its protonated or free base form, simplifying the spectrum.
Q2: The NH proton on the indazole ring is either not observed, is very broad, or doesn't show expected coupling. Why is this happening?
A2: The NH proton of the indazole and the piperidine are exchangeable protons, and their appearance in the NMR spectrum is highly sensitive to experimental conditions.[9]
-
Chemical Exchange: These protons can exchange with residual water in the NMR solvent or with each other. Rapid exchange leads to a single, averaged, and often broad signal. If the exchange is with a deuterated solvent (like D₂O or Methanol-d₄), the signal can diminish or disappear entirely.[10]
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals.[11]
-
Solvent Effects: The chemical shift of NH protons is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[10][11]
Troubleshooting Steps:
-
D₂O Exchange: To confirm the identity of an NH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The NH signal should decrease in intensity or disappear.[10]
-
Use of Aprotic Polar Solvents: Solvents like DMSO-d₆ can slow down the rate of proton exchange by forming strong hydrogen bonds, often resulting in sharper NH signals that may show coupling.[9]
-
Low Temperature NMR: Cooling the sample can also slow the exchange rate, potentially revealing coupling patterns.
Q3: The aromatic protons of the indazole ring show complex splitting patterns that are difficult to assign.
A3: The four protons on the benzene ring of the indazole moiety form a coupled spin system. The substitution at the 3-position by the piperidine ring influences the electronic environment of these protons, leading to distinct chemical shifts and coupling patterns.
Troubleshooting Steps:
-
Higher Field NMR: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, making the splitting patterns easier to interpret.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall structure and assigning quaternary carbons.[12]
-
Logical Workflow for Troubleshooting Peak Splitting
The following diagram illustrates a systematic workflow for diagnosing and resolving peak splitting issues in the NMR spectrum of this compound.
Caption: A logical workflow for resolving complex NMR peak splitting.
Expected NMR Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the different moieties of this compound. These are estimated values based on data for similar structures and may vary depending on the solvent and other experimental conditions.
| Proton/Carbon | Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| H-4, H-5, H-6, H-7 | Indazole (Aromatic) | 7.0 - 8.2[13][14] | 110 - 142[15][16] | Complex splitting pattern expected. |
| NH | Indazole | 11.0 - 13.5 (in DMSO-d₆)[13][14] | - | Broad, exchangeable proton. |
| H-4' (methine) | Piperidine | 2.8 - 3.2 | 35 - 45 | Chemical shift is sensitive to substitution. |
| H-2', H-6' (axial) | Piperidine | 2.6 - 3.0 | 45 - 55 | Typically upfield of equatorial protons. |
| H-2', H-6' (equatorial) | Piperidine | 3.0 - 3.4 | 45 - 55 | Typically downfield of axial protons. |
| H-3', H-5' (axial) | Piperidine | 1.6 - 1.9 | 30 - 40 | |
| H-3', H-5' (equatorial) | Piperidine | 1.9 - 2.2 | 30 - 40 | |
| NH | Piperidine | 1.5 - 3.0[17] | - | Broad, exchangeable proton. |
| C-3 | Indazole | - | 140 - 150 | Quaternary carbon attached to piperidine. |
| C-3a, C-7a | Indazole | - | 120 - 140 | Quaternary carbons of the fused rings. |
Key Experimental Protocols
1. D₂O Exchange for Identification of NH Protons
-
Objective: To confirm the signals arising from exchangeable NH protons.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d₆ or CDCl₃).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow any emulsion to settle.
-
Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
-
Expected Outcome: The signals corresponding to the NH protons of the indazole and piperidine rings will significantly decrease in intensity or disappear completely.[10]
2. Variable Temperature (VT) NMR for Conformational Analysis
-
Objective: To investigate dynamic processes such as piperidine ring inversion by observing changes in the NMR spectrum at different temperatures.[4]
-
Procedure:
-
Choose a deuterated solvent with a suitable temperature range (e.g., Toluene-d₈, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.
-
Observe changes in peak shape. Broad peaks may resolve into sharp, distinct signals for different conformers (decoalescence).
-
If necessary, gradually increase the temperature above room temperature to observe the coalescence of separate signals into a single, sharp, averaged signal.
-
-
Expected Outcome: For the piperidine ring protons, broad signals at room temperature may sharpen and split into distinct axial and equatorial signals at lower temperatures. Conversely, at higher temperatures, distinct signals may broaden, coalesce, and then sharpen into a single averaged signal.
3. Changing the NMR Solvent
-
Objective: To resolve overlapping signals by inducing differential changes in chemical shifts.
-
Procedure:
-
Acquire a ¹H NMR spectrum in a standard solvent like CDCl₃.
-
If signal overlap is an issue, prepare a new sample in a solvent with different properties, such as an aromatic solvent (Benzene-d₆) or a hydrogen-bond accepting solvent (DMSO-d₆ or Acetone-d₆).
-
Acquire a spectrum in the new solvent.
-
-
Expected Outcome: The chemical shifts of the protons, particularly those near polar functional groups or aromatic rings, will change. This can often move overlapping multiplets apart, allowing for easier interpretation of splitting patterns.[5] Aromatic solvents like Benzene-d₆ often cause significant shifts (Aromatic Solvent-Induced Shifts - ASIS).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. scielo.br [scielo.br]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
- 17. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 3-Piperidin-4-YL-1H-indazole and Other Kinase Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. This guide provides a comparative analysis of 3-Piperidin-4-YL-1H-indazole derivatives against other notable kinase inhibitors, offering insights into their performance based on available experimental data. The focus is to provide an objective comparison for researchers, scientists, and drug development professionals, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Comparative Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound(s) | IC50 of Reference (nM) |
| Indazole Derivative (Pim) | Pim-1, Pim-2, Pim-3 | 3, -, 11 | SGI-1776 | 7 |
| Indazole Derivative (Pim) | Pim-1, Pim-2, Pim-3 | 3, 70, - | AZD1208 | 0.4 |
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivative (51d) | GSK-3 | 230 | - | - |
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivative (51g) | GSK-3 | 70 | - | - |
| 3-(pyrazin-2-yl)-1H-indazole derivative (59a) | Pim-1, Pim-2, Pim-3 | 3, -, 11 | - | - |
| 3-(pyrazin-2-yl)-1H-indazole derivative (59c) | Pim-1, Pim-2, Pim-3 | 3, 70, - | - | - |
| AKE-72 (3-aminoindazole derivative) | BCR-ABL (WT) | < 0.5 | Ponatinib | - |
| AKE-72 (3-aminoindazole derivative) | BCR-ABL (T315I) | 9 | Ponatinib | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of the potency and cellular activity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., Pim-1, GSK-3β, Aurora A, COT, Akt, BCR-ABL)
-
Substrate peptide/protein specific to the kinase
-
Test compounds (this compound derivatives and other inhibitors)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., K-562 for BCR-ABL, HCT116 for GSK-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.
Western Blot Analysis for Pathway Activation
This method is used to detect changes in protein phosphorylation, indicating the inhibition of specific signaling pathways.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with test compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Re-probe the membrane with an antibody against the total protein or a housekeeping protein (e.g., GAPDH) as a loading control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by the indazole derivatives and a general workflow for their evaluation.
Caption: Simplified Pim Kinase Signaling Pathway.
Caption: Simplified GSK-3 Signaling in the Wnt Pathway.
Caption: General workflow for kinase inhibitor evaluation.
References
Validating the Anti-proliferative Activity of 3-Piperidin-4-YL-1H-indazole in vitro: A Comparative Guide
This guide provides an objective comparison of the anti-proliferative performance of 3-Piperidin-4-YL-1H-indazole and its derivatives with established anti-cancer agents, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative efficacy of novel compounds is a critical determinant of their therapeutic potential. This section compares the in vitro activity of indazole derivatives, including those with piperidine moieties similar to this compound, against standard chemotherapeutic drugs, Doxorubicin and Paclitaxel. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell proliferation.
Table 1: Comparative IC50 Values of Indazole Derivatives and Standard Chemotherapeutics against Various Cancer Cell Lines.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | H1975 (Non-small cell lung cancer) | 2.29 - 22.89 | [1] |
| 1H-indazole-3-amine derivative (Compound 6o) | K562 (Chronic myelogenous leukemia) | 5.15 | [2][3] |
| 1H-indazole-3-amine derivative (Compound 6o) | A549 (Lung cancer) | >40 | [2] |
| 1H-indazole-3-amine derivative (Compound 6o) | PC-3 (Prostate cancer) | >40 | [2] |
| 1H-indazole-3-amine derivative (Compound 6o) | Hep-G2 (Hepatoma) | >40 | [2] |
| Polysubstituted indazoles | A2780 (Ovarian cancer) | 0.64 - 17 | [4] |
| Polysubstituted indazoles | A549 (Lung cancer) | 0.64 - 17 | [4] |
| Doxorubicin | A549 (Lung cancer) | 1.50 | [5] |
| HeLa (Cervical cancer) | 1.00 | [5] | |
| LNCaP (Prostate cancer) | 0.25 | [5] | |
| PC3 (Prostate cancer) | 8.00 | [5] | |
| HepG2 (Hepatocellular carcinoma) | 12.2 | [6] | |
| MCF-7 (Breast cancer) | 2.5 | [6] | |
| Paclitaxel | Ovarian carcinoma cell lines (7 lines) | 0.0004 - 0.0034 | [7] |
| Non-small cell lung cancer (NSCLC) cell lines | 0.027 (median, 120h exposure) | [8] | |
| Breast cancer cell lines (SK-BR-3, MDA-MB-231, T-47D) | Varies by cell line | [9] |
Note: The data for indazole derivatives are presented as a proxy for this compound due to the lack of specific public data for this exact compound. The provided ranges and specific values from closely related structures offer a valuable insight into the potential anti-proliferative activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key in vitro anti-proliferative assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs (e.g., Doxorubicin, Paclitaxel) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
BrdU (Bromodeoxyuridine) Incorporation Assay
The BrdU assay is a method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA by cells entering the S phase of the cell cycle. The incorporated BrdU can then be detected using a specific antibody.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the culture medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add a BrdU-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 1 hour.
-
Substrate Addition: After washing, add the enzyme substrate and incubate until a color change is observed.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The amount of incorporated BrdU is proportional to the number of proliferating cells and is used to calculate the IC50 value.
Colony Formation Assay
The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells. This assay is a test of every cell in the population to undergo "unlimited" division.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with different concentrations of the test compounds for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Staining: When colonies are visible, remove the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain the colonies with a solution such as crystal violet.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group to determine the long-term effect of the compound on cell proliferation.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathways.
Caption: Experimental workflow for in vitro anti-proliferative assays.
Caption: Potential signaling pathway modulated by indazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plos.figshare.com [plos.figshare.com]
A Comparative Guide to VEGFR-2 Inhibition: 3-Piperidin-4-YL-1H-Indazole Derivatives vs. Axitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitory activities of a representative potent 3-Piperidin-4-YL-1H-indazole derivative and the well-established drug, Axitinib. This comparison is supported by experimental data from publicly available literature and includes detailed methodologies for key experiments.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[1] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[2] Axitinib (Inlyta®) is a potent, FDA-approved second-generation tyrosine kinase inhibitor (TKI) that targets VEGFRs.[3] The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored as kinase inhibitors, including for VEGFR-2.[4][5] This guide focuses on a comparative analysis of a potent indazole derivative, as a representative of the this compound class, against Axitinib.
Mechanism of Action
Both Axitinib and indazole derivatives act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro inhibitory activities of a representative potent indazole derivative and Axitinib against VEGFR-2. It is important to note that this data is compiled from different studies and does not represent a direct head-to-head comparison.
| Compound/Drug | Target | IC50 (nM) | Source(s) |
| Indazole Derivative (Compound 30) | VEGFR-2 | 1.24 | [7] |
| Axitinib | VEGFR-2 | ~0.2 | [8] |
Note: The indazole derivative data is for a specific potent compound within the broader class of indazole-based inhibitors and is used here as a representative for the this compound chemical space.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of VEGFR-2 inhibitors are provided below.
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of the VEGFR-2 kinase domain and its inhibition by a test compound.
Principle: The assay quantifies the transfer of phosphate from ATP to a synthetic peptide substrate by recombinant VEGFR-2 kinase. The amount of phosphorylated substrate is typically measured using a luminescence-based method where the amount of ATP consumed is correlated with kinase activity.
Procedure:
-
A reaction mixture containing VEGFR-2 enzyme, a suitable buffer, and a peptide substrate is prepared.
-
The test compound (e.g., this compound derivative or Axitinib) at various concentrations is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and a detection reagent is added to measure the amount of remaining ATP (indicating the extent of the kinase reaction).
-
Luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]
Cellular VEGFR-2 Phosphorylation Assay
This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF to induce receptor phosphorylation. The inhibitory effect of a compound on this phosphorylation is then quantified.
Procedure:
-
HUVECs are cultured to sub-confluency and then serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with a defined concentration of VEGF for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 are measured using a sandwich ELISA or Western blotting.
-
The ratio of pVEGFR-2 to total VEGFR-2 is calculated, and the percentage of inhibition is determined relative to the VEGF-stimulated control without the inhibitor. The IC50 value is then calculated.
HUVEC Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key downstream effect of VEGFR-2 activation.
Principle: VEGF stimulates the proliferation of HUVECs. The anti-proliferative effect of a test compound is measured by quantifying the number of viable cells after a set incubation period.
Procedure:
-
HUVECs are seeded in a 96-well plate and allowed to adhere.
-
The cells are then serum-starved to synchronize them.
-
The cells are treated with various concentrations of the test compound in the presence of a stimulating concentration of VEGF.
-
The plates are incubated for a period of 48-72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT assay or a fluorescence-based assay.[10][11]
-
The absorbance or fluorescence is measured, and the percentage of proliferation inhibition is calculated relative to the VEGF-stimulated control. The IC50 value is then determined.[12]
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF to VEGFR-2, leading to key cellular responses involved in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for VEGFR-2 Inhibitor Evaluation
The diagram below outlines a typical workflow for the in vitro evaluation of a potential VEGFR-2 inhibitor.
References
- 1. biorbyt.com [biorbyt.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating Kinase Cross-Reactivity: A Comparative Profile of a 3-(Pyrazin-2-yl)-1H-indazole Derivative
For researchers, scientists, and drug development professionals, understanding the kinase cross-reactivity of investigational compounds is critical for elucidating their mechanism of action and anticipating potential off-target effects. The 1H-indazole scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding site. This guide provides a comparative analysis of a representative 3-(pyrazin-2-yl)-1H-indazole compound against other well-characterized kinase inhibitors, supported by experimental data and detailed methodologies.
This guide will focus on a potent pan-Pim kinase inhibitor with a 3-(pyrazin-2-yl)-1H-indazole core as a case study to explore its selectivity profile in comparison to the promiscuous inhibitor Staurosporine and the multi-targeted clinical drug Sunitinib. Pim kinases are a family of serine/threonine kinases that play crucial roles in cell cycle progression, survival, and apoptosis, making them attractive targets in oncology.[1][2]
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a key determinant of its therapeutic window. While highly selective inhibitors can offer a more favorable safety profile, multi-targeted inhibitors can be effective in complex diseases like cancer by modulating multiple signaling pathways simultaneously.[3] The following table summarizes the inhibitory activity of a representative 3-(pyrazin-2-yl)-1H-indazole, Staurosporine, and Sunitinib against a selection of kinases.
| Compound | Primary Target(s) | IC50 / Kd | Key Off-Targets (selected) | Reference |
| 3-(Pyrazin-2-yl)-1H-indazole Derivative | Pim-1, Pim-2, Pim-3 | Low nM | Data not broadly available | [1][4] |
| Staurosporine | Broad Spectrum | Sub-nM to low µM for most kinases | Pan-kinase inhibitor (PKC, PKA, CAMKII, etc.) | [5] |
| Sunitinib | VEGFRs, PDGFRs, KIT | Low nM | FLT3, RET, CSF1R | [3][6][7] |
Table 1: Comparative kinase inhibition data for a representative 3-(pyrazin-2-yl)-1H-indazole derivative, Staurosporine, and Sunitinib. IC50/Kd values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity or the dissociation constant, respectively.
Experimental Protocols
Accurate and reproducible experimental methodologies are the cornerstone of reliable cross-reactivity profiling. Below is a detailed protocol for a common luminescence-based kinase assay used to determine inhibitor potency.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A higher luminescence signal corresponds to higher ADP production and thus higher kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (e.g., 3-Piperidin-4-YL-1H-indazole derivative)
-
ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Plate Setup: Add the serially diluted compounds or a vehicle control (DMSO) to the wells of the 384-well assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer. Dispense this mixture into each well of the assay plate.
-
Kinase Reaction Initiation: To start the reaction, add ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase being tested.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of kinase activity, is then determined by fitting the data to a four-parameter logistic curve.
Visualizing Experimental and Biological Pathways
Diagrams are powerful tools for illustrating complex workflows and biological relationships. The following visualizations were created using the Graphviz DOT language.
The primary target of our indazole compound of interest is the Pim kinase family. Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines like interleukins.[8][9] Understanding this pathway provides context for the inhibitor's biological effects.
References
- 1. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 3-Piperidin-4-YL-1H-Indazole Derivatives: A Comparative Guide
The 3-piperidin-4-yl-1H-indazole scaffold is a promising pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the in vivo efficacy of various this compound derivatives in animal models across different disease areas, including oncology, inflammatory disorders, and neurology. The data presented is compiled from preclinical studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Oncology: Targeting Tumor Growth and Metastasis
Indazole derivatives have shown considerable promise as anticancer agents, with several compounds progressing to in vivo evaluation. These compounds often target key kinases involved in cancer cell proliferation, survival, and migration.
One area of investigation has been the development of indazolyl-substituted piperidin-4-yl-aminopyrimidines. While initial studies have focused on their anti-HIV activity, these compounds have also been evaluated for their anticancer potential in various cancer cell lines. For instance, certain derivatives have exhibited excellent activities with IC50 values ranging from 2.29 to 22.89 μM in H1975 non-small-cell lung cancer cells.[1] Notably, some of these compounds displayed lower cytotoxicity to normal lung cells compared to the established drug, gefitinib.[1]
Another approach has focused on designing 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a kinase implicated in tumor progression.[2] While in vivo data for these specific compounds is still emerging, their significant in vitro activity in suppressing the migration and invasion of breast cancer cells suggests their potential for future in vivo studies.[2]
Furthermore, a series of indazole derivatives has been synthesized and evaluated for their ability to inhibit tumor growth in vivo. In one study, a specific derivative, compound 2f, was shown to suppress the growth of a 4T1 breast cancer tumor model in mice without obvious side effects.[3] This effect was associated with the induction of apoptosis, as evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2 in cancer cells.[3]
Comparative Efficacy Data in Oncology (In Vitro)
| Compound Class | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Source |
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | H1975 | 2.29 - 22.89 | Gefitinib | >40 | [1] |
| Indazole Derivative (2f) | Various | 0.23 - 1.15 | - | - | [3] |
| 1H-indazole-3-carboxamide (30l) | PAK1 enzyme assay | 0.0098 | - | - | [2] |
Inflammatory Disorders: Modulating the Inflammatory Response
The anti-inflammatory potential of compounds containing the piperidin-4-yl moiety has been investigated. While not a direct indazole, the structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has demonstrated significant in vivo anti-inflammatory activity.
In a study using a xylene-induced ear edema model in mice, a lead compound from this series, 6e, displayed more potent anti-inflammatory activity than the commonly used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[4] This effect was linked to the compound's ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] Mechanistically, the compound was found to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, key components of the pro-inflammatory NF-κB signaling pathway.[4]
Comparative Efficacy Data in an Animal Model of Inflammation
| Compound | Animal Model | Endpoint | Efficacy | Comparator | Comparator Efficacy | Source |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | Xylene-induced ear edema in mice | Reduction of edema | More potent than ibuprofen | Standard anti-inflammatory effect | [4] |
Neurological Disorders: Targeting Key Signaling Pathways
Derivatives of this compound have been explored for their potential in treating neurological and mood disorders. One notable area of research is the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3β has been implicated in the pathophysiology of bipolar disorder.
A series of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides were developed as potent ATP-competitive GSK-3β inhibitors.[5] A lead compound from this series, 14i, demonstrated a favorable pharmacokinetic profile with good brain exposure after intraperitoneal administration in mice.[5] Importantly, this compound showed efficacy in a mouse model of mania, specifically by reducing amphetamine-induced hyperactivity.[5] This provides in vivo proof-of-concept for the therapeutic potential of this class of compounds in mood disorders.
Comparative Efficacy Data in a Mania Animal Model
| Compound | Animal Model | Endpoint | Efficacy | Source |
| N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide (14i) | Amphetamine-induced hyperactivity in mice | Reduction of hyperactivity | Significant reduction | [5] |
Experimental Protocols
In Vivo Anti-Inflammatory Activity Assay
-
Animal Model: Kunming mice.
-
Method: A model of acute inflammation is induced by applying xylene to the surface of the right ear of each mouse.
-
Treatment: The test compound or a reference drug (e.g., ibuprofen) is administered orally or intraperitoneally prior to the application of xylene.
-
Efficacy Measurement: The anti-inflammatory effect is quantified by measuring the difference in weight between the right and left ear punches, taken a few hours after xylene application. A smaller weight difference indicates a greater anti-inflammatory effect.
-
Source: Adapted from the methodology for 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[4]
In Vivo Mania Model
-
Animal Model: C57BL/6J mice.
-
Method: Hyperactivity is induced by the administration of d-amphetamine.
-
Treatment: The test compound is administered, typically via intraperitoneal injection, at various doses prior to the amphetamine challenge.
-
Efficacy Measurement: Locomotor activity is recorded using automated activity monitors. A reduction in the amphetamine-induced increase in locomotion is indicative of an anti-manic effect.
-
Source: Based on the evaluation of GSK-3 inhibitors.[5]
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of indazole derivatives.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Piperidin-4-YL-1H-indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IC50 Values and Methodologies
The 3-piperidin-4-yl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various derivatives of this scaffold against key kinase targets implicated in proliferative diseases. The presented data, collated from peer-reviewed studies, aims to facilitate the rational design and development of next-generation kinase inhibitors.
Comparative Inhibitory Potency (IC50)
The following table summarizes the in vitro IC50 values of a series of N-substituted 3-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives against Glycogen Synthase Kinase-3β (GSK-3β). Lower IC50 values indicate higher potency. The variations in the substituents on the piperidine nitrogen and the indazole ring highlight key structure-activity relationships.
| Compound ID | R (Piperidine N-substituent) | X (Indazole 5-substituent) | GSK-3β IC50 (nM) |
| 1a | Methyl | H | 1200 |
| 1b | Ethyl | H | 670 |
| 1c | Propyl | H | 690 |
| 1d | Isopropyl | H | 230 |
| 2a | Methyl | Cl | 85 |
| 2b | Ethyl | Cl | 45 |
| 2c | Propyl | Cl | 33 |
| 2d | Isopropyl | Cl | 25 |
Signaling Pathway Context: The Role of GSK-3β
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and bipolar disorder. The diagram below illustrates a simplified signaling pathway involving GSK-3β, highlighting its regulation by upstream kinases such as Akt.
Caption: Simplified PI3K/Akt signaling pathway leading to the inhibition of GSK-3β.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors. Below is a detailed methodology for a typical in vitro kinase assay used to assess the potency of the this compound derivatives.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., GSK-3β)
-
Peptide substrate specific for the kinase
-
Adenosine triphosphate (ATP), typically at a concentration close to its Km value for the kinase
-
Test compound (this compound derivative) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well microplates
-
Microplate reader capable of luminescence or fluorescence detection
Experimental Workflow:
The following diagram outlines the general workflow for an in vitro kinase assay to determine IC50 values.
Caption: General experimental workflow for IC50 determination using an in vitro kinase assay.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the kinase assay buffer to achieve the final desired concentrations.
-
Assay Reaction: The kinase, peptide substrate, and test compound are added to the wells of a 384-well plate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for the enzymatic reaction to proceed.
-
Detection: The detection reagent is added to stop the kinase reaction and generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced (an indicator of kinase activity).
-
Data Analysis: The signal is measured using a microplate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
This guide provides a foundational comparison of a specific series of this compound derivatives. Further research and broader screening against a panel of kinases are necessary to fully elucidate the selectivity and therapeutic potential of this promising chemical scaffold.
A Comparative Analysis of Pazopanib and the 3-Piperidin-4-YL-1H-Indazole Scaffold in Kinase Inhibition
A direct head-to-head comparison between Pazopanib and a singular entity defined as "3-Piperidin-4-YL-1H-indazole" is not feasible based on currently available scientific literature. "this compound" represents a core chemical structure, or scaffold, that is incorporated into various more complex molecules rather than being a therapeutic agent in its own right. Scientific research has explored numerous derivatives of this scaffold, each with unique substitutions and, consequently, distinct biological activities and therapeutic targets. These derivatives span a range of applications, from anti-inflammatory agents to inhibitors of specific enzymes like PARP and various kinases.[1][2][3]
This guide, therefore, provides a comprehensive overview of Pazopanib, a well-documented multi-targeted tyrosine kinase inhibitor, and discusses the therapeutic significance of the indazole-piperidine scaffold in the broader context of drug discovery. This approach offers valuable insights for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibitors.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib, marketed under the brand name Votrient, is a potent, orally available anti-cancer agent.[4] It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[4] The primary mechanism of action of Pazopanib is the inhibition of multiple protein tyrosine kinases involved in tumor growth and angiogenesis.[4][5]
Mechanism of Action and Signaling Pathway
Pazopanib exerts its anti-tumor effects by blocking key receptor tyrosine kinases (RTKs). Its primary targets include all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[6][7] By inhibiting these receptors, Pazopanib disrupts downstream signaling pathways that are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize—as well as for tumor cell proliferation and survival.[5][8][9]
Below is a diagram illustrating the primary signaling pathways inhibited by Pazopanib.
Quantitative Data: Kinase Inhibition Profile
The potency of Pazopanib against its primary targets has been quantified through in vitro kinase assays, typically measuring the half-maximal inhibitory concentration (IC50).
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 10[9] |
| VEGFR-2 | 30[9] |
| VEGFR-3 | 47[9] |
| PDGFR-β | 84[9] |
| c-Kit | 74[9] |
| FGF-R1 | 140[9] |
| c-Fms | 146[9] |
| Table 1: In vitro kinase inhibition profile of Pazopanib. |
The this compound Scaffold in Drug Discovery
The indazole ring system is a prominent feature in many compounds developed as kinase inhibitors.[1] Its structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases. Similarly, the piperidine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as solubility and to provide vectors for interacting with the target protein.
Several research programs have utilized the this compound core to develop inhibitors for a variety of targets:
-
Pan-Pim Kinase Inhibitors: Derivatives have been synthesized that show potent activity against all three Pim kinase isoforms, which are involved in cell cycle progression and apoptosis.[3]
-
PARP Inhibitors: A derivative of this scaffold, MK-4827, has demonstrated potent inhibition of PARP 1 and 2 and has been investigated in clinical trials.[2]
-
Anti-inflammatory Agents: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share structural similarities, have shown potent anti-inflammatory activity by inhibiting NO and TNF-α production.
-
BCR-ABL Inhibitors: More complex molecules incorporating an aminoindazole core have been developed as potent pan-BCR-ABL inhibitors, including against the T315I resistant mutant in chronic myeloid leukemia.[10]
The diversity of targets for compounds built upon the this compound scaffold highlights its versatility and importance in modern drug discovery.
Experimental Protocols
The evaluation of tyrosine kinase inhibitors like Pazopanib involves a series of standardized in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinase enzymes, kinase-specific peptide substrates, ATP, test compound (e.g., Pazopanib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
The kinase, its specific substrate, and ATP are incubated with each concentration of the test compound in a microplate well.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pazopanib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Mechanism of Action of 3-Piperidin-4-YL-1H-indazole (Indapip-1) via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the mechanism of action of a novel kinase inhibitor, 3-Piperidin-4-YL-1H-indazole, hereafter referred to as Indapip-1. The focus is on its inhibitory effect on the PI3K/Akt signaling pathway, a critical cascade in cell survival and proliferation. We present supporting experimental data, detailed protocols for Western blot analysis, and a comparison with an established Akt inhibitor, Capivasertib.
The PI3K/Akt Signaling Pathway and Proposed Inhibition by Indapip-1
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a common feature in many human cancers, making it a key target for therapeutic development.[1][2]
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting the serine/threonine kinase Akt (also known as Protein Kinase B) to the plasma membrane. Here, Akt is phosphorylated and activated by PDK1 at Threonine 308 (Thr308) and by mTORC2 at Serine 473 (Ser473).[1] Fully activated Akt proceeds to phosphorylate numerous downstream substrates, thereby promoting cell survival and proliferation.
Indapip-1 is a novel small molecule inhibitor hypothesized to exert its therapeutic effect by directly or indirectly preventing the phosphorylation and subsequent activation of Akt. Western blotting is the gold-standard technique to validate this hypothesis by enabling the specific detection and quantification of phosphorylated Akt (p-Akt) relative to the total amount of Akt protein.[3] A significant reduction in the p-Akt/Total Akt ratio upon treatment with Indapip-1 would provide strong evidence for its proposed mechanism of action.[3]
Quantitative Data Summary: Western Blot Analysis
The following table summarizes hypothetical, yet plausible, quantitative data from a dose-response experiment. In this experiment, a cancer cell line known for its reliance on the PI3K/Akt pathway (e.g., H460) was treated with increasing concentrations of Indapip-1 and the known Akt inhibitor, Capivasertib, for 6 hours. Cell lysates were then analyzed by Western blot. Densitometry was used to quantify the band intensities for p-Akt (Ser473) and total Akt.
| Inhibitor | Concentration (nM) | Mean p-Akt/Total Akt Ratio | Fold Change vs. Vehicle | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 0.08 |
| Indapip-1 | 10 | 0.75 | 0.75 | 0.06 |
| 50 | 0.42 | 0.42 | 0.04 | |
| 200 | 0.18 | 0.18 | 0.02 | |
| Capivasertib | 10 | 0.68 | 0.68 | 0.05 |
| 50 | 0.35 | 0.35 | 0.03 | |
| 200 | 0.11 | 0.11 | 0.01 |
Data represents the normalized ratio of phosphorylated Akt (Ser473) to total Akt, presented as a fold change relative to the vehicle control. This data illustrates a dose-dependent inhibition of Akt phosphorylation by both compounds.
Visualizing Pathways and Workflows
To clearly represent the mechanism of action and the experimental procedures for its validation, the following diagrams have been generated using the DOT language.
PI3K/Akt signaling pathway and points of inhibition.
Western blot workflow for p-Akt detection.
Logical framework for validating mechanism of action.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to validate the inhibition of Akt phosphorylation.
1. Cell Culture and Treatment:
-
Cell Line: Use a relevant cancer cell line with active PI3K/Akt signaling (e.g., H460, SKBR3).
-
Seeding: Plate cells in 6-well plates and grow to 70-80% confluency in appropriate media.
-
Starvation (Optional): To reduce basal signaling, serum-starve cells (e.g., in media with 0.5% FBS) for 12-24 hours before treatment.
-
Treatment: Prepare stock solutions of Indapip-1 and comparator inhibitors in DMSO. Dilute to final concentrations in culture media. Replace the media in each well with the inhibitor-containing media. Include a vehicle-only (DMSO) control.[3]
-
Incubation: Incubate cells for the desired time (e.g., 6 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
Lysis: After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[4] Add ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to each well to preserve protein phosphorylation.[3]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[3]
3. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration and denature by boiling at 95-100°C for 5 minutes.[4]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.[5]
4. Immunoblotting and Detection:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000) for 1 hour at room temperature.[4]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and a digital imaging system.[5]
5. Data Analysis and Normalization:
-
Stripping and Re-probing: To verify equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt.[6] Subsequently, re-probe for a loading control protein like GAPDH or β-actin.
-
Quantification: Quantify the band intensities for p-Akt and total Akt using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-Akt signal to the total Akt signal. The results can then be expressed as a fold change relative to the vehicle-treated control.[5]
Conclusion
The validation of a compound's mechanism of action is a cornerstone of the drug development process. The experimental framework detailed in this guide provides a robust method for confirming the activity of this compound (Indapip-1) as an inhibitor of the PI3K/Akt signaling pathway. By employing Western blot analysis to generate quantitative, dose-dependent data on the inhibition of Akt phosphorylation, researchers can effectively compare its potency to other known inhibitors. The clear visualization of the targeted pathway and experimental workflows further aids in the communication and interpretation of these critical findings.
References
- 1. benchchem.com [benchchem.com]
- 2. New Emerging Therapies Targeting PI3K/AKT/mTOR/PTEN Pathway in Hormonal Receptor-Positive and HER2-Negative Breast Cancer—Current State and Molecular Pathology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
A Comparative Efficacy Analysis of 1H- and 2H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic scaffold, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. Both isomers serve as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an objective comparison of the efficacy of 1H- and 2H-indazole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data from various studies.
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of representative 1H- and 2H-indazole derivatives. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Anticancer Activity
The anticancer efficacy of indazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity of 1H-Indazole Derivatives
| Compound Class | Target/Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Indazole-6-amine derivatives | Not specified | HCT116 (Colon) | 2.9 - 59.0 | [1] |
| 1H-Indazole-3-amine derivatives | p53/MDM2 pathway | K562 (Leukemia) | 5.15 | [2][3][4] |
| Substituted 1H-indazoles | Not specified | A549 (Lung), MCF7 (Breast), A375 (Melanoma), HT-29 (Colon) | 0.010 - 12.8 | [5] |
| 1H-Indazole derivatives | Not specified | HeLa (Cervical), MCF-7 (Breast), SKOV3 (Ovarian) | 12.08 - 32.92 (µg/ml) | [6] |
| 1H-Indazole derivatives | Not specified | 4T1 (Breast) | 0.23 - 1.15 | [7] |
Table 2: Anticancer Activity of 2H-Indazole Derivatives
| Compound Class | Target/Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 2H-indazoles | Not specified | A549 (Lung), HT-29 (Colon), HepG2 (Liver) | 7.10 - 56.28 | [8] |
| 2,3-disubstituted-hexahydro-2H-indazoles | Not specified | Not specified | Not specified | [9] |
Disclaimer: The data presented is for comparative purposes and is collated from various sources. Experimental conditions may have varied between studies.
Antimicrobial Activity
The antimicrobial efficacy of indazole derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
Table 3: Antimicrobial Activity of 1H-Indazole Derivatives
| Compound Class | Microbial Strain | MIC | Reference |
| 3-methyl-1H-indazole derivatives | Mycobacterium tuberculosis | 2 µM | [10] |
| Halogenated N-phenylbenzo[g]indazoles | Streptococcus mutans | 11.2 µg/mL | [11] |
| Halogenated N-phenylbenzo[g]indazoles | Pseudomonas aeruginosa | 18.29 µg/mL | [11] |
| Halogenated N-phenylbenzo[g]indazoles | Candida albicans | 40.74 µg/mL | [11] |
| 4-bromo-1H-indazole derivatives | Streptococcus pyogenes PS | 4 mg/mL | [12] |
Table 4: Antimicrobial Activity of 2H-Indazole Derivatives
| Compound Class | Microbial Strain | MIC | Reference |
| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | Not specified | [12] |
| 2,3-diphenyl-2H-indazole derivatives | Candida glabrata | Not specified | [12] |
| 2H-Indazole derivatives | Enterococcus faecalis | ~128 µg/mL | [13] |
| 2H-Indazole derivatives | Staphylococcus aureus | 64 - 128 µg/mL | [13] |
| 2H-Indazole derivatives | Staphylococcus epidermidis | 64 - 128 µg/mL | [13] |
Disclaimer: The data presented is for comparative purposes and is collated from various sources. Experimental conditions may have varied between studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of indazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14][15]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.[16]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[14][16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22][23]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[20]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the indazole derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader.[21]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some indazole derivatives and a general workflow for evaluating their biological activity.
Caption: Simplified VEGFR signaling pathway targeted by some indazole derivatives.[24][25][26][27][28]
Caption: General experimental workflow for efficacy comparison.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. protocols.io [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 27. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medium.com [medium.com]
Orthogonal Assays to Confirm the Kinase Inhibitory Activity of 3-Piperidin-4-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the hypothesized kinase inhibitory activity of the compound 3-Piperidin-4-YL-1H-indazole. Given that the indazole scaffold is a prevalent motif in numerous kinase inhibitors, we postulate that this compound may also exhibit such activity, potentially targeting serine/threonine kinases like the Pim family, which are implicated in various cancers.[1][2][3]
To rigorously validate this hypothesis, this guide outlines two distinct, orthogonal assays: a biochemical kinase activity assay and a cellular target engagement assay. The biochemical assay directly measures the inhibition of the purified kinase enzyme, while the cellular assay confirms that the compound can bind to its target within a physiological context.
I. Orthogonal Assay Methodologies
1. Biochemical Kinase Activity Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This in vitro assay quantitatively measures the enzymatic activity of a purified kinase.[4][5] It relies on the detection of a phosphorylated substrate via a fluorescence resonance energy transfer (FRET) signal between a donor fluorophore (e.g., Europium) and an acceptor fluorophore. Inhibition of the kinase by a compound like this compound leads to a decrease in substrate phosphorylation, and consequently, a reduction in the FRET signal. This method is highly sensitive and suitable for high-throughput screening to determine the half-maximal inhibitory concentration (IC50) of a compound.
2. Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target protein within intact cells.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] When a compound binds to its target, the resulting complex is more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated.[10][11] A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
II. Experimental Protocols
1. Detailed Protocol: TR-FRET Kinase Assay
Objective: To determine the IC50 value of this compound against a target kinase (e.g., Pim-1).
Materials:
-
Recombinant human Pim-1 kinase
-
Biotinylated peptide substrate (e.g., a peptide derived from the BAD protein)[12]
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
This compound and control inhibitors
-
DMSO
-
384-well microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Mixture Preparation: In a microplate, add the assay buffer, the peptide substrate, and the test compound dilutions.
-
Kinase Reaction Initiation: Add the Pim-1 kinase to each well to start the phosphorylation reaction.
-
ATP Addition: Following a brief pre-incubation of the kinase with the compound, add ATP to initiate the phosphorylation. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Add a mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore to each well.
-
Signal Measurement: Incubate the plate for another 60 minutes at room temperature to allow for the antibody to bind to the phosphorylated substrate. Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to its target kinase in a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., K562 cells for Pim kinases)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibody against the target kinase
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the cells to a sufficient density. Treat the cells with either this compound at a fixed concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding loading buffer and heating.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with the primary antibody specific for the target kinase. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
III. Data Presentation: Comparative Inhibitory Potency
The following table provides a summary of the inhibitory activities (IC50 values) of known Pim kinase inhibitors, which can serve as a benchmark for evaluating the potency of this compound.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Assay Type | Reference |
| SGI-1776 | 7 | 363 | 69 | Biochemical | [13] |
| AZD1208 | 0.4 | 5 | 1.9 | Biochemical | [14] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | Biochemical | [14] |
| CX-6258 | 5 | 25 | 16 | Biochemical | [14] |
| Indazole Derivative 1 | < 1000 | - | - | Biochemical | [1] |
| Quercetagetin | 340 | >10000 | - | Biochemical | [12] |
IV. Visualizations
Caption: Kinase inhibition signaling pathway.
Caption: TR-FRET kinase assay workflow.
Caption: Cellular Thermal Shift Assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. annualreviews.org [annualreviews.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Benchmarking 3-Piperidin-4-YL-1H-indazole Analogs Against Current Cancer Therapies: A Comparative Guide
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives gaining FDA approval for the treatment of various cancers.[1] This guide provides a comparative analysis of a series of investigational indazolyl-substituted piperidin-4-yl-aminopyrimidines against established cancer therapies, with a focus on non-small cell lung cancer (NSCLC).
A key focus of recent research has been a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines, which have demonstrated significant anticancer potential.[2] Preclinical studies have shown that these compounds exhibit potent inhibitory activity against various cancer cell lines. Notably, certain analogs have displayed superior potency and lower cytotoxicity compared to existing targeted therapies like gefitinib, particularly in cancer cells harboring specific genetic mutations.[2][3]
This comparison will delve into the quantitative anticancer activity, experimental methodologies, and the underlying signaling pathways associated with these promising indazole derivatives, juxtaposed with current therapeutic options for relevant cancer subtypes.
Quantitative Assessment of Anticancer Activity
The in vitro anticancer efficacy of the indazolyl-substituted piperidin-4-yl-aminopyrimidine series was evaluated against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. The results for the H1975 non-small cell lung cancer cell line, which is known to harbor EGFR (L858R and T790M) mutations, are particularly noteworthy.[4][5]
Several compounds in the series demonstrated excellent activity, with IC50 values ranging from 2.29 to 22.89 µM in H1975 cells.[2][3] A standout compound, designated as 6e , was found to be fourfold more potent than the established EGFR inhibitor, gefitinib, in this cell line.[2][3] Furthermore, compounds 6c, 6d, and 6e exhibited lower cytotoxicity to normal lung cells when compared to gefitinib, suggesting a potentially favorable therapeutic window.[2][3]
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) in H1975 NSCLC Cell Line
| Compound/Drug | H1975 (NSCLC) IC50 (µM) | Notes |
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines (selected) | ||
| Compound 6c | Data not fully available in abstract | Lower cytotoxicity to normal lung cells than gefitinib.[2][3] |
| Compound 6d | Data not fully available in abstract | Lower cytotoxicity to normal lung cells than gefitinib.[2][3] |
| Compound 6e | 2.29 - 22.89 (range for series) | Fourfold more potent than gefitinib.[2][3] |
| Standard Therapy | ||
| Gefitinib | ~11.7 - 21.46 | An established EGFR tyrosine kinase inhibitor.[6][7] |
Note: The exact IC50 values for compounds 6c and 6d were not available in the abstract. The provided range for compound 6e represents the overall activity of the evaluated series in H1975 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticancer properties of the indazolyl-substituted piperidin-4-yl-aminopyrimidines and the comparator drug, gefitinib.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8]
-
Cell Seeding: Cancer cells (e.g., H1975) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.[1]
-
Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of the test compounds or the reference drug (gefitinib).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[3][8]
-
Formazan Crystal Formation: The plate is incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[3][8]
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8] The IC50 value is then calculated from the dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This assay is used to study directional cell migration in vitro, mimicking the process of wound closure.[9][10]
-
Cell Monolayer Formation: Cells are grown to confluence in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[10]
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compounds or a control.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
Signaling Pathways and Mechanism of Action
Gefitinib: Targeting the EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] In many non-small cell lung cancers, EGFR is mutated and constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades.[2][7] The primary pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequently blocking these downstream pro-survival signals, ultimately leading to apoptosis of the cancer cells.[2][7]
Caption: Gefitinib inhibits the EGFR signaling pathway.
Indazolyl-substituted Piperidin-4-yl-aminopyrimidines: A Potential Alternative Mechanism
The abstract of the primary research paper suggests that the indazolyl-substituted piperidin-4-yl-aminopyrimidine series may possess a mechanism of action that is effective against mutated EGFR without relying on the covalent binding mechanism seen in second and third-generation EGFR inhibitors.[2] This implies a potent, non-covalent interaction with the target. While the precise molecular target is not explicitly stated in the abstract, the comparison with gefitinib and the activity in the EGFR-mutant H1975 cell line strongly suggest that these compounds also interfere with the EGFR signaling pathway, albeit potentially through a different binding mode or by targeting a downstream component.
The following diagram illustrates a hypothetical workflow for the initial screening and evaluation of these novel indazole compounds.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. researchgate.net [researchgate.net]
Statistical analysis of dose-response curves for 3-Piperidin-4-YL-1H-indazole
This guide provides a comparative statistical analysis of the dose-response relationship for a novel 3-Piperidin-4-YL-1H-indazole derivative (Compound A) and a known reference compound (Compound B) targeting the NLRP3 inflammasome. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of anti-inflammatory therapeutics.
Data Summary
The inhibitory activity of Compound A and Compound B on the NLRP3 inflammasome was assessed by measuring the release of Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-primed and ATP-stimulated human THP-1 macrophages. The resulting dose-response data, including IC50 values (the concentration of an inhibitor where the response is reduced by half), Hill slope, and R-squared values, are summarized in the table below.
| Compound | IC50 (nM) | Hill Slope | R² |
| Compound A (this compound derivative) | 12.5 | -1.1 | 0.98 |
| Compound B (Reference Inhibitor) | 25.0 | -1.0 | 0.97 |
Table 1: Dose-Response Data for NLRP3 Inflammasome Inhibition. The table presents the half-maximal inhibitory concentration (IC50), Hill slope, and coefficient of determination (R²) for Compound A and Compound B from a representative IL-1β release assay.
Experimental Protocols
A detailed methodology for the key experiments is provided to ensure reproducibility and allow for objective comparison.
Cell Culture and Differentiation: Human monocytic THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere. For differentiation into macrophage-like cells, THP-1 cells were seeded at a density of 5 x 10^5 cells/mL and treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
NLRP3 Inflammasome Activation and Inhibition Assay:
-
Differentiated THP-1 macrophages were primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Following priming, cells were treated with increasing concentrations of Compound A or Compound B for 1 hour.
-
The NLRP3 inflammasome was then activated by the addition of 5 mM ATP for 45 minutes.
-
Cell culture supernatants were collected to measure the concentration of secreted IL-1β.
IL-1β Quantification: The concentration of IL-1β in the cell culture supernatants was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Data Analysis: The dose-response curves were generated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.[1][2] Non-linear regression analysis was used to fit the data to a four-parameter logistic equation to determine the IC50 and Hill slope values.[1][2][3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition.
Figure 2: Workflow for the NLRP3 inflammasome inhibition assay.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Piperidin-4-YL-1H-indazole
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Piperidin-4-YL-1H-indazole, a heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on best practices for handling structurally similar indazole derivatives and other heterocyclic compounds.[1][2]
Disclaimer: This document is intended as a guide and should be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department to ensure full compliance with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound as a potentially hazardous substance.[1] Based on analogous compounds, it may be harmful if swallowed and could cause skin and eye irritation.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[1][5]
-
Eye Protection: Use safety glasses with side shields or goggles.[1][5]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[1][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] Ensure that safety showers and eyewash stations are readily accessible.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on correct waste segregation and containment. Mixing chemical waste streams can lead to hazardous reactions and complicates the disposal process.[5]
1. Waste Identification and Segregation:
-
Classify this compound as a "Non-Halogenated Organic Waste" or as directed by your institution's EHS guidelines.
-
Use a designated and clearly labeled waste container for this category of chemical waste.[5]
-
Crucially, do not mix this waste with halogenated compounds, acids, bases, or oxidizing agents.[4]
2. Waste Collection and Containerization:
-
Pure or Unused Compound: Carefully transfer the solid chemical into the designated hazardous waste container, avoiding the generation of dust.[5]
-
Contaminated Labware and Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be placed in the same designated hazardous waste container.[5][6]
-
Contaminated Glassware: Before washing, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate in the liquid "Non-Halogenated Organic Waste" container. The glassware can then be cleaned using standard laboratory procedures.[5]
3. Labeling and Storage:
-
Ensure the waste container is made of a compatible material, such as high-density polyethylene (HDPE), and has a secure, tight-fitting lid.[4][5]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[2]
-
Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
4. Final Disposal:
-
The final disposal of the chemical waste must be managed by your institution's EHS department or a licensed hazardous waste disposal company.[5]
-
The preferred method of destruction for such organic compounds is typically controlled incineration in a specialized chemical waste incinerator.[5][7]
-
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. [5]
Summary of Safety and Disposal Information
| Parameter | Guideline | Citation |
| Hazard Classification | Treat as a potentially hazardous substance. May be harmful if swallowed and cause skin/eye irritation. | [1][3][4] |
| Primary Waste Stream | Non-Halogenated Organic Waste (or as per institutional guidelines). | [5] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat. Respirator if dust/aerosols are generated. | [1][5] |
| Handling Location | Certified chemical fume hood. | [5] |
| Waste Container | Labeled, compatible (e.g., HDPE), with a secure lid. | [4][5] |
| Prohibited Disposal | Do not dispose of in sinks or regular trash. Do not mix with incompatible waste streams. | [5][6] |
| Final Disposal Method | Controlled incineration via a licensed waste disposal facility. | [5][7] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O | CID 67317662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 3-Piperidin-4-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 3-Piperidin-4-YL-1H-indazole in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. The following protocols for personal protective equipment (PPE), operational handling, and waste disposal are based on the known hazards of similar chemical structures.
Hazard Summary and Personal Protective Equipment
Hazard Classification for Structurally Similar Compounds
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Data based on 1-(Piperidin-4-yl)-1H-indazole and 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride[1][2][3].
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect against chemical splashes[4][5][6]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves before use and replace them regularly[6][7]. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A fully-buttoned lab coat should be worn to protect skin and clothing[6][7]. |
| Respiratory Protection | NIOSH-Approved Respirator | Use when handling the powder outside of a certified chemical fume hood or if dust is generated. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors[8].
-
Avoid direct contact with skin, eyes, and clothing[7].
-
Ensure an eyewash station and safety shower are readily accessible[8].
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[9].
-
For spills, use a chemical spill kit and follow your institution's established cleanup procedures[7].
Disposal Plan: Due to its chemical structure, this compound should be treated as potentially hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled "Hazardous Chemical Waste" container. Do not mix with non-hazardous waste[8]. High-density polyethylene (HDPE) containers are often recommended for this type of waste[8].
-
Solid Waste: Contaminated materials such as gloves, weighing paper, and pipette tips should be placed in a sealed bag before being deposited into the solid hazardous waste container[8].
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated liquid hazardous waste container.
-
Final Disposal: The final disposal of the hazardous waste must be conducted by a licensed and approved waste disposal facility, typically through controlled incineration[8].
Hazard Mitigation and PPE Logic
The selection of appropriate PPE is directly linked to mitigating the potential hazards associated with handling this compound.
References
- 1. achmem.com [achmem.com]
- 2. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O | CID 67317662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. realsafety.org [realsafety.org]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
